molecular formula C45H57N3O9 B10767034 Beauvericin

Beauvericin

Cat. No.: B10767034
M. Wt: 783.9 g/mol
InChI Key: GYSCAQFHASJXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium and Beauveria fungal species, garnering significant research interest for its potent bioactivity and unique mechanism of action. Its primary characterized function is as an ionophore, selectively facilitating the transport of monovalent and divalent cations (e.g., K+, Ca2+, Mg2+) across biological membranes. This disruption of cellular ion homeostasis is a key driver of its ability to induce apoptosis and necrosis in a wide range of cell types. Researchers utilize this compound extensively to investigate mitochondrial dysfunction, the role of cation flux in cell death pathways, and the molecular mechanisms of mycotoxin toxicity. Furthermore, its documented activity against cancer cell lines, multidrug-resistant tumor cells, and various pathogens (including bacteria, fungi, and viruses) makes it a valuable tool for probing novel therapeutic targets and resistance mechanisms in oncology and infectious disease research. This compound serves as a critical standard in food and agricultural safety studies for the detection and toxicological assessment of Fusarium mycotoxin contamination in grains and foodstuffs.

Properties

IUPAC Name

3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCAQFHASJXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Beauvericin-Producing Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, has garnered significant attention in the scientific community for its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[1] This complex molecule is a secondary metabolite produced by a variety of fungal species, primarily within the genera Fusarium and Beauveria.[2][3] This technical guide provides an in-depth overview of the fungal species known to produce this compound, quantitative data on production levels, detailed experimental protocols for its study, and an exploration of the biosynthetic and signaling pathways involved in its synthesis and mode of action.

This compound-Producing Fungal Species

This compound was first isolated from the entomopathogenic fungus Beauveria bassiana.[3] However, subsequent research has identified a broad range of fungal species capable of its biosynthesis. These species are found in diverse ecological niches, from plant pathogens to endophytes. The primary genera known to produce this compound include:

  • Beauveria : Notably Beauveria bassiana, a well-known entomopathogen used in biocontrol.[2][3] However, not all strains of B. bassiana produce this compound, with studies showing significant variation in production levels among different isolates.[2]

  • Fusarium : This is the most diverse genus in terms of this compound-producing species. Numerous species have been identified as producers, including F. proliferatum, F. subglutinans, F. oxysporum, F. poae, and F. sambucinum.[4] These fungi are often associated with plant diseases and contamination of agricultural commodities.

  • Isaria (formerly Paecilomyces): Some species within this genus, which are also known for their entomopathogenic properties, have been reported to produce this compound.[5]

  • Polyporus : This genus of wood-decay fungi has also been identified as a source of this compound.[5]

Quantitative Production of this compound

The production of this compound is highly variable and depends on the fungal species, strain, and culture conditions. The following tables summarize the quantitative data on this compound production from various studies.

Table 1: this compound Production by Fusarium Species

Fungal SpeciesStrain(s)Production LevelCulture ConditionsReference
Fusarium tardicrescensNFCCI 520115.82 mg/g of biomassFusarium-defined media[6]
Fusarium anthophilumITEM-15381300 µg/gMaize cultures[7]
Fusarium subglutinansGroup 1 isolates10 to 532 µg/gNot specified
Fusarium sambucinumITEM-846230 µg/gMaize cultures[7]
Fusarium longipesITEM-3202200 µg/gMaize cultures[7]
Fusarium oxysporumAB222.8 mg/LSolid-state fermentation[8]
Fusarium oxysporum5-19~2.5 mg/LCzapek medium[9]
Fusarium redolensDzf2234 mg/LOptimized liquid medium[10]

Table 2: this compound Production by Beauveria bassiana

Strain(s)Production LevelCulture ConditionsReference
Not specified136 ng/mLSporulated cadavers of insect host[11]
GHANot specifiedPotato Dextrose Broth (PDB)[3]
TPB2, TPB3, TPB4, WTPB3Not detectedPDB filtrate[3]

Experimental Protocols

Fungal Culture for this compound Production

A standardized protocol for the cultivation of Fusarium species for this compound production is detailed below, based on methodologies reported in the literature.[12][13]

1. Inoculum Preparation:

  • Transfer the desired Fusarium isolate to Potato Dextrose Agar (PDA) plates.
  • Incubate at 25-28°C for 7 to 10 days.
  • Prepare a spore suspension of approximately 1x10^6 spores/mL from a 1-2 week old culture.

2. Solid-State Fermentation:

  • Use corn grits as a solid substrate, as it enhances mycotoxin production.
  • Autoclave 15 g of corn grits with 45% moisture content in a 250 mL Erlenmeyer flask.
  • Inoculate the sterilized corn grits with the spore suspension.
  • Incubate in the dark at room temperature for 28 days.

Extraction of this compound from Fungal Culture

The following protocol outlines the extraction of this compound from solid-state fermentation cultures.[12][13]

1. Initial Extraction:

  • Extract 15 g of the inoculated corn grits overnight with 75 mL of a solvent mixture of acetonitrile, methanol (B129727), and water (16:3:1, v/v/v).
  • Homogenize the mixture in a blender for 5 minutes.
  • Filter the crude extract through Whatman No. 4 filter paper.

2. Defatting and Concentration:

  • Defat the filtrate twice with 25 mL of n-heptane.
  • Collect the bottom layer and evaporate it to near dryness at 80°C using a rotary evaporator.

3. Liquid-Liquid Extraction:

  • Dissolve the residue in 50 mL of a 1:1 mixture of methanol and water.
  • Extract this solution twice with 25 mL of dichloromethane (B109758).
  • Collect the dichloromethane phase, which contains the this compound.

4. Final Preparation:

  • Evaporate the dichloromethane to dryness.
  • Re-dissolve the final residue in 1 mL of methanol for subsequent analysis.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[14][15]

1. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 × 100 mm).[14]
  • Mobile Phase: A gradient of mobile phase A (e.g., water with 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile).[14]
  • Flow Rate: 0.3 mL/min.[14]
  • Column Temperature: 40°C.[14]
  • Injection Volume: 10 µL.[14]

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: [M+H]+ for this compound (m/z 785).[14]
  • Product Ions: m/z 243.9 (for quantification) and 261.9.[14]

3. Quantification:

  • Prepare a calibration curve using a certified this compound standard.
  • Quantify this compound in the samples by comparing the peak areas to the calibration curve.

Signaling Pathways and Biosynthesis

This compound Biosynthesis Pathway

The biosynthesis of this compound is a non-ribosomal process catalyzed by a large multifunctional enzyme called this compound synthetase (BEAS).[1][5] The biosynthesis involves the condensation of three molecules of D-α-hydroxyisovaleric acid and three molecules of N-methyl-L-phenylalanine. The genes responsible for this compound biosynthesis are organized in a gene cluster, typically referred to as the BEA cluster.[16]

Beauvericin_Biosynthesis cluster_assembly Non-Ribosomal Peptide Synthesis L_Valine L-Valine Keto_Valine α-Ketoisovalerate L_Valine->Keto_Valine Transaminase D_Hiv D-α-Hydroxy- isovaleric acid Keto_Valine->D_Hiv Reductase BEAS This compound Synthetase (BEAS) D_Hiv->BEAS L_Phenylalanine L-Phenylalanine N_Methyl_Phe N-Methyl-L- phenylalanine L_Phenylalanine->N_Methyl_Phe Methyltransferase N_Methyl_Phe->BEAS This compound This compound BEAS->this compound Cyclization

This compound biosynthesis pathway.
Regulatory and Signaling Pathways

The expression of the this compound biosynthesis gene cluster is tightly regulated. In Fusarium fujikuroi, the BEA gene cluster contains four genes, Bea1 to Bea4. Bea1 encodes the non-ribosomal peptide synthetase, and Bea2 is also essential for production. Interestingly, Bea3 (an ABC transporter) and Bea4 (a Zn(II)2Cys6 transcription factor) act as repressors of this compound production.[16] The expression of this cluster is also influenced by global regulators, such as histone deacetylases, and environmental conditions like nitrogen availability.[16]

This compound's cytotoxic effects are mediated through its ability to act as an ionophore, disrupting cellular ion homeostasis, particularly by increasing intracellular calcium concentrations.[1] This influx of calcium can trigger a cascade of downstream signaling events, including the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to apoptosis.[1][17]

Beauvericin_Signaling cluster_cell Cellular Response This compound This compound Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Ionophore activity Cell_Membrane Cell Membrane Intracellular_Ca Increased Intracellular Ca²⁺ Ca_Influx->Intracellular_Ca MAPK_Pathway MAPK Pathway Intracellular_Ca->MAPK_Pathway NFkB_Pathway NF-κB Pathway Intracellular_Ca->NFkB_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis

Cellular signaling induced by this compound.
Experimental Workflow for this compound Analysis

The overall process for studying this compound production from fungal cultures can be summarized in the following workflow.

Experimental_Workflow Start Start: Fungal Isolate Culture Fungal Culture (Solid or Liquid) Start->Culture Extraction This compound Extraction Culture->Extraction Purification Optional: Purification Extraction->Purification Analysis HPLC-MS/MS Analysis Extraction->Analysis Direct Analysis Purification->Analysis Quantification Quantification Analysis->Quantification End End: this compound Titer Quantification->End

Workflow for this compound analysis.

Conclusion

This technical guide has provided a comprehensive overview of this compound-producing fungal species, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. The significant variability in this compound production among different fungal species and strains highlights the importance of robust screening and analytical methods for researchers in drug discovery and development. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for scientists working with this potent and versatile mycotoxin. Further research into the regulatory networks governing this compound biosynthesis and its precise molecular targets will continue to unveil its full potential in various biotechnological and pharmaceutical applications.

References

Elucidating the Beauvericin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859) is a cyclic hexadepsipeptide mycotoxin with a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[1][2][3] Produced by various species of fungi, most notably Beauveria bassiana and several Fusarium species, its unique structure and potent bioactivities have made it a subject of interest for drug development and agricultural applications.[1][2] This technical guide provides an in-depth overview of the elucidation of the this compound biosynthesis pathway, detailing the key enzymes, genes, and experimental methodologies employed in its characterization. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key investigative techniques.

The Core Biosynthetic Machinery: this compound Synthetase

The central enzyme responsible for this compound biosynthesis is This compound Synthetase (BEAS) , a large multifunctional enzyme belonging to the class of non-ribosomal peptide synthetases (NRPSs).[1] BEAS catalyzes the assembly of this compound from its precursors: L-phenylalanine and D-hydroxyisovaleric acid.[4][5]

The gene encoding this enzyme, designated bbBeas in Beauveria bassiana and fpBeas in Fusarium proliferatum, is located within a dedicated gene cluster.[4][6] The molecular weight of the BEAS protein is approximately 351.9 kDa, as deduced from the gene sequence.[4]

Quantitative Data on this compound Production and Gene Expression

The production of this compound and the expression of its corresponding synthetase gene are influenced by various factors, including the fungal species, culture conditions, and the presence of regulatory elements. The following tables summarize key quantitative data gathered from various studies.

Fungal StrainFermentation TypeMediumThis compound YieldReference
Fusarium proliferatumSubmerged CultureOptimized Liquid Medium400 mg/L[2]
Fusarium oxysporum KFCC 11363PSubmerged CultureFusarium Defined MediumNot specified, but maximal with 108 mM glucose and 25 mM NaNO3[7]
Fusarium redolens Dzf2Mycelial Liquid CultureOptimized Medium234 mg/L[8]
Fusarium oxysporum AB2Solid-State FermentationOptimized Liquid Medium (3x concentrated)65.3 mg·L-1[9]
Fusarium oxysporum AB2 (co-culture with Epicoccum nigrum)Solid-State FermentationOptimized Liquid Medium (3x concentrated)84.6 mg·L-1[9]
Fungal StrainFermentation TypeTime PointRelative bbBeas Gene ExpressionReference
Beauveria bassiana Bb-882.5Solid State FermentationDay 6Lower expression[10]
Beauveria bassiana Bb-882.5Solid State FermentationDay 9Highest expression[10]
Beauveria bassiana Bb-882.5Solid State FermentationDay 12Lower expression[10]

Elucidation of the Biosynthesis Pathway: A Step-by-Step Mechanism

The biosynthesis of this compound follows a non-ribosomal, iterative mechanism catalyzed by the modular domains of BEAS.

Beauvericin_Biosynthesis_Pathway L_Phe L-Phenylalanine Intermediate1 Activation of Precursors L_Phe->Intermediate1 Adenylation Domain (A) D_HIV D-α-hydroxy- isovaleric acid D_HIV->Intermediate1 Adenylation Domain (A) BEAS This compound Synthetase (BEAS) (NRPS) Intermediate2 N-methylation of L-Phenylalanine BEAS->Intermediate2 ATP ATP ATP->Intermediate1 SAM S-adenosyl methionine (SAM) SAM->Intermediate2 Methyltransferase Domain (M) Intermediate1->BEAS Intermediate3 Ester Bond Formation Intermediate2->Intermediate3 Intermediate4 Peptide Bond Formation Intermediate3->Intermediate4 Condensation Domain (C) Intermediate5 Chain Elongation (Iterative) Intermediate4->Intermediate5 Cyclization Cyclization Intermediate5->Cyclization Thioesterase Domain (TE) This compound This compound Cyclization->this compound Gene_Knockout_Workflow Start Start: Wild-type Fusarium Strain Constructs Generate Split-Marker Constructs (PCR) Start->Constructs Protoplasts Prepare Fungal Protoplasts Start->Protoplasts Transformation Co-transform Protoplasts with Constructs Constructs->Transformation Protoplasts->Transformation Selection Select on Hygromycin Containing Medium Transformation->Selection Verification Verify Gene Deletion (PCR & Sequencing) Selection->Verification Analysis Analyze for this compound Production (HPLC-MS/MS) Verification->Analysis End End: Confirmed Knockout Mutant Analysis->End Analysis_Workflow Start Start: Fungal Culture or Enzyme Assay Extraction Solvent Extraction of this compound Start->Extraction HPLC Separation by Reversed-Phase HPLC Extraction->HPLC MS Detection by Tandem Mass Spectrometry (MS/MS) HPLC->MS Quantification Quantification against Standard Curve MS->Quantification End End: this compound Concentration Quantification->End

References

Beauvericin: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859) is a cyclic hexadepsipeptide mycotoxin with a growing reputation in the scientific community for its diverse and potent biological activities.[1][2][3] Produced by various fungal species, including Beauveria bassiana and several Fusarium species, it has demonstrated significant insecticidal, antimicrobial, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound, with a focus on the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a member of the enniatin family of antibiotics and is structurally characterized as a cyclic hexadepsipeptide.[4][5] Its structure consists of three alternating N-methyl-L-phenylalanyl and D-α-hydroxyisovaleryl residues.[5][6] This unique cyclic structure is responsible for its ionophoric capabilities, allowing it to form complexes with and transport alkali and alkaline earth metal ions across biological membranes.[5][7]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄₅H₅₇N₃O₉[7][8]
Molecular Weight 783.963 g/mol [7]
CAS Number 26048-05-5[5][8]
IUPAC Name (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[9]
Melting Point 93-94 °C[5][10]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1][11]
Appearance White crystalline solid

Biological Activity and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, which are primarily attributed to its ionophoric nature and its ability to modulate key cellular signaling pathways.

Cytotoxic and Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][12] Its primary mechanism of inducing cell death is through the disruption of intracellular calcium homeostasis and the inhibition of the PI3K/Akt signaling pathway.[7][8][12]

This compound acts as a Ca²⁺ ionophore, facilitating the influx of extracellular calcium into the cytosol and its release from intracellular stores.[4][5] This elevation in intracellular Ca²⁺ concentration triggers a cascade of events leading to apoptosis, including the activation of caspases and the release of cytochrome c from the mitochondria.[1][12]

beauvericin_calcium_signaling This compound This compound ca_channel Ca²⁺ Channel This compound->ca_channel Induces Influx cell_membrane Cell Membrane ca_influx ↑ [Ca²⁺]i ca_channel->ca_influx mitochondria Mitochondria ca_influx->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

This compound-induced calcium-mediated apoptosis.

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[7][8][13] By downregulating the phosphorylation of Akt, this compound promotes apoptosis in cancer cells and inhibits their growth.[8][13]

beauvericin_pi3k_akt_pathway This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis

Inhibition of the PI3K/Akt pathway by this compound.
Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cell lines.

Cell LineCell TypeIC₅₀ (µM)Exposure Time (h)Reference
SH-SY5YHuman Neuroblastoma10.7 ± 3.724[14]
SH-SY5YHuman Neuroblastoma2.5 ± 3.348[14]
HepG2Human Hepatocellular Carcinoma5.5 ± 0.07172[15]
U-937Human Monocytic Lymphoma~3024[11]
HL-60Human Promyelocytic Leukemia~1524[11]
SF-9Insect (Spodoptera frugiperda)1024[9]
SF-9Insect (Spodoptera frugiperda)2.572[9]
CT-26Murine Colon Carcinoma1.872[6]
NIH/3T3Murine Fibroblast9.472[6]
Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi.[7][12] It is particularly effective against Gram-positive bacteria.[7][12]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) values of this compound against various microorganisms are presented below.

MicroorganismTypeMIC (µM)Reference
Staphylococcus aureusGram-positive bacterium3.91[16][17][18][19]
Bacillus subtilisGram-positive bacterium6.25[10]
Escherichia coliGram-negative bacterium>50[16]
Candida albicansFungus>50[16]

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from fungal cultures.

beauvericin_isolation_workflow start Fungal Culture (e.g., on rice medium) extraction Extraction with Acetonitrile/Methanol/Water start->extraction filtration Filtration extraction->filtration defatting Defatting with n-Heptane filtration->defatting evaporation Evaporation of Solvent defatting->evaporation dissolution Dissolution in Methanol/Water evaporation->dissolution hplc Preparative HPLC (C18 column) dissolution->hplc end Pure this compound hplc->end

Workflow for the isolation and purification of this compound.

Methodology:

  • Fungal Culture: Cultivate the this compound-producing fungal strain on a suitable solid substrate medium (e.g., rice or corn grits) for an appropriate duration (e.g., 2-4 weeks) at room temperature in the dark.[20]

  • Extraction: Extract the fungal culture with a solvent mixture such as acetonitrile:methanol:water (16:3:1, v/v/v).[20]

  • Filtration and Defatting: Filter the extract to remove solid materials. The filtrate is then partitioned against n-heptane to remove lipids.[20]

  • Solvent Evaporation and Redissolution: Evaporate the solvent from the aqueous phase under reduced pressure. Redissolve the residue in a methanol/water mixture.

  • Purification: Purify the crude extract using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water).

  • Structure Elucidation: Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16][19]

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][14]

Methodology:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours).[6][14] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.[16][18]

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[16][18]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a range of potent biological activities. Its ability to modulate critical cellular pathways, particularly those involved in calcium signaling and cell survival, underscores its potential as a lead compound for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of this intriguing mycotoxin. Continued research is warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.

References

discovery and isolation of beauvericin from Beauveria bassiana

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of Beauvericin (B1667859) from Beauveria bassiana

Introduction

This compound is a cyclic hexadepsipeptide mycotoxin that belongs to the enniatin family of antibiotics.[1] It is composed of three alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues.[2][3] First discovered in the entomopathogenic fungus Beauveria bassiana, this compound has since been identified in various other fungi, including several Fusarium species, and can be found as a contaminant in grains like corn and wheat.[1][4][5]

The initial interest in this compound stemmed from its potent insecticidal properties.[2] Its insecticidal activity was first reported in 1969 by Hamill et al. against Artemia salina.[2][6] Subsequent research has confirmed its effectiveness against a wide range of insect pests.[2][3] Beyond its insecticidal effects, this compound exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[2][7] Its ability to transport alkali and alkaline earth metal ions, particularly Ca²⁺, across cell membranes is central to its mechanism of action, which involves inducing oxidative stress and apoptosis in target cells.[7][8][9] This guide provides a comprehensive overview of the discovery, experimental protocols for isolation and purification, and the cellular signaling pathways affected by this compound.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Beauveria bassiana involves several key stages: fungal fermentation, extraction of the crude metabolite, and chromatographic purification. The following protocols are synthesized from various cited methodologies.[4][5][10][11]

Fungal Culture and Fermentation

The production of this compound begins with the cultivation of Beauveria bassiana.

  • Fungal Strain : A virulent strain of Beauveria bassiana is used. To maintain virulence, it can be passed through a suitable insect host (e.g., larvae of the greater wax moth, Galleria mellonella) and then re-isolated.[12]

  • Culture Medium : The fungus is typically cultured on Potato Dextrose Agar (PDA) or in a liquid Potato Dextrose Broth (PDB).[12] For enhanced production, the medium can be enriched with sources like L-methionine.[13] Glucose has been identified as an effective carbon source, while peptone and NaNO₃ serve as optimal organic and inorganic nitrogen sources, respectively.[3]

  • Fermentation Conditions : Cultures are maintained at approximately 27°C in darkness for 15-28 days.[10][12] For submerged cultures, low aeration conditions are often preferable for optimal production.[13]

Extraction of Crude this compound

Once fermentation is complete, this compound, which is primarily an intracellular product, is extracted from the fungal mycelium or the entire culture.[2]

  • Initial Solvent Extraction : The fungal culture (e.g., grown on maize kernels or in liquid broth) is dried, powdered, and extracted overnight with a solvent mixture. A common mixture is acetonitrile-methanol-water (16:3:1, v/v/v).[4][10][11]

  • Defatting : The resulting filtrate is defatted to remove lipids. This is typically achieved by washing the extract twice with an equal volume of n-heptane.[4][10][11] The lower, defatted layer is retained.

  • Liquid-Liquid Extraction : The defatted extract is evaporated to near dryness. The residue is then redissolved in a methanol-water solution (1:1, v/v) and subjected to liquid-liquid extraction with a non-polar solvent like methylene (B1212753) chloride or chloroform.[4][5] This step is usually repeated twice. The organic phases containing this compound are collected.

  • Concentration : The collected organic phases are evaporated to dryness under a vacuum to yield the crude extract.[5][10]

Purification and Characterization

The crude extract is a mixture of various metabolites. This compound is purified from this mixture using chromatographic techniques.

  • Column Chromatography : The crude extract can be first passed through a silica (B1680970) gel column. The column is preconditioned with a solvent like chloroform-2-propanol (95:5, v/v), and this compound is eluted with the same solvent system.[4]

  • High-Performance Liquid Chromatography (HPLC) : For final purification, the fractions from column chromatography are subjected to preparative or semi-preparative HPLC. A C18 column is commonly used.[5][14]

  • Thin-Layer Chromatography (TLC) : TLC is often used as a rapid method to detect the presence of this compound in fractions during the purification process.[10][15]

  • Structural Elucidation : The identity and structure of the purified compound are confirmed using spectroscopic methods such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR).[4][5]

Experimental Workflow for this compound Isolation

G Figure 1: Experimental Workflow for the Isolation and Purification of this compound. cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification & Characterization A Inoculation of Beauveria bassiana B Fermentation on PDA/PDB (27°C, 15-28 days) A->B C Solvent Extraction (Acetonitrile/Methanol/Water) B->C Harvest Culture D Defatting with n-Heptane C->D E Liquid-Liquid Extraction (Methylene Chloride) D->E F Evaporation to Yield Crude Extract E->F G Column Chromatography (Silica Gel) F->G Purify Crude Extract H High-Performance Liquid Chromatography (HPLC) G->H I Structural Elucidation (NMR, MS) H->I H->I Analyze Pure Compound

Caption: Workflow for this compound isolation.

Quantitative Data

The yield and spectroscopic characteristics of this compound are critical for its identification and quantification.

Table 1: Reported Yield and Spectroscopic Data for this compound

ParameterValueReference
Yield
From Fusarium oxysporum 5-19~2.5 mg/L[5]
From Fusarium sambucinum2 - 230 µg/g (on maize cultures)[4]
Mass Spectrometry
HRESI-MS [M+Na]⁺m/z 806[14]
Low-Resolution EI-MSm/z 783 (M⁺), fragments at 522, 261[4]
¹H NMR (CDCl₃, 600 MHz) δ (ppm): 7.35-7.20 (m, Ar-H), 5.85 (d, J=9.0 Hz, α-H Phe), 5.05 (d, J=8.4 Hz, α-H Hiv), 3.40-3.20 (m, CH₂), 3.10 (s, N-CH₃), 2.30 (m, β-H Hiv), 1.00-0.80 (m, CH₃ Hiv)[4][5][14]
¹³C NMR (CDCl₃, 150 MHz) δ (ppm): 170.9 (C=O), 169.8 (C=O), 136.5 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 76.5 (α-C Hiv), 60.2 (α-C Phe), 38.0 (CH₂), 32.5 (N-CH₃), 30.1 (β-C Hiv), 19.5, 18.5 (CH₃ Hiv)[4][5][14]

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. Coupling constants (J) are in Hertz (Hz). Ar = Aromatic, Phe = N-methyl-phenylalanyl, Hiv = D-hydroxy-isovaleryl.

Signaling Pathways Modulated by this compound

This compound's biological effects, particularly its anticancer activity, are mediated through the modulation of several key intracellular signaling pathways. The primary mechanism involves its ionophoric activity, which disrupts cellular ion homeostasis.[8]

  • Increased Intracellular Ca²⁺ : this compound forms channels in cellular membranes, facilitating the influx of cations, especially Ca²⁺, from the extracellular space into the cytosol.[7][9] This rapid increase in intracellular calcium concentration is a critical trigger for subsequent cellular events.[9]

  • Induction of Oxidative Stress : The elevated Ca²⁺ levels can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), resulting in significant oxidative stress.[8][9]

  • Activation of Apoptotic Pathways : Oxidative stress and high cytosolic Ca²⁺ levels activate the intrinsic (mitochondrial) pathway of apoptosis.[6][9] This involves the release of cytochrome c from the mitochondria, which in turn activates caspases (like caspase-3), leading to programmed cell death.[16]

  • Modulation of Signaling Cascades : The disruption of calcium homeostasis and the induction of cellular stress activate multiple signaling pathways that regulate cell survival, proliferation, and inflammation. These include:

    • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is often activated in response to cellular stress and plays a role in mediating apoptosis.[6][8]

    • NF-κB Pathway : this compound can inhibit the nuclear translocation of NF-κB subunits (p65 and p50), thereby exerting anti-inflammatory effects.[9] However, in other contexts, Ca²⁺ signaling can also activate NF-κB.[8]

    • p53 Pathway : The tumor suppressor protein p53 can be activated in response to cellular stress, contributing to the induction of apoptosis.[6][9]

    • JAK/STAT Pathway : This pathway is also implicated in this compound's mechanism of action, further linking it to the regulation of cell proliferation and apoptosis.[8]

This compound's Effect on Cellular Signaling

G Figure 2: Key Signaling Pathways Modulated by this compound. cluster_pathways Signaling Pathways BEA This compound Membrane Cell Membrane Ca_in Increased Intracellular [Ca²⁺] Membrane->Ca_in Forms Ion Channels ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Ca_in->ROS Mito Mitochondrial Dysfunction Ca_in->Mito MAPK MAPK Ca_in->MAPK Modulates NFkB NF-κB Ca_in->NFkB Modulates p53 p53 Ca_in->p53 Modulates JAK_STAT JAK/STAT Ca_in->JAK_STAT Modulates ROS->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis (Programmed Cell Death) Casp->Apoptosis MAPK->Apoptosis Regulates NFkB->Apoptosis Regulates p53->Apoptosis Regulates JAK_STAT->Apoptosis Regulates

References

Toxicological Profile of Beauvericin in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859) (BEA), a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a natural contaminant of cereals and grains.[1][2] Beyond its toxicological concern in food safety, BEA has garnered significant interest for its potent biological activities, including anticancer properties.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian cells, focusing on its mechanisms of action, cytotoxicity, genotoxicity, and impact on key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of the affected signaling cascades to serve as a valuable resource for researchers in toxicology and drug development.

Core Mechanism of Action: Ionophoric Activity and Disruption of Calcium Homeostasis

The primary mechanism underlying this compound's toxicity is its ionophoric nature.[1][2] It forms complexes with alkali and alkaline earth metals, particularly calcium (Ca²⁺), and facilitates their transport across biological membranes.[5] This action disrupts the tightly regulated intracellular calcium concentration, leading to a cascade of downstream toxic events.[3][6][7]

The influx of extracellular Ca²⁺ and its release from intracellular stores, such as the endoplasmic reticulum and mitochondria, trigger a range of cellular responses, including:

  • Oxidative Stress: Elevated intracellular Ca²⁺ levels can lead to the overproduction of reactive oxygen species (ROS), inducing oxidative stress and subsequent damage to lipids, proteins, and DNA.[6][8][9]

  • Mitochondrial Dysfunction: Disruption of Ca²⁺ homeostasis can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of the intrinsic apoptotic pathway.[6][9][10]

  • Activation of Signaling Pathways: Changes in intracellular Ca²⁺ concentration act as a second messenger, modulating the activity of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][5]

Quantitative Toxicological Data

The cytotoxic effects of this compound have been documented across a range of mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell type and the duration of exposure.

Cell LineAssayExposure Time (h)IC₅₀ (µM)Reference
Human Colon Adenocarcinoma (Caco-2)MTT2420.6 ± 6.9[9]
Human Colon Adenocarcinoma (Caco-2)MTT4812.75 ± 4.8[11]
Human Colon Adenocarcinoma (Caco-2)MTT721.9 ± 0.7[9]
Human Promyelocytic Leukemia (HL-60)Trypan Blue24~15[12]
Human Monocytic Lymphoma (U-937)Trypan Blue24~30[12]
Human Non-small Cell Lung Cancer (A549)Not SpecifiedNot SpecifiedNot Specified[13]
Chinese Hamster Ovary (CHO-K1)Not SpecifiedNot Specified12.0 (DNA damage observed)[3]
Murine Colon Carcinoma (CT-26)MTT721.8[14]
Murine Fibroblasts (NIH/3T3)MTT729.4[14]
Human Epidermal Carcinoma (KB-3-1)Not SpecifiedNot Specified>2 (apoptosis induction)[14]
Human Neuroblastoma (SH-SY5Y)MTT245.5 ± 1.15[8]
Human Neuroblastoma (SH-SY5Y)MTT484.5 ± 0.94[8]

Key Toxicological Endpoints and Experimental Protocols

Cytotoxicity Assessment

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 × 10³ to 4 × 10³ cells per well and incubate overnight.[6]

  • Treatment: Expose cells to a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Detection

Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.

Protocol:

  • Cell Preparation: Grow and treat cells on glass coverslips or slides.

  • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.2% Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with a mixture of TdT enzyme and labeled dUTPs (e.g., FITC-dUTP) in a reaction buffer for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or propidium (B1200493) iodide.

  • Visualization: Analyze the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

Oxidative Stress Measurement

Assay: Intracellular ROS Detection using H₂DCFDA

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF). In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Culture cells in a 96-well plate and treat with this compound.

  • Probe Loading: Wash the cells and incubate them with H₂DCFDA (typically at 5-10 µM) in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

Mitochondrial Membrane Potential (ΔΨm) Assessment

Assay: TMRE (Tetramethylrhodamine, Ethyl Ester) Staining

Principle: TMRE is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. A decrease in mitochondrial membrane potential results in reduced TMRE accumulation and fluorescence intensity.

Protocol:

  • Cell Culture and Treatment: Grow cells on a suitable imaging dish or plate and expose them to this compound.

  • TMRE Staining: Incubate the cells with a low concentration of TMRE (e.g., 200 nM) for 20-30 minutes at 37°C.

  • Washing: Wash the cells with a pre-warmed buffer.

  • Imaging: Analyze the cells using a fluorescence microscope. A decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.

Impact on Cellular Signaling Pathways

This compound modulates several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Calcium-Mediated Signaling

The influx of Ca²⁺ is a central event in this compound's toxicity, initiating a cascade of downstream effects that lead to apoptosis.[15]

beauvericin_calcium_signaling BEA This compound Ca_int Intracellular Ca²⁺ ↑ BEA->Ca_int Ionophore activity Membrane Cell Membrane Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_int Mito Mitochondria Ca_int->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced calcium influx and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to modulate the MAPK signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis. The specific effects on different MAPK family members (ERK, JNK, p38) can be cell-type dependent.[3][5]

beauvericin_mapk_pathway BEA This compound Upstream Upstream Signals (e.g., Oxidative Stress) BEA->Upstream MAPKKK MAPKKK Upstream->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response (Apoptosis, Proliferation) Transcription->Response beauvericin_nfkb_pathway BEA This compound IKK IKK Complex BEA->IKK Inhibition Stimuli Pro-inflammatory Stimuli Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Transcription Gene Transcription (Pro-survival, Inflammatory) NFkB_active->Transcription Translocation Nucleus Nucleus

References

Beauvericin: A Secondary Metabolite of Fusarium Species - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, is a prominent secondary metabolite produced by various species of the fungal genus Fusarium. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and multifaceted biological activities. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on its production, and visualizations of its molecular pathways. This compound's potent insecticidal, antimicrobial, and cytotoxic properties, primarily attributed to its ionophoric nature and its ability to disrupt cellular calcium homeostasis, position it as a molecule of significant interest for therapeutic and biotechnological applications.

Introduction

This compound (BEA) is a cyclic hexadepsipeptide first isolated from the entomopathogenic fungus Beauveria bassiana and subsequently identified in numerous Fusarium species.[1] Its chemical structure consists of three alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues.[1] This unique structure confers upon it significant biological activities, including potent insecticidal, antimicrobial, and antitumor effects.[2][3] The primary mechanism of action for many of these activities is its ability to act as an ionophore, forming complexes with metal ions, particularly calcium (Ca²⁺), and facilitating their transport across biological membranes.[2][4] This disruption of ion gradients leads to a cascade of cellular events, ultimately culminating in apoptosis or programmed cell death.[5][6] This guide delves into the technical aspects of this compound as a secondary metabolite in Fusarium, providing the necessary data and methodologies for its study and potential exploitation.

Chemical Structure and Properties

This compound belongs to the enniatin family of antibiotics. Its cyclic structure is composed of three D-hydroxy-isovaleryl and three N-methyl-phenylalanyl residues linked by alternating peptide and ester bonds.[7]

  • Molecular Formula: C₄₅H₅₇N₃O₉

  • Molecular Weight: 783.95 g/mol

  • Appearance: White, needle-like crystals

  • Solubility: Soluble in methanol (B129727), chloroform, and other organic solvents; sparingly soluble in water.

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[8] This process is catalyzed by a large multifunctional enzyme called this compound synthetase. The biosynthesis can be summarized in the following key steps:

  • Activation of Precursors: The precursor molecules, L-phenylalanine and D-hydroxyisovaleric acid, are activated by the adenylation (A) domain of the NRPS.[9]

  • Thiolation: The activated precursors are then transferred to the phosphopantetheinyl arms of the thiolation (T) or peptidyl carrier protein (PCP) domains.[9]

  • N-methylation: The L-phenylalanine residue undergoes N-methylation, catalyzed by a methyltransferase (MT) domain.

  • Condensation and Elongation: The condensation (C) domain catalyzes the formation of peptide and ester bonds, sequentially elongating the depsipeptide chain.[9]

  • Cyclization and Release: Finally, the thioesterase (TE) domain catalyzes the intramolecular cyclization of the linear hexadepsipeptide, releasing the final this compound molecule.[9]

beauvericin_biosynthesis cluster_precursors Precursors cluster_nrps This compound Synthetase (NRPS) L-Phe L-Phe A2 A-Domain 2 (Adenylation) L-Phe->A2 Activation D-Hiv D-Hiv A1 A-Domain 1 (Adenylation) D-Hiv->A1 Activation T1 T-Domain 1 (Thiolation) A1->T1 Loading C C-Domain (Condensation) T1->C Elongation MT MT-Domain (Methylation) A2->MT Methylation T2 T-Domain 2 (Thiolation) MT->T2 Loading T2->C Elongation TE TE-Domain (Thioesterase/Cyclization) C->TE Transfer This compound This compound TE->this compound Cyclization & Release

Figure 1: Non-ribosomal peptide synthetase (NRPS) pathway for this compound biosynthesis.

Production of this compound by Fusarium Species

Numerous Fusarium species are known to produce this compound. The yield of this secondary metabolite can vary significantly depending on the species, strain, and culture conditions.

Fusarium SpeciesStrain(s)This compound Production (µg/g)Reference
F. acuminatum var. acuminatum1 of 4 tested-[10]
F. acuminatum var. armeniacum1 of 3 tested-[10]
F. anthophilum1 of 2 tested1300[3]
F. avenaceum1 of 6 tested7[3]
F. beomiforme1 of 1 tested-[10]
F. concentricum-720[11]
F. dlamini2 of 2 tested-[10]
F. equiseti2 of 3 tested-[10]
F. longipes1 of 2 tested200[3]
F. nygamai2 of 2 tested-[10]
F. oxysporum4 of 7 testedup to 3200[3]
F. poae4 of 4 testedup to 63[3]
F. sambucinum12 of 14 tested2 - 230[3]
F. subglutinans3 of 3 tested10 - 300[3]
F. tardicrescensNFCCI 520115820[12]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for various applications.

Cytotoxic and Antitumor Activity

This compound demonstrates significant cytotoxicity against a range of cancer cell lines.[5] Its primary mechanism of antitumor activity involves its ionophoric properties, leading to an influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores.[5][13] This elevation in intracellular Ca²⁺ concentration triggers a signaling cascade that results in mitochondrial dysfunction, oxidative stress, the release of cytochrome c, and the activation of caspases, ultimately leading to apoptosis.[5][6]

beauvericin_apoptosis_pathway This compound This compound Membrane Cell Membrane This compound->Membrane Ca_int Intracellular Ca²⁺ ↑ This compound->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_int Influx Mitochondria Mitochondria Ca_int->Mitochondria Disruption ROS Oxidative Stress (ROS ↑) Mitochondria->ROS CytC Cytochrome c Release Mitochondria->CytC Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-induced apoptosis signaling pathway.
Antimicrobial and Insecticidal Activities

This compound displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3] It is also a potent insecticidal agent, contributing to the virulence of entomopathogenic fungi like Beauveria bassiana.[1]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Fusarium, extraction and analysis of this compound, and a common bioassay for toxicity assessment.

Fungal Cultivation for this compound Production

This protocol is adapted for solid-state fermentation on corn grits, a common method for enhancing mycotoxin production.[4][14]

Materials:

  • Fusarium isolate of interest

  • Potato Dextrose Agar (PDA) plates

  • Corn grits

  • 250 mL Erlenmeyer flasks

  • Autoclave

  • Incubator

  • Sterile water

  • Hemocytometer or spectrophotometer for spore counting

Procedure:

  • Prepare Spore Suspension:

    • Culture the Fusarium isolate on PDA plates and incubate at 25°C for 7-10 days until sporulation.[14]

    • Flood the plate with a small volume of sterile water and gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer or by measuring optical density.[4]

  • Prepare Culture Medium:

    • Place 15 g of corn grits into each 250 mL Erlenmeyer flask.[4]

    • Add water to achieve a moisture content of 45%.[14]

    • Autoclave the flasks at 121°C for 15-20 minutes.

  • Inoculation and Incubation:

    • Inoculate each flask of sterile corn grits with 1 mL of the prepared spore suspension.[4]

    • Incubate the inoculated flasks in the dark at room temperature (approximately 25°C) for 28 days.[4][14]

Extraction and Purification of this compound

This protocol describes a liquid-liquid extraction method followed by a simple purification step.[14]

Materials:

  • Fungal culture from section 6.1

  • Acetonitrile, methanol, water (16:3:1, v/v/v) extraction solvent

  • n-Heptane

  • Dichloromethane (B109758)

  • Methanol

  • Blender

  • Filter paper (Whatman No. 4)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extraction:

    • To 15 g of the colonized corn grits, add 75 mL of the acetonitrile:methanol:water (16:3:1) solvent.[14]

    • Extract overnight.

    • Homogenize the mixture in a blender for 5 minutes.[14]

    • Filter the extract through Whatman No. 4 filter paper.[14]

  • Defatting:

    • Transfer the filtrate to a separatory funnel and add 25 mL of n-heptane.

    • Shake vigorously and allow the layers to separate.

    • Discard the upper heptane (B126788) layer. Repeat this step once more.[14]

  • Solvent Evaporation and Re-dissolution:

    • Evaporate the lower aqueous layer to near dryness using a rotary evaporator.[14]

    • Re-dissolve the residue in 50 mL of methanol:water (1:1, v/v).[14]

  • Dichloromethane Extraction:

    • Transfer the re-dissolved extract to a separatory funnel and add 25 mL of dichloromethane.

    • Shake and allow the layers to separate.

    • Collect the lower dichloromethane layer. Repeat the extraction once more.[14]

    • Combine the dichloromethane fractions and evaporate to dryness.

    • Re-dissolve the final residue in a known volume of methanol for analysis.[14]

beauvericin_extraction_workflow Start Fusarium Culture on Corn Grits Extraction Solvent Extraction (Acetonitrile:Methanol:Water) Start->Extraction Filtration Filtration Extraction->Filtration Defatting Defatting with n-Heptane Filtration->Defatting Evaporation1 Rotary Evaporation Defatting->Evaporation1 Redissolution Re-dissolve in Methanol:Water Evaporation1->Redissolution DCM_Extraction Dichloromethane Extraction Redissolution->DCM_Extraction Evaporation2 Rotary Evaporation DCM_Extraction->Evaporation2 Final_Product This compound Extract in Methanol Evaporation2->Final_Product

Figure 3: Workflow for the extraction and purification of this compound.
Analytical Methods for Detection and Quantification

TLC is a simple and rapid method for the qualitative detection of this compound.[4]

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • This compound standard

  • Developing solvent system (e.g., 1-butanol:water:acetic acid, 12:5:3, v/v/v)[4]

  • Iodine vapor chamber for visualization

  • Capillary tubes for spotting

Procedure:

  • Spot a small amount of the this compound extract and the standard onto the TLC plate.

  • Develop the plate in the chosen solvent system in a closed chamber.

  • After the solvent front has reached the desired height, remove the plate and air dry.

  • Visualize the spots by placing the plate in an iodine vapor chamber.[4]

  • Calculate the Retention Factor (Rf) value and compare it with the standard. An Rf value of approximately 0.92 has been reported for this compound with the specified solvent system.[4]

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound.[15][16]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[15]

  • Mobile Phase: Gradient elution with A: Acetonitrile and B: 10 mM Ammonium Acetate in water.[15]

  • Flow Rate: 0.3 mL/min[15]

  • Injection Volume: 10 µL[15]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode in positive ESI. The transition of the precursor ion [M+H]⁺ (m/z 785) to specific product ions (e.g., m/z 243.9 and 261.9) is monitored.[15]

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.

  • Filter the extracted samples through a 0.22 µm filter.

  • Inject the standards and samples into the HPLC-MS/MS system.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Brine Shrimp Lethality Bioassay

This is a simple and cost-effective bioassay to determine the toxicity of this compound extracts.[14][17]

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Sea salt

  • 24-well plates

  • Pipettes

  • Light source

  • This compound extract

  • Control solvent (e.g., methanol)

Procedure:

  • Hatching Brine Shrimp:

    • Prepare a saline solution (e.g., 30 g/L sea salt in distilled water).

    • Add brine shrimp eggs to the saline solution and incubate for 24-48 hours with aeration and a light source to promote hatching.[18]

  • Bioassay:

    • Dispense 10-20 nauplii (larvae) into each well of a 24-well plate containing a final volume of 1 mL of saline solution.[19]

    • Add different concentrations of the this compound extract to the wells in triplicate.

    • Include a control group with only the solvent used to dissolve the extract.

    • Incubate the plates for 24 hours at room temperature.[17]

  • Data Analysis:

    • Count the number of dead nauplii in each well.

    • Calculate the percentage mortality for each concentration.

    • Determine the LC₅₀ (lethal concentration required to kill 50% of the population) value.

Conclusion

This compound produced by Fusarium species is a secondary metabolite with a remarkable range of biological activities. Its potential as an anticancer, antimicrobial, and insecticidal agent warrants further investigation. The technical information and detailed protocols provided in this guide are intended to facilitate research and development efforts aimed at harnessing the therapeutic and biotechnological potential of this fascinating mycotoxin. As with any biologically active compound, further studies on its in vivo efficacy, safety, and pharmacokinetic properties are essential for its translation into practical applications.

References

In Vitro Anti-Cancer Properties of Beauvericin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859) (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungi, has emerged as a compound of significant interest in oncology research due to its potent in vitro anti-cancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, its effects on various cancer cell lines, and the experimental methodologies used to elucidate these properties. Quantitative data from multiple studies are summarized, and key signaling pathways are visualized to offer a detailed resource for researchers and professionals in drug development.

Introduction

This compound is a secondary metabolite with a range of biological activities, including antimicrobial, insecticidal, and, most notably for this guide, anti-cancer properties.[1] Its unique ionophoric nature, allowing it to transport ions across biological membranes, is central to its cytotoxic effects.[2][3] This guide will delve into the molecular mechanisms that underpin this compound's anti-cancer potential, presenting a consolidated view of its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer models.

Cytotoxic Activity of this compound

This compound exhibits significant cytotoxic effects against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of its potency, have been determined in numerous studies and are summarized in Table 1.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
NCI-H460Non-small-cell lung cancer0.01-1.8172[4]
MIA Pa Ca-2Pancreatic carcinoma0.01-1.8172[4]
MCF-7Breast cancer1.4 µg/mLNot Specified[1]
SF-268CNS glioma1.8 µg/mLNot Specified[1]
KB-3-1Cervix carcinoma3.1Not Specified[5]
CT-26Murine colon carcinoma1.8Not Specified[5]
A549Non-small cell lung cancer2.4-7.8 µg/mLNot Specified[6]
U-937Human monocytic lymphoma10 µg/mLNot Specified[6]
HL-60Human promyelocytic leukemia12 µg/mLNot Specified[6]
Caco-2Colon adenocarcinoma1.9 ± 0.7 to 20.6 ± 6.924, 48, 72[7]
SH-SY5YNeuroblastoma7.5 ± 0.4 (24h), 5.0 ± 0.3 (48h), 3.0 ± 0.6 (72h)24, 48, 72[8]
PC-3MMetastatic prostate cancer3.8 (20h), 7.5 (40h)20, 40[4][9]
MDA-MB-231Metastatic breast cancer7.5 (40h)40[4][9]
H22HepatomaNot specified12, 24, 36[10]
KBOral cancerNot specifiedNot specified[11]
A375SMMelanomaNot specifiedNot specified[12]

Core Mechanism of Action: Ionophoric Activity and Apoptosis Induction

The primary mechanism underlying this compound's anti-cancer activity is its ability to act as an ionophore, particularly for calcium ions (Ca2+).[2][13] This disruption of intracellular calcium homeostasis triggers a cascade of events leading to programmed cell death, or apoptosis.

Calcium Influx and Mitochondrial Dysfunction

This compound facilitates the influx of extracellular Ca2+ into the cytoplasm and its release from intracellular stores.[2] This elevation in cytosolic Ca2+ leads to mitochondrial stress, characterized by the loss of mitochondrial membrane potential (ΔΨm).[3][7] The compromised mitochondria then release pro-apoptotic factors, most notably cytochrome c, into the cytosol.[1][6]

Caspase Activation and Apoptosis Execution

The release of cytochrome c initiates the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, cytochrome c activates caspase-9, which in turn activates the executioner caspase, caspase-3.[3][6] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6][14]

This compound This compound cell_membrane Cell Membrane ca2_channel Ca²⁺ Channel ca2_extracellular Extracellular Ca²⁺ ca2_extracellular->ca2_channel Influx ca2_intracellular Intracellular Ca²⁺ ↑ ca2_channel->ca2_intracellular mitochondrion Mitochondrion ca2_intracellular->mitochondrion Stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: this compound-induced apoptotic pathway via calcium influx.

Modulation of Key Signaling Pathways

Beyond its direct impact on calcium signaling, this compound influences several other signaling pathways that are critical for cancer cell survival and proliferation.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell growth, differentiation, and survival. Studies have shown that this compound can activate the MEK1/2-ERK42/44-90RSK signaling cascade in non-small cell lung cancer cells (A549), which contributes to S-phase cell cycle arrest and apoptosis.[3]

This compound This compound mek1_2 MEK1/2 This compound->mek1_2 Activates erk42_44 ERK42/44 mek1_2->erk42_44 Phosphorylates rsk 90RSK erk42_44->rsk Phosphorylates cell_cycle_arrest S-Phase Arrest rsk->cell_cycle_arrest apoptosis Apoptosis rsk->apoptosis

Figure 2: Involvement of the MAPK pathway in this compound's action.

PI3K/AKT and NF-κB Pathways

This compound has also been shown to inhibit the PI3K/AKT signaling pathway, which is a critical pro-survival pathway in many cancers.[10] By downregulating the phosphorylation of PI3K and AKT, this compound promotes apoptosis.[10] Additionally, it can block the activation of NF-κB, a transcription factor involved in inflammation, cell survival, and proliferation.[15]

Effects on Cell Cycle and Oxidative Stress

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest at different phases, depending on the cell type and concentration. For instance, in cervix carcinoma cells, subtoxic concentrations of this compound lead to a G0/G1 phase arrest.[14] In Caco-2 cells, treatment with this compound resulted in an arrest in the G2/M phase.[7]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell LineEffectConcentrationObservationsReference
KB-3-1G0/G1 ArrestSubtoxicPrecedes apoptosis at higher concentrations.[14]
Caco-2G2/M ArrestDose-dependentAccompanied by a reduction in the G0/G1 phase.[7]
A549S-Phase ArrestNot SpecifiedMediated by the MEK1/2-ERK42/44-90RSK pathway.[3]
H4IIEApoptosisNot SpecifiedAccompanied by inhibition of NF-kB activity.[16]
Induction of Oxidative Stress

This compound treatment leads to an increase in reactive oxygen species (ROS) production in cancer cells.[3][7] This oxidative stress contributes to mitochondrial damage and apoptosis. In Caco-2 cells, a 2-fold increase in ROS levels was observed, along with a decrease in reduced glutathione (B108866) (GSH) and an increase in oxidized glutathione (GSSG), indicating a significant redox imbalance.[7]

Anti-Migratory and Anti-Angiogenic Effects

At sub-lethal concentrations, this compound has been shown to inhibit the migration of metastatic cancer cells, such as PC-3M (prostate) and MDA-MB-231 (breast) cells.[4][9] Furthermore, it exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis.[6]

Experimental Protocols

A variety of in vitro assays are employed to characterize the anti-cancer properties of this compound.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell viability. Cells are treated with this compound for a specified period (e.g., 24, 48, or 72 hours).[4][14] Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of viable cells.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • TUNEL Assay: The TdT-mediated dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: Cells are treated with this compound, fixed, and stained with PI, which binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

  • This technique is used to detect and quantify specific proteins involved in signaling pathways. Following this compound treatment, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., caspases, Bcl-2 family proteins, MAPKs, AKT).

cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_endpoints Data Analysis & Endpoints cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 Determine IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Figure 3: General experimental workflow for in vitro evaluation.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent in vitro, exhibiting cytotoxicity against a wide range of cancer cell lines. Its multifaceted mechanism of action, centered on the disruption of calcium homeostasis and the induction of apoptosis through the mitochondrial pathway, along with the modulation of key signaling pathways such as MAPK and PI3K/AKT, makes it a compelling candidate for further investigation. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its therapeutic potential. Further research, particularly in vivo studies and combination therapies, is warranted to fully elucidate its clinical applicability.

References

A Technical Guide to the Ionophoric Properties and Membrane Transport of Beauvericin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Fusarium and Beauveria bassiana. Its significant biological activities stem from its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes. This technical guide provides an in-depth examination of this compound's ionophoric properties, its mechanisms of membrane transport, and the downstream cellular consequences. By forming complexes with essential cations—primarily Ca²⁺, but also K⁺ and Na⁺—this compound disrupts cellular ionic homeostasis.[1] This disruption triggers a cascade of events including depolarization of the mitochondrial membrane, generation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis through various signaling pathways. Understanding these mechanisms is critical for assessing its toxicological impact and exploring its potential as a therapeutic agent, particularly in oncology.

Introduction

This compound (BEA) is a secondary metabolite characterized by a cyclic structure of alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues.[2] This structure confers significant lipophilicity, allowing it to readily partition into biological membranes. The core of this compound's bioactivity is its ability to increase the permeability of membranes to metal ions, a defining characteristic of an ionophore.[1][3] This action disrupts the steep electrochemical gradients that are essential for numerous cellular functions, leading to cytotoxicity in a wide range of cell lines.[3]

Core Mechanism: Ion Complexation and Membrane Transport

The ionophoric activity of this compound is predicated on its ability to form stable, lipophilic complexes with cations, effectively shielding their charge and allowing them to traverse the hydrophobic core of the lipid bilayer.

Cation Selectivity and Binding

This compound exhibits a preference for divalent cations, particularly physiologically crucial ions like Ca²⁺ and Mg²⁺.[4] It also forms complexes with monovalent alkali metal ions such as K⁺ and Na⁺.[1][3] The complexation involves the coordination of the cation by the carbonyl oxygen atoms within the central cavity of the this compound molecule.[4] While the ionophoric activity is well-established, specific thermodynamic stability constants (Logβ) or dissociation constants (Kd) for these ion-Beauvericin complexes are not consistently reported in the literature, with binding preferences sometimes varying based on the experimental system (e.g., fluorescence quenching vs. extraction experiments).[4][5]

Models of Membrane Transport

This compound is understood to transport ions across membranes through two primary models:

  • Carrier Model: The most accepted mechanism involves this compound acting as a mobile ion carrier. It complexes with a cation at one membrane interface, diffuses across the lipid bilayer as a BEA-ion complex, and releases the ion on the opposite side.[3]

  • Channel Formation: Evidence also suggests that this compound molecules can aggregate within the membrane to form transient, cation-selective channels.[2] These pores allow for the passage of ions down their electrochemical gradient. Electrophysiological studies have demonstrated that this compound can induce current transitions with multiple open-state levels in ventricular myocytes and synthetic lipid membranes, a hallmark of channel activity.[2]

The formation of these channels can lead to a significant, non-specific increase in membrane permeability, collapsing cationic gradients and depolarizing the membrane potential.[6]

Cellular Consequences of Disrupted Ion Homeostasis

The primary consequence of this compound's ionophoric activity is a rapid and sustained increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i), primarily through the influx of extracellular calcium.[7][8][9] This surge in cytosolic Ca²⁺ is a central event that initiates a cascade of cytotoxic effects.

Mitochondrial Dysfunction

Mitochondria are primary targets of this compound-induced toxicity. The influx of Ca²⁺ and direct action of this compound lead to:

  • Depolarization of Mitochondrial Membrane Potential (ΔΨm): The collapse of the electrochemical gradient across the inner mitochondrial membrane is a critical and early event in this compound-induced apoptosis.[10]

  • Uncoupling of Oxidative Phosphorylation: Disruption of the membrane potential impairs ATP synthesis.

  • Mitochondrial Swelling: Changes in ion flux across the inner mitochondrial membrane lead to osmotic dysregulation and swelling.

Induction of Oxidative Stress

This compound treatment leads to a significant increase in the production of Reactive Oxygen Species (ROS).[10][11][12] Studies in CHO-K1 and Caco-2 cells have shown that ROS levels can increase several-fold compared to controls shortly after exposure.[10][11] This oxidative stress contributes to cellular damage, including lipid peroxidation, and is a key mechanism of its toxicity.[11][12]

ParameterCell LineObservationConcentrationReference
Membrane Depolarization Maize Root CellsDose-dependent depolarization of up to 55 mV.200 µM[6]
Guinea Pig Papillary MuscleSignificant decrease in membrane resting potential.10 µM[3]
ROS Production Caco-2 Cells2-fold increase in ROS levels vs. control at 120 min.Not specified[10]
CHO-K1 Cells~4-fold increase in fluorescence from ROS probe.Not specified[11]
Mitochondrial Potential (ΔΨm) Caco-2 CellsLoss of ΔΨm to 9% of control.Not specified[10]

Table 1: Summary of Quantitative Data on this compound's Cellular Effects

Cell LineCancer TypeIC50 Value (µM)Exposure TimeReference
SW620Colon Carcinoma (Metastatic)0.7Not specified[4]
Terminal Ileum (Guinea Pig)Smooth Muscle0.86Not specified[3]
Caco-2Colon Adenocarcinoma1.9 ± 0.772 h[10]
CT-26Murine Colon Carcinoma1.8High density[4]
NCI-H460Non-small Cell Lung Cancer1.8172 h[5]
SH-SY5YHuman Neuroblastoma2.2 ± 3.372 h[13]
PC-3MProstate Cancer3.820 h[5]
Papillary Muscle (Guinea Pig)Heart Muscle18Not specified[3]
MDA-MB-231Breast Cancer7.540 h[5]

Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines

Downstream Signaling Pathways and Apoptosis Induction

The cellular damage initiated by this compound converges on the activation of programmed cell death, or apoptosis. This process is primarily mediated through the intrinsic (mitochondrial) pathway. The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. This, in turn, activates a cascade of caspases, particularly caspase-3, which are the executioner enzymes of apoptosis, leading to DNA fragmentation and cell death.

Furthermore, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in mediating its apoptotic effects in certain cancer cells.

Beauvericin_Signaling This compound-Induced Apoptotic Signaling Pathway cluster_Mito Mitochondrion BEA This compound Membrane Cell Membrane (Ionophore Action) BEA->Membrane Ca_Influx ↑ Intracellular [Ca²⁺] Membrane->Ca_Influx Mito_Pot Loss of ΔΨm Ca_Influx->Mito_Pot MAPK MAPK Pathway Activation Ca_Influx->MAPK ROS ↑ ROS Production Mito_Pot->ROS CytC Cytochrome C Release Mito_Pot->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis MAPK->Apoptosis

This compound-Induced Apoptotic Signaling Pathway

Key Experimental Protocols for Studying this compound's Activity

Protocol: Measuring Ion Transport using Planar Lipid Bilayer Conductance

This electrophysiological technique directly measures the flow of ions across an artificial membrane, providing quantitative data on ionophore and channel-forming activity.[14]

  • Objective: To quantify the increase in membrane conductance induced by this compound.

  • Materials: Planar lipid bilayer apparatus with two chambers (cis and trans) separated by an aperture, Ag/AgCl electrodes, voltage-clamp amplifier, lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in squalene), electrolyte solution (e.g., 1 M KCl), this compound stock solution.

  • Methodology:

    • Bilayer Formation: A lipid monolayer is "painted" across the aperture separating the two chambers filled with electrolyte solution. Thinning of this layer under hydrostatic pressure results in the spontaneous formation of a stable planar lipid bilayer.[14]

    • Baseline Recording: A transmembrane voltage (e.g., 100 mV) is applied using the voltage-clamp amplifier, and the baseline ionic current is recorded. The initial conductance should be very low (in the pS range).

    • This compound Addition: A known concentration of this compound is added to the cis chamber and allowed to incorporate into the bilayer.

    • Conductance Measurement: The ionic current across the membrane is recorded over time. The appearance of step-like increases in current indicates the formation of discrete ion channels.[15] Total membrane conductance (G) is calculated using Ohm's law (G = I/V).

    • Data Analysis: The single-channel conductance can be determined from the amplitude of the current steps. The overall increase in macroscopic conductance provides a measure of this compound's ion transport efficiency.[14][15]

Planar_Bilayer_Workflow Workflow for Planar Lipid Bilayer Experiment A 1. Assemble Apparatus (Cis/Trans chambers with aperture) B 2. Form Lipid Bilayer (Painting method) A->B C 3. Apply Voltage & Record Baseline (Voltage Clamp, e.g., 100 mV) B->C D 4. Add this compound to Cis Chamber C->D E 5. Record Ionic Current (Observe for step-wise increases) D->E F 6. Calculate Conductance (G = I/V) (Analyze single-channel events) E->F

Workflow for Planar Lipid Bilayer Experiment
Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm)

The cationic fluorescent dye JC-1 is widely used to monitor ΔΨm. It exists as a green-fluorescent monomer at low concentrations but accumulates in healthy, polarized mitochondria to form red-fluorescent "J-aggregates". A loss of ΔΨm is indicated by a shift from red to green fluorescence.[16][17]

  • Objective: To measure the change in ΔΨm in cells following this compound treatment.

  • Materials: Cultured cells, 96-well black microtiter plates, JC-1 dye, complete cell culture medium, this compound, FCCP (positive control for depolarization), fluorescence plate reader or microscope.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow attachment.

    • Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control group treated with FCCP (e.g., 50 µM for 10 minutes) and an untreated negative control.

    • JC-1 Staining: Prepare a JC-1 working solution (e.g., 2-10 µM) in pre-warmed medium. Replace the treatment medium with the JC-1 solution and incubate at 37°C for 15-30 minutes, protected from light.[16]

    • Washing: Gently wash cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer to remove excess dye.

    • Fluorescence Reading: Measure fluorescence using a plate reader. Read red fluorescence (J-aggregates) at Ex/Em ~535/595 nm and green fluorescence (monomers) at Ex/Em ~485/535 nm.[16]

    • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to controls indicates mitochondrial depolarization.

Protocol: Quantification of Intracellular Calcium Flux

Fura-2 AM is a ratiometric, cell-permeable fluorescent indicator used to measure intracellular calcium.

  • Objective: To measure the change in [Ca²⁺]i induced by this compound.

  • Materials: Cultured cells, Fura-2 AM, Pluronic F-127, HEPES-buffered salt solution (HBSS), this compound, fluorescence plate reader with dual-excitation capability.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). Remove culture medium, wash cells with HBSS, and add the loading solution. Incubate at 37°C for 30-60 minutes.[15]

    • Washing: Remove the loading solution and wash cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.

    • Fluorescence Measurement: Place the plate in a fluorescence reader. Measure the baseline fluorescence emission at ~510 nm by alternating the excitation wavelength between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).

    • Compound Addition: After establishing a stable baseline, inject this compound into the wells to achieve the desired final concentration.

    • Data Analysis: Continue recording the 340 nm and 380 nm excitation signals. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is directly proportional to the [Ca²⁺]i. An increase in this ratio indicates a rise in intracellular calcium.

Protocol: Detection of Apoptosis via TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Objective: To identify and quantify apoptotic cells after this compound treatment.

  • Materials: Cells cultured on coverslips or slides, TUNEL assay kit (containing TdT enzyme, labeled nucleotides like Biotin-dUTP, and a detection system), paraformaldehyde (PFA) for fixation, permeabilization solution (e.g., Triton X-100), DNase I (for positive control).

  • Methodology:

    • Cell Treatment: Treat cells with this compound for the desired duration. Include positive (pre-treated with DNase I) and negative (no TdT enzyme) controls.

    • Fixation & Permeabilization: Fix the cells with 4% PFA in PBS for ~30 minutes at room temperature. Wash with PBS, then permeabilize the membranes (e.g., 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice) to allow the enzyme to enter the nucleus.

    • TUNEL Reaction: Add the TUNEL reaction mixture, containing TdT and labeled dUTPs, to the samples. Incubate in a humidified chamber at 37°C for 60 minutes. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • Detection: Wash the samples. If using biotin-labeled dUTPs, add a conjugate like Streptavidin-HRP followed by a chromogenic substrate (e.g., DAB) to produce a dark brown stain in apoptotic nuclei. If using fluorescently labeled dUTPs, proceed directly to microscopy.

    • Analysis: Visualize the cells using a light or fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells can be quantified by counting stained nuclei relative to the total number of cells (often counterstained with a nuclear dye like DAPI or hematoxylin).

Conclusion and Future Directions

This compound's potent biological activity is fundamentally linked to its ionophoric properties. By acting as both a mobile ion carrier and a channel-former, it effectively short-circuits the ionic gradients meticulously maintained by living cells. The resulting influx of calcium triggers a catastrophic cascade involving mitochondrial failure, oxidative stress, and activation of apoptotic signaling pathways. This detailed mechanism provides a clear rationale for its observed cytotoxicity against a broad spectrum of cancer cell lines.

For drug development professionals, this compound presents a dual profile. Its potent, multi-pathway induction of cell death makes it an intriguing candidate for anticancer therapy, particularly against highly proliferative or metastatic cells.[4] However, its broad ionophoric activity also underlies its general toxicity, posing a significant challenge for achieving a therapeutic window. Future research should focus on developing derivatives or drug delivery systems that can selectively target cancer cells, thereby harnessing this compound's cytotoxic power while minimizing off-target effects. Further quantitative studies to determine precise ion binding affinities and transport kinetics would also be invaluable for building predictive models of its activity and toxicity.

References

The Emerging Mycotoxin: A Technical Guide to the Natural Occurrence and Analysis of Beauvericin in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859) (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, most notably from the Fusarium and Beauveria genera.[1][2][3] Considered an "emerging mycotoxin," its prevalence in a wide range of agricultural commodities and its potential toxicological effects have garnered increasing attention from the scientific community.[2][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in agricultural products, details analytical methodologies for its detection and quantification, and explores the molecular signaling pathways associated with its toxicity.

This compound's structure, consisting of alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues, grants it ionophoric properties, allowing it to form complexes with cations and transport them across biological membranes.[5][6] This activity is central to its toxic effects, which include cytotoxicity, induction of apoptosis, and modulation of key cellular signaling pathways.[5][6] As a contaminant in the food and feed chain, this compound poses a potential risk to human and animal health.

Natural Occurrence of this compound in Agricultural Commodities

This compound contamination is widespread, with a notable presence in cereal grains and their by-products.[4] However, its occurrence extends to a variety of other agricultural commodities, including oilseeds, fruits, and animal feed. The concentration and prevalence of this compound can vary significantly depending on geographical location, climate conditions, and agricultural practices.[2]

Data Presentation: Quantitative Occurrence of this compound

The following tables summarize the quantitative data on this compound contamination in various agricultural commodities as reported in scientific literature.

Table 1: Occurrence of this compound in Cereal Grains and Cereal-Based Products

CommodityCountry/RegionNo. of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)
CornMediterranean Area--6.2 - 844-
Corn GritsJapan-34%Max: 26.1-
Wheat-based ProductsRomania-32%--
WheatMediterranean Area--6.2 - 844-
Organic CerealsItaly-~80%6.7 - 41-
Rice, Maize, PeanutsFrance-79%--
Wheat EarsCzech Republic--2-

Data compiled from multiple sources.[2]

Table 2: Occurrence of this compound in Animal Feed

Feed TypeCountry/RegionNo. of SamplesPositive Samples (%)Concentration Range (µg/g)Mean Concentration (µg/g)
Feed IngredientsKorea-27%0.01 - 1.80-
Compound FeedsKorea-33%0.01 - 4.66-
Bran FeedsKorea---0.76
Swine FeedKorea---0.74
Dairy Cattle FeedKorea---0.72
Beef Cattle FeedKorea---0.43
Chicken FeedKorea---0.37
Irish Farm SilagesIreland--21.8 (µg/kg)-
Corn-dried Distiller's GrainsThailand--350 (µg/kg)-
Raw Materials for Feed-3918%3.0 - 64.8 (µg/kg)-
Manufactured Feed-4892%4.6 - 129.6 (µg/kg)-

Data compiled from multiple sources.[2][6]

Table 3: Occurrence of this compound in Fruits, Nuts, and Oils

CommodityCountry/RegionNo. of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)
Edible Vegetable OilsChina47065.1%Max: 31.445.59
Peanut OilChina98-Max: >20 (in 4.1% of samples)-
Soybean OilChina133-Max: 31.44-
NutsSpain-50%--
Nut ShellsSpain-80%--
Dried FruitsSpain-35.7%--
DatesSpain-83.3%--
Banana FruitChina20100%Low levels-
Raw Cow's MilkPoland7620%Max: 6.17-
UHT Cow's MilkPoland2733%0.101 - 1.934-

Data compiled from multiple sources.[5][7][8][9][10]

Experimental Protocols: Analysis of this compound

The accurate detection and quantification of this compound in complex food and feed matrices are crucial for risk assessment and regulatory compliance. The most common and reliable method for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12] A widely used sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which allows for efficient extraction and cleanup of the analyte from the sample matrix.[13]

Detailed Protocol: QuEChERS Extraction and LC-MS/MS Analysis of this compound in a Cereal Matrix

This protocol provides a representative step-by-step procedure for the analysis of this compound in a cereal sample.

1. Sample Preparation (Homogenization):

  • Mill a representative portion of the cereal sample (e.g., 250 g) to a fine powder using a laboratory blender to ensure homogeneity.[14]

2. Extraction (QuEChERS):

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[14]

  • Add 10 mL of water (containing 0.2% formic acid) and 10 mL of acetonitrile (B52724).[14]

  • Shake the tube vigorously for 30 minutes using a vortex mixer or mechanical shaker.[14]

  • Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride) to the tube.[14][15]

  • Immediately shake the tube for 2 minutes to induce phase separation.[14]

  • Centrifuge the tube at 4,500 rpm for 5 minutes.[14]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE tube containing a mixture of magnesium sulfate and a sorbent like Primary Secondary Amine (PSA) or C18.[16] This step removes interfering matrix components such as sugars, fatty acids, and pigments.

  • Vortex the d-SPE tube for 30 seconds.[17]

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.[16]

4. Final Extract Preparation:

  • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[16] In some cases, the extract is evaporated to dryness and reconstituted in the initial mobile phase.[12]

5. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.[11][12]

  • Chromatographic Column: A reverse-phase C18 column is commonly employed for the separation of this compound.[16]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization, is used.[12] A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the analyte.[12]

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for this compound, providing high selectivity and sensitivity.[12]

Signaling Pathways and Experimental Workflows

Molecular Signaling Pathways of this compound-Induced Toxicity

This compound exerts its cytotoxic effects through the modulation of several key intracellular signaling pathways, primarily leading to apoptosis. A central mechanism is its ability to disrupt intracellular calcium homeostasis.[5][6]

Beauvericin_Apoptosis_Pathway BEA This compound Ca_channel Ion Channel Formation BEA->Ca_channel Induces NFkB NF-κB Pathway Inhibition BEA->NFkB TLR4 TLR4 Activation BEA->TLR4 Membrane Cell Membrane Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Ca_int Increased Intracellular Ca²⁺ Ca_channel->Ca_int Ca_channel->Ca_int ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Ca_int->ROS Ca_int->ROS Mitochondria Mitochondria Ca_int->Mitochondria MAPK MAPK Pathway (e.g., ERK, JNK) Ca_int->MAPK Ca_int->MAPK ROS->Mitochondria ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Mitochondria MAPK->Apoptosis NFkB->Apoptosis Inhibition promotes MyD88_TRIF MyD88/TRIF-dependent signaling TLR4->MyD88_TRIF Inflammatory_Cytokines Inflammatory Cytokine Production MyD88_TRIF->Inflammatory_Cytokines Experimental_Workflow Start Start: Agricultural Commodity Sample Homogenization 1. Sample Homogenization (e.g., Milling, Blending) Start->Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile, Water, Salts) Homogenization->Extraction Centrifugation1 3. Centrifugation (Phase Separation) Extraction->Centrifugation1 Supernatant Acetonitrile Supernatant Centrifugation1->Supernatant dSPE 4. Dispersive SPE Cleanup (d-SPE with Sorbents) Supernatant->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration (0.22 µm) Centrifugation2->Filtration LCMS 7. LC-MS/MS Analysis (Quantification & Confirmation) Filtration->LCMS End End: this compound Concentration Data LCMS->End

References

Beauvericin and Human Lymphocytes: A Technical Guide to Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beauvericin (B1667859) (BEA), a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a natural contaminant of cereals and grains. Its biological activities, including its potential genotoxicity, have been a subject of scientific scrutiny. This technical guide provides an in-depth analysis of the genotoxic effects of this compound specifically on human lymphocytes. It synthesizes available data on DNA damage, chromosomal aberrations, and micronuclei formation, details the experimental protocols for key genotoxicity assays, and illustrates the proposed molecular mechanisms of action. The guide also addresses the existing conflicting evidence in the field, including a recent European Food Safety Authority (EFSA) opinion, to provide a balanced and comprehensive overview for the scientific community.

Genotoxicity Profile of this compound in Human Lymphocytes

The genotoxicity of this compound in human lymphocytes presents a complex and somewhat contradictory picture. While some studies have reported clear genotoxic effects, including DNA damage, chromosomal aberrations, and the formation of micronuclei, a recent comprehensive review by the European Food Safety Authority (EFSA) in 2024 concluded that this compound is devoid of genotoxic potential based on a weight of evidence from new in vitro and in vivo data.[1] This section will present the evidence from both perspectives.

Evidence for Genotoxicity

A key study investigating the genotoxic effects of this compound on human peripheral blood lymphocytes reported a significant, concentration-dependent increase in several markers of genotoxicity.[2] The study evaluated chromosomal aberrations (CAs), sister-chromatid exchanges (SCEs), and micronuclei (MN) formation. Furthermore, a cytotoxic effect was noted through a significant decrease in the mitotic index at the highest concentrations tested.[2]

While the full quantitative data from this specific study is not publicly available, the following tables are structured to represent the type of dose-response data reported, which is essential for assessing genotoxic potential.

Data Presentation

Table 1: Chromosomal Aberrations (CAs) and Mitotic Index (MI) in Human Lymphocytes Exposed to this compound

This compound Conc. (µg/mL)% Aberrant Cells (± SD)Mitotic Index (%) (± SD)
ControlData not availableData not available
Solvent ControlData not availableData not available
Concentration 1Data not availableData not available
Concentration 2Data not availableData not available
Concentration 3Data not availableData not available
Concentration 4Data not availableData not available
Positive ControlData not availableData not available
Data is based on the findings reported by Celik et al., 2010, which indicated a significant concentration-dependent increase in CAs and a decrease in MI at the two highest concentrations. Specific values require access to the full study.

Table 2: Sister-Chromatid Exchanges (SCEs) in Human Lymphocytes Exposed to this compound

This compound Conc. (µg/mL)SCEs per Cell (mean ± SD)
ControlData not available
Solvent ControlData not available
Concentration 1Data not available
Concentration 2Data not available
Concentration 3Data not available
Concentration 4Data not available
Positive ControlData not available
Data is based on the findings reported by Celik et al., 2010, which indicated a significant concentration-dependent increase in SCEs. Specific values require access to the full study.

Table 3: Micronuclei (MN) Frequencies in Human Lymphocytes Exposed to this compound

This compound Conc. (µg/mL)MN Frequency (%) (± SD)
ControlData not available
Solvent ControlData not available
Concentration 1Data not available
Concentration 2Data not available
Concentration 3Data not available
Concentration 4Data not available
Positive ControlData not available
Data is based on the findings reported by Celik et al., 2010, which indicated a significant concentration-dependent increase in MN. Specific values require access to the full study.
Evidence Against Genotoxicity

The panel reported that new in vitro studies in mammalian cell lines showed no convincing evidence for the induction of:

  • Chromosomal damage (as measured by micronucleus and chromosome aberration tests).

  • DNA strand breaks (as assessed by the Comet assay).[1]

These studies reportedly showed no concentration-dependent effects, and DNA double-strand breaks were only observed at highly cytotoxic concentrations.[1] Furthermore, in vivo studies, including the Comet assay, Pig-a assay, and micronucleus test, were negative.[1]

Proposed Mechanisms of Action

The proposed mechanism for this compound-induced cytotoxicity and genotoxicity, primarily extrapolated from studies on human leukemia and other cancer cell lines, centers on its ionophoric properties. This compound can disrupt cellular ion homeostasis, leading to a cascade of events culminating in apoptosis and potentially DNA damage.

The primary mechanism involves the following steps:

  • Ionophore Activity and Calcium Influx : this compound acts as an ionophore, inserting into the cell membrane and facilitating the transport of cations. It shows a particular affinity for increasing the permeability to calcium ions (Ca²⁺), leading to a rapid influx of extracellular Ca²⁺ into the cytosol.

  • Mitochondrial Stress : The elevated intracellular Ca²⁺ levels impose stress on the mitochondria. This leads to the loss of mitochondrial membrane potential (ΔΨm).

  • Apoptotic Pathway Activation : The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

  • Caspase Cascade : Cytosolic cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These then activate executioner caspases, such as caspase-3.

  • Execution of Apoptosis : Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[3][4]

Studies have also shown that this compound can modulate the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway. For instance, this compound has been observed to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, further promoting the release of cytochrome c.

Beauvericin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus BEA This compound Channel Ion Channel Formation BEA->Channel Inserts into membrane Ca_int ↑ Intracellular Ca²⁺ Channel->Ca_int Ca²⁺ Influx Ca_ext Extracellular Ca²⁺ Ca_ext->Channel ROS ↑ ROS Production (Oxidative Stress) Ca_int->ROS Mito Mitochondrial Stress (Loss of ΔΨm) Ca_int->Mito ROS->Mito Induces CytC Cytochrome c Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Executes Mito->CytC Release Bax ↑ Bax (Pro-apoptotic) Bax->Mito Promotes Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2->Mito Inhibits CBMN_Workflow cluster_culture Cell Culture (72h Total) cluster_processing Slide Preparation cluster_analysis Microscopic Analysis start 1. Initiate Lymphocyte Culture with PHA treat 2. Add this compound (at 24h) start->treat cytoB 3. Add Cytochalasin-B (at 44h) treat->cytoB harvest 4. Harvest Cells (at 72h) cytoB->harvest hypo 5. Hypotonic Treatment harvest->hypo fix 6. Fixation (Methanol:Acetic Acid) hypo->fix slide 7. Drop onto Slides fix->slide stain 8. Staining (e.g., Giemsa) slide->stain score 9. Score Micronuclei in Binucleated Cells stain->score ndi 10. Calculate Nuclear Division Index (NDI) stain->ndi

References

Probing the Antiviral Potential: A Technical Guide to the HIV-1 Integrase Inhibitory Activity of Beauvericin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of the cyclic hexadepsipeptide, beauvericin (B1667859), against Human Immunodeficiency Virus Type 1 (HIV-1) integrase. This compound has demonstrated notable inhibitory effects on this crucial viral enzyme, making it a subject of interest in the development of novel antiretroviral therapeutics. This document summarizes the quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the experimental workflow and proposed mechanism of action.

Quantitative Inhibition of HIV-1 Integrase by this compound

This compound has been identified as a potent inhibitor of HIV-1 integrase.[1][2][3] The primary quantitative metric for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the HIV-1 integrase activity in vitro.

CompoundTarget EnzymeIC50 ValueReference
This compoundHIV-1 Integrase1.9 µM[2][3]

Mechanism of Action

The precise mechanism by which this compound directly inhibits HIV-1 integrase at the molecular level has not been fully elucidated. However, its well-documented ionophoric properties provide insight into its broader biological effects, which may contribute to its antiviral activity.[4] this compound can form channels in cellular membranes, leading to an influx of cations, particularly calcium (Ca2+).[4] This disruption of intracellular ion homeostasis can trigger a cascade of cellular events, including apoptosis.[4] While a direct signaling pathway from this compound-induced calcium influx to the inhibition of HIV-1 integrase has not been established, it is plausible that this cellular disruption contributes to the overall antiviral effect observed. It is also suggested that the N-methylation in this compound's structure may play a role in its enhanced activity compared to similar compounds.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral activity of this compound against HIV-1 integrase. These protocols are based on standard in vitro assays for HIV-1 integrase inhibition.[5]

In Vitro HIV-1 Integrase Inhibition Assay

This assay directly measures the enzymatic activity of purified recombinant HIV-1 integrase and its inhibition by this compound. The assay typically involves two key reactions catalyzed by integrase: 3'-processing and strand transfer.[6][7][8]

1. Reagents and Materials:

  • Purified recombinant HIV-1 integrase enzyme

  • Donor substrate (DS) DNA: A biotin-labeled double-stranded oligonucleotide mimicking the HIV-1 LTR U5 end.

  • Target substrate (TS) DNA: A double-stranded oligonucleotide with a 3'-end modification for detection.

  • Assay Buffer: Containing components such as MOPS, DTT, and MnCl2 or MgCl2.

  • This compound (test compound)

  • Positive Control Inhibitor (e.g., Raltegravir)

  • Streptavidin-coated 96-well plates

  • Wash Buffer

  • Blocking Buffer

  • HRP-conjugated antibody specific for the TS DNA modification

  • TMB substrate

  • Stop Solution

  • Microplate reader

2. Assay Procedure:

a. Plate Preparation and DS DNA Coating:

  • Dilute the DS DNA in reaction buffer and add to the streptavidin-coated wells.

  • Incubate to allow binding of the biotinylated DS DNA to the streptavidin.

  • Wash the wells to remove unbound DS DNA.

  • Add blocking buffer to prevent non-specific binding.

b. Enzyme Binding and Inhibition:

  • Wash the wells to remove the blocking buffer.

  • Add the purified HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the this compound dilutions to the wells containing the integrase-DS DNA complex. Include wells with a known integrase inhibitor as a positive control and wells with buffer only as a negative control.

  • Incubate to allow the inhibitor to interact with the enzyme.

c. Strand Transfer Reaction and Detection:

  • Add the TS DNA to all wells to initiate the strand transfer reaction.

  • Incubate to allow the integrase to catalyze the integration of the DS DNA into the TS DNA.

  • Wash the wells to remove unreacted components.

  • Add the HRP-conjugated antibody that specifically binds to the integrated TS DNA.

  • Incubate to allow antibody binding.

  • Wash the wells to remove unbound antibody.

  • Add TMB substrate and incubate for color development.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for HIV-1 Integrase Inhibition Assay

experimental_workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction & Inhibition cluster_detection Detection p1 Coat wells with streptavidin p2 Add biotinylated DS DNA p1->p2 p3 Wash p2->p3 p4 Block p3->p4 r1 Add HIV-1 Integrase p4->r1 r2 Add this compound (Test Compound) r1->r2 r3 Add TS DNA r2->r3 d1 Add HRP-conjugated antibody r3->d1 d2 Wash d1->d2 d3 Add TMB substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance (450 nm) d4->d5

Caption: Workflow for the in vitro HIV-1 integrase inhibition assay.

Proposed Cellular Mechanism of this compound

beauvericin_mechanism This compound This compound cell_membrane Cell Membrane ca_channel Ion Channel Formation cell_membrane->ca_channel interacts with ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx leads to cellular_disruption Cellular Disruption ca_influx->cellular_disruption apoptosis Apoptosis cellular_disruption->apoptosis inhibition Inhibition cellular_disruption->inhibition contributes to hiv_integrase HIV-1 Integrase

Caption: Proposed cellular effects of this compound leading to antiviral activity.

References

The Insecticidal Potential of Beauvericin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, including Beauveria bassiana, has garnered significant attention for its potent insecticidal properties. This technical guide provides an in-depth exploration of this compound's insecticidal activity, focusing on its mechanisms of action, target specificity, and the experimental methodologies used to evaluate its efficacy. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided. Furthermore, this guide utilizes visualizations to illustrate the complex biological pathways and experimental workflows associated with this compound research.

Introduction

This compound is a secondary metabolite with a broad spectrum of biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1][2] Its chemical structure consists of three D-α-hydroxy-isovaleryl and three N-methyl-L-phenylalanyl residues in an alternating sequence.[3] This structure allows this compound to act as an ionophore, a key feature underlying its insecticidal mechanism.[4] The increasing challenge of insecticide resistance in pest populations necessitates the exploration of novel active compounds like this compound for the development of new pest management strategies.

Mechanism of Insecticidal Action

The primary insecticidal mechanism of this compound is its ability to disrupt ion gradients across cellular membranes.[4] It selectively forms complexes with cations, particularly calcium (Ca²⁺), and facilitates their transport into the cytoplasm.[4][5] This influx of Ca²⁺ disrupts intracellular signaling pathways, leading to a cascade of events that culminate in apoptosis, or programmed cell death.[1][6]

The key steps in this compound-induced apoptosis in insect cells are:

  • Disruption of Ca²⁺ Homeostasis: this compound inserts into the cell membrane and creates channels, leading to a significant influx of extracellular Ca²⁺.[1][5]

  • Mitochondrial Dysfunction: The elevated intracellular Ca²⁺ levels trigger the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria.[1][7]

  • Caspase Activation: Cytochrome c release initiates a caspase cascade, activating key executioner caspases (e.g., caspase-3).[1][7]

  • Apoptosis Execution: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[7]

beauvericin_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ca2+_channel Ca²⁺ Channel (this compound-induced) This compound->Ca2+_channel Forms/Opens Ca2+_int Increased Intracellular Ca²⁺ Ca2+_channel->Ca2+_int Ca2+_ext Extracellular Ca²⁺ Ca2+_ext->Ca2+_channel Influx Mitochondrion Mitochondrion Ca2+_int->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: this compound-induced Ca²⁺-mediated apoptosis pathway in insect cells.

Quantitative Assessment of Insecticidal Activity

The insecticidal efficacy of this compound is typically quantified by determining its median lethal concentration (LC₅₀) or median inhibitory concentration (IC₅₀). These values represent the concentration of this compound required to cause 50% mortality or inhibition of a target insect population or cell line, respectively.

Target Organism/Cell LineBioassay TypeParameterValueReference(s)
Spodoptera frugiperda (Fall Armyworm)Diet IncorporationLC₅₀Varies with isolate and exposure time[2][8][9][10]
Spodoptera frugiperda (SF-9 cell line)Cytotoxicity AssayIC₅₀ (24h)10 µM[11][12]
Spodoptera frugiperda (SF-9 cell line)Cytotoxicity AssayIC₅₀ (72h & 120h)2.5 µM[11][12]
Leptinotarsa decemlineata (Colorado Potato Beetle)SprayingLC₅₀ (10 days)0.04 µg/mL[10]
Galleria mellonella (Greater Wax Moth)InjectionST₅₀ (in vivo conidia)3.2 days[6][13]
Aedes aegypti (Yellow Fever Mosquito)Larval Bioassay-More effective than other hexadepsipeptides[1]
Calliphora erythrocephala (Blowfly)Topical Application-Effective at microgram level[1][7]
Lygus spp. (Tarnished Plant Bugs)--Effective[1][7]
Schizaphis graminum (Greenbug)--Effective[1][7]
Human Neuroblastoma (SH-SY5Y cell line)Cytotoxicity AssayIC₅₀ (72h)2.5 µM[14]
Human Colorectal Adenocarcinoma (Caco-2 cells)Cytotoxicity AssayIC₅₀ (24h)24.6 µM[15]
Human Colorectal Adenocarcinoma (Caco-2 cells)Cytotoxicity AssayIC₅₀ (48h)12.7 µM[15]
Human Colorectal Adenocarcinoma (HT-29 cells)Cytotoxicity AssayIC₅₀ (24h)15.0 µM[15]
Human Colorectal Adenocarcinoma (HT-29 cells)Cytotoxicity AssayIC₅₀ (48h)9.7 µM[15]

Experimental Protocols

A generalized workflow for assessing the insecticidal properties of this compound is outlined below. This workflow can be adapted based on the target insect and specific research questions.

experimental_workflow Start Start Beauvericin_Prep This compound Preparation (Purification/Solubilization) Start->Beauvericin_Prep Insect_Rearing Insect Rearing (Target Species) Start->Insect_Rearing Bioassay Bioassay Execution Beauvericin_Prep->Bioassay Insect_Rearing->Bioassay Topical Topical Application Bioassay->Topical Diet Diet Incorporation Bioassay->Diet Injection Injection Bioassay->Injection Data_Collection Data Collection (Mortality, Sublethal Effects) Topical->Data_Collection Diet->Data_Collection Injection->Data_Collection Data_Analysis Data Analysis (LC₅₀/IC₅₀ Calculation) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Generalized workflow for insecticidal bioassays of this compound.
Topical Application Bioassay

This method is used to determine the contact toxicity of this compound.

Materials:

  • This compound stock solution of known concentration.

  • Appropriate solvent (e.g., acetone).

  • Microapplicator.

  • Target insects (e.g., adult mosquitoes, fruit flies, or lepidopteran larvae).[1][3][11]

  • Anesthesia (e.g., CO₂ or chilling).

  • Rearing containers with food and water.

  • Controlled environment chamber.

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of the this compound stock solution with the chosen solvent. A control group should be treated with the solvent alone.

  • Insect Anesthesia: Anesthetize the insects to facilitate handling and application.

  • Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of each insect.[3][4]

  • Incubation: Place the treated insects in clean rearing containers with access to food and water. Maintain the containers in a controlled environment chamber with appropriate temperature, humidity, and photoperiod.[3]

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-application. An insect is considered dead if it is unable to make coordinated movements when gently prodded.[3]

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ value and its 95% confidence intervals using probit analysis.[3]

Diet Incorporation Bioassay

This method assesses the oral toxicity of this compound.

Materials:

  • This compound stock solution.

  • Artificial diet suitable for the target insect larvae (e.g., Spodoptera frugiperda).[4][6][15]

  • Bioassay trays or containers.

  • Target insect larvae (neonate or early instar).

Procedure:

  • Preparation of Treated Diet: Incorporate known concentrations of this compound into the artificial diet. The this compound solution is typically mixed into the diet before it solidifies. A control diet should be prepared with the solvent only.[4][6]

  • Diet Dispensing: Dispense the treated and control diets into individual wells of bioassay trays or small containers.

  • Insect Infestation: Place one larva into each well or container with the treated diet.[4]

  • Incubation: Seal the bioassay trays to prevent larval escape and maintain humidity. Incubate the trays in a controlled environment chamber.

  • Mortality and Sublethal Effects Assessment: Record larval mortality at regular intervals. Sublethal effects such as reduced growth, developmental abnormalities, or changes in feeding behavior can also be monitored.[15]

  • Data Analysis: Calculate the LC₅₀ and/or EC₅₀ (median effective concentration for sublethal effects) values.

Cytotoxicity Assay on Insect Cell Lines (e.g., SF-9)

This in vitro assay evaluates the direct cytotoxic effect of this compound on insect cells.

Materials:

  • Spodoptera frugiperda SF-9 cell line.[11][12]

  • Appropriate cell culture medium (e.g., Grace's Insect Medium supplemented with fetal bovine serum).

  • This compound stock solution.

  • 96-well cell culture plates.

  • Trypan blue solution.

  • Hemocytometer or automated cell counter.

  • Incubator.

Procedure:

  • Cell Seeding: Seed SF-9 cells into the wells of a 96-well plate at a predetermined density and allow them to attach and enter the stationary phase.

  • This compound Treatment: Expose the cells to a range of this compound concentrations (e.g., 100 nM to 300 µM) for different time periods (e.g., 4, 24, 72, and 120 hours).[11] Include a solvent control.

  • Cell Viability Assessment (Trypan Blue Exclusion Method):

    • Harvest the cells from each well.

    • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and time point. Determine the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.[11][12]

Conclusion and Future Perspectives

This compound demonstrates significant insecticidal activity against a wide range of insect pests through a well-defined mechanism of action involving the disruption of cellular calcium homeostasis and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this compound and its analogs. Future research should focus on optimizing formulations to enhance stability and efficacy in field applications, investigating potential synergistic effects with other insecticides, and further elucidating the specific molecular targets within insect signaling pathways. A thorough understanding of its toxicological profile in non-target organisms is also crucial for its potential development as a safe and effective biopesticide.

References

Phylogenetic Analysis of Beauvericin Synthase (BEAS) Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, exhibits a wide range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties, making it a compound of significant interest for drug development and agricultural applications. The biosynthesis of this compound is orchestrated by the this compound synthase (BEAS) gene, a non-ribosomal peptide synthetase (NRPS). Understanding the evolutionary relationships of the BEAS gene across different fungal species is crucial for identifying novel this compound producers, elucidating the molecular basis of its functional diversity, and potentially engineering its biosynthetic pathway for enhanced production or the generation of novel analogs. This technical guide provides a comprehensive overview of the phylogenetic analysis of the BEAS gene, detailing experimental protocols, data interpretation, and the regulatory networks governing its expression.

Introduction to this compound and this compound Synthase

This compound is a secondary metabolite produced by various fungal genera, most notably Fusarium, Beauveria, and Trichoderma.[1][2] Its chemical structure consists of three alternating D-α-hydroxyisovaleryl and three N-methyl-L-phenylalanyl residues.[3] The BEAS gene encodes a large, multidomain NRPS enzyme responsible for the iterative condensation of these precursor molecules.[2] The divergence of the BEAS gene among different fungal species has been observed, leading to variations in this compound production levels and potentially the synthesis of structural analogs.[1] Phylogenetic analysis of the BEAS gene provides a powerful tool to explore these evolutionary divergences and their functional implications.

Quantitative Analysis of this compound Production

The production of this compound varies significantly among different fungal species and even between strains of the same species. This quantitative data is essential for correlating phylogenetic relationships with metabolic output. The table below summarizes this compound production in several Fusarium species.

Fungal SpeciesStrain(s)This compound Production (µg/g)Reference
Fusarium proliferatumKF3566High producer[2]
Fusarium nygamaiKF337High producer[2]
Fusarium concentricumMultiple strains720[4]
Fusarium subglutinansMultiple strains2.2 - 720[4]
Fusarium oxysporumMultiple strains4 of 7 tested strains produced this compound[5]
Fusarium poaeMultiple strains4 of 4 tested strains produced this compound[5]
Fusarium sambucinumMultiple strains12 of 14 tested strains produced this compound[5]
Trichoderma atrovirideAN2408.78[6]
Trichoderma virideAN2553.02[6]
Trichoderma koningiopsisAN2513.85[6]

Experimental Protocols for Phylogenetic Analysis

A robust phylogenetic analysis of the BEAS gene involves several key experimental and computational steps. The following protocols provide a detailed methodology for this process.

Fungal Culture and Mycelium Harvesting
  • Cultivation: Grow fungal isolates on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA) or in a liquid medium like Potato Dextrose Broth (PDB).

  • Incubation: Incubate the cultures at 25-28°C for 7-14 days, or until sufficient mycelial mass is obtained.

  • Harvesting: For liquid cultures, harvest the mycelium by filtration. For solid cultures, scrape the mycelium from the agar surface, avoiding the collection of agar.

  • Washing: Wash the harvested mycelium with sterile distilled water to remove any remaining media components.

  • Drying: Lyophilize or air-dry the mycelium. Alternatively, fresh mycelium can be used directly for DNA extraction.

Genomic DNA Extraction (CTAB Method)

The Cetyltrimethylammonium Bromide (CTAB) method is effective for extracting high-quality DNA from fungi.

  • Cell Lysis:

    • Grind 50-100 mg of fresh or 20-50 mg of dried mycelium to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Transfer the powdered mycelium to a 2 mL microcentrifuge tube.

    • Add 700 µL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP).

    • Add 1 µL of β-mercaptoethanol and vortex thoroughly.

    • Incubate at 65°C for 60 minutes in a water bath, with occasional mixing.

  • Purification:

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.

    • Mix gently by inversion for 5-10 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol (B130326) to the aqueous phase.

    • Mix gently by inversion until a DNA precipitate is visible.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing and Resuspension:

    • Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol (B145695).

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.

    • Resuspend the DNA in 50-100 µL of TE buffer or nuclease-free water.

PCR Amplification of the BEAS Gene
  • Primer Selection: Utilize degenerate primers designed to target conserved regions of the BEAS gene. A commonly used primer pair is:

    • BEA_F2: 5'-TGGACDTCHATGTAYGAYGG-3'

    • BEA_R2: 5'-GGCTCRACRAGMARYTCYTC-3' These primers target a conserved methyltransferase domain within the BEAS gene.[7]

  • PCR Reaction Mixture (50 µL):

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM dNTPs

    • 2 µL of each primer (10 µM)

    • 1 µL of template DNA (50-100 ng)

    • 0.5 µL of Taq DNA Polymerase

    • Nuclease-free water to 50 µL

  • PCR Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-60°C for 45 seconds (optimize as needed)

      • Extension: 72°C for 1 minute 30 seconds

    • Final Extension: 72°C for 10 minutes

  • Verification: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.

DNA Sequencing and Phylogenetic Analysis
  • Sequencing: Purify the PCR products and send them for Sanger sequencing using both forward and reverse primers.

  • Sequence Assembly and Editing: Assemble the forward and reverse sequences and edit them to obtain a consensus sequence for each isolate.

  • Multiple Sequence Alignment and Phylogenetic Tree Construction using MEGA:

    • Data Input: Open the MEGA (Molecular Evolutionary Genetics Analysis) software and import the FASTA files of your BEAS gene sequences along with reference sequences from GenBank (see Table of Accession Numbers below).

    • Alignment: Align the sequences using the ClustalW or MUSCLE algorithm within MEGA.[8]

    • Phylogenetic Analysis:

      • Choose a phylogenetic reconstruction method (e.g., Maximum Likelihood, Neighbor-Joining, or Maximum Parsimony).

      • Select an appropriate substitution model for your data (MEGA can help determine the best-fit model).

      • Perform a bootstrap analysis (with 1000 replicates) to assess the statistical support for the tree topology.

    • Tree Visualization: Visualize and customize the phylogenetic tree for publication.[8]

Table of Relevant Gene Accession Numbers
GeneOrganismAccession Number
tef-1αFusarium concentricumMT010992.1
tef-1αFusarium nygamaiMT011009.1
tef-1αFusarium proliferatumJF740779.1
tef-1αTrichoderma atrovirideMN520053.1
tef-1αTrichoderma virideKJ665771.1
BEASBeauveria bassianaEU886196.1
esyn1Fusarium scirpiCAA79245.2
BEASFusarium venenatumJX975482.1

Note: This is a selection of relevant accession numbers. It is recommended to perform a comprehensive search of the NCBI database for the most up-to-date and relevant sequences for your analysis.

Visualization of Experimental Workflow and Regulatory Pathways

Experimental Workflow for Phylogenetic Analysis

The following diagram illustrates the logical flow of the experimental and computational steps involved in the phylogenetic analysis of the BEAS gene.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_computational Computational Analysis fungal_culture Fungal Culture & Mycelium Harvest dna_extraction Genomic DNA Extraction (CTAB) fungal_culture->dna_extraction pcr_amplification PCR Amplification of BEAS Gene dna_extraction->pcr_amplification dna_sequencing DNA Sequencing pcr_amplification->dna_sequencing sequence_assembly Sequence Assembly & Editing dna_sequencing->sequence_assembly multiple_alignment Multiple Sequence Alignment sequence_assembly->multiple_alignment phylogenetic_tree Phylogenetic Tree Construction multiple_alignment->phylogenetic_tree tree_visualization Tree Visualization & Interpretation phylogenetic_tree->tree_visualization

Phylogenetic analysis workflow for the BEAS gene.
Regulatory Network of this compound Biosynthesis in Fusarium

The expression of the this compound synthase gene is tightly regulated by a complex network of factors, including environmental cues, global regulators, and pathway-specific transcription factors. The following diagram illustrates the known regulatory pathways influencing this compound production in Fusarium.

beauvericin_regulation cluster_environmental Environmental Signals cluster_global_regulators Global Regulators cluster_gene_cluster This compound Gene Cluster light Light laea LaeA light->laea temperature Temperature camp cAMP Pathway temperature->camp ph pH mapk MAPK Pathway ph->mapk carbon Carbon Source tor TOR Pathway carbon->tor nitrogen Nitrogen Source nitrogen->laea bea1 BEA1 (BEAS) laea->bea1 hda1 Hda1 (HDAC) hda1->bea1 kmt6 Kmt6 (H3K27 MT) kmt6->bea1 camp->bea1 tor->bea1 mapk->bea1 This compound This compound Production bea1->this compound bea2 BEA2 bea2->this compound bea3 BEA3 (Transporter) bea3->bea1 bea4 BEA4 (TF) bea4->bea1

Regulatory network of this compound biosynthesis.

Interpretation of the Regulatory Network:

  • Environmental Signals: The production of this compound is influenced by various environmental factors such as light, temperature, pH, and the availability of carbon and nitrogen sources.[1][2]

  • Global Regulators: These factors are often sensed by global regulatory proteins. In Fusarium, the production of secondary metabolites is controlled by global regulators like LaeA (a component of the velvet complex), histone deacetylases (e.g., Hda1), and histone methyltransferases (e.g., Kmt6).[1] Deletion of Hda1 or knockdown of Kmt6 can lead to a significant upregulation of the BEAS gene and increased this compound production, indicating their repressive role.[1] Signal transduction pathways, including the cAMP, TOR, and MAPK pathways, are also involved in regulating secondary metabolism in response to environmental cues.[2]

  • This compound Gene Cluster: The this compound biosynthetic genes are organized in a cluster. In Fusarium fujikuroi, this cluster includes:

    • BEA1 (BEAS): The core non-ribosomal peptide synthetase.

    • BEA2: A gene whose product is also essential for this compound production.

    • BEA3: An ABC transporter that appears to have a repressive effect on BEAS expression.

    • BEA4: A pathway-specific Zn(II)2Cys6 transcription factor that acts as a repressor of this compound biosynthesis.[1]

Conclusion

The phylogenetic analysis of the this compound synthase gene is a multifaceted process that combines molecular biology techniques with computational analysis. This approach provides valuable insights into the evolutionary history of this compound production in fungi, aids in the discovery of novel producers, and can guide synthetic biology efforts to create new bioactive compounds. A thorough understanding of the experimental protocols and the complex regulatory networks governing BEAS expression is essential for researchers and professionals working in the fields of natural product discovery, mycotoxin research, and drug development. This technical guide provides a foundational framework for conducting and interpreting such analyses, ultimately contributing to the advancement of our knowledge and utilization of this important fungal secondary metabolite.

References

Methodological & Application

Application Note: Quantification of Beauvericin in Grain using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of beauvericin (B1667859) (BEA) in various grain matrices, including wheat, maize, and rice, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward solvent extraction followed by a rapid chromatographic separation, delivering high-throughput and accurate results. This method has been validated according to the European Commission Decision 2002/657/EC guidelines, demonstrating excellent performance in terms of linearity, recovery, precision, and sensitivity, making it suitable for routine monitoring of this compound contamination in grains to ensure food and feed safety.

Introduction

This compound is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, which are common fungal contaminants of cereal grains worldwide. Due to its potential toxic effects on human and animal health, including cytotoxic, apoptotic, and ionophoric activities, there is a growing concern about its presence in the food chain. Regulatory bodies are considering the establishment of maximum permissible levels for this compound in food and feed. Consequently, sensitive and reliable analytical methods for its quantification in complex grain matrices are essential. This application note presents a validated LC-MS/MS method for the determination of this compound in grain, offering a practical solution for research and quality control laboratories.

Experimental Protocol

Materials and Reagents
  • Standards: this compound certified standard (≥95% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Ammonium (B1175870) formate (B1220265), Formic acid

  • Grain Samples: Wheat, maize, rice, etc. (finely ground)

  • Consumables: 50 mL polypropylene (B1209903) centrifuge tubes, 15 mL polypropylene centrifuge tubes, 0.22 µm syringe filters (PTFE), LC vials

Sample Preparation (Solvent Extraction)
  • Weigh 5 g of a homogenized grain sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of acetonitrile/water (84:16, v/v) extraction solvent.[1]

  • Vortex for 1 minute to ensure the entire sample is wetted.

  • Shake vigorously on a mechanical shaker for 60 minutes at room temperature.

  • Centrifuge the mixture at 4,500 rpm for 5 minutes.

  • Transfer the supernatant to a clean 15 mL centrifuge tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of mobile phase A/mobile phase B (50:50, v/v).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 150 °C
Desolvation Temp. 450 °C
Capillary Voltage 0.5 kV
Gas Flow Desolvation: 1000 L/h, Cone: 150 L/h
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The precursor ion for this compound is typically the ammonium adduct [M+NH₄]⁺ at m/z 802.5.[2]

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
802.5268.2516.425

Note: Collision energies should be optimized for the specific instrument used.

Experimental Workflow Diagram

Beauvericin_Quantification_Workflow Sample 1. Sample Collection (Grain: Wheat, Maize, etc.) Homogenization 2. Homogenization (Grinding to fine powder) Sample->Homogenization Extraction 3. Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Evaporation 5. Evaporation to Dryness Centrifugation->Evaporation Reconstitution 6. Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration 7. Filtration (0.22 µm PTFE filter) Reconstitution->Filtration LC_MSMS 8. LC-MS/MS Analysis (C18 Column, ESI+, MRM) Filtration->LC_MSMS Data_Analysis 9. Data Analysis (Quantification & Reporting) LC_MSMS->Data_Analysis

Caption: Workflow for the quantification of this compound in grain samples.

Quantitative Data Summary

The performance of the LC-MS/MS method for this compound quantification has been validated across different grain matrices. The following tables summarize the key validation parameters.

Table 1: Method Performance in Different Grain Matrices

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
Wheat0.1 - 3.00.3 - 10.085 - 105< 20[3]
Maize0.1 - 13.00.3 - 13.087 - 106< 20[3][4]
Rice0.1 - 1.00.3 - 2.984 - 106< 20[3]
Pasta0.1 - 1.00.3 - 2.985 - 105< 20[3]

Table 2: Comparison of Different Extraction Methods for this compound in Wheat-Based Products [5][6]

Extraction MethodRecovery (%)Matrix Effect (%)
Shaker61 - 12780 - 123
Ultra-Turrax70 - 11199 - 123
QuEChERS65 - 11585 - 118

Results and Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in a variety of grain matrices. The simple solvent extraction protocol is efficient, with recovery rates generally between 80% and 110% for most grains.[3] The use of a C18 column allows for good chromatographic separation of this compound from potential matrix interferences.

The positive electrospray ionization (ESI) mode was found to be optimal for the ionization of this compound, with the ammonium adduct ([M+NH₄]⁺) providing a stable and abundant precursor ion for MS/MS analysis.[2] The selection of specific quantifier and qualifier transitions in MRM mode ensures high selectivity and minimizes the risk of false positives.

Matrix effects, which can lead to ion suppression or enhancement, were evaluated. While some matrix effects were observed, they were generally acceptable, and the use of matrix-matched calibration curves is recommended for accurate quantification.[7] The method's limits of detection (LOD) and quantification (LOQ) are well below the levels of concern for this compound, making it suitable for monitoring compliance with potential future regulations.

Conclusion

The LC-MS/MS method presented in this application note is a validated and effective tool for the routine analysis of this compound in diverse grain samples. Its high sensitivity, selectivity, and throughput make it an ideal choice for food safety laboratories, researchers, and regulatory agencies involved in the monitoring of mycotoxin contamination in the food and feed supply chain.

References

Application Notes and Protocols for Beauvericin Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, from fungal cultures. The methodologies outlined are compiled from established scientific literature and are intended for laboratory use by professionals in the fields of mycology, natural product chemistry, and drug development.

Introduction

This compound is a secondary metabolite produced by various species of fungi, most notably Fusarium and Beauveria species.[1] It exhibits a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties, making it a compound of interest for agricultural and pharmaceutical research.[1][2] This protocol details a common and effective method for extracting and purifying this compound from fungal cultures grown on a solid substrate.

Data Summary: Key Parameters for this compound Extraction

The following table summarizes the quantitative data and key parameters from various established protocols for this compound extraction.

ParameterMethod/ValueSource
Fungal Growth Substrate Corn grits[2][3]
Czapek medium (liquid culture)[4][5]
Incubation Time 28 days[2][3]
21 days (for peak production in liquid culture)[5]
Extraction Solvent System 1 Acetonitrile:Methanol (B129727):Water (16:3:1, v/v/v)[2][3][6]
Extraction Solvent System 2 Acetonitrile:Water (90:10, v/v)[7][8]
Extraction Duration Overnight[1][3][6]
30 minutes (with shaking)[8]
Defatting Solvent n-Heptane[2][3][6]
Purification Solvent Dichloromethane (B109758) or Methylene Chloride[2][3][6]
Quantification Methods Thin Layer Chromatography (TLC)[2][3]
High-Performance Liquid Chromatography (HPLC)[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound from fungal cultures.

Beauvericin_Extraction_Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculation of Fungal Spores on Solid Substrate (e.g., Corn Grits) B Incubation (e.g., 28 days at room temperature) A->B C Addition of Extraction Solvent (e.g., Acetonitrile:Methanol:Water) B->C D Overnight Extraction C->D E Filtration to Separate Crude Extract D->E F Defatting with n-Heptane E->F G Liquid-Liquid Extraction with Dichloromethane F->G H Evaporation of Solvent G->H I Purified this compound Extract H->I J Quantification (TLC, HPLC, LC-MS/MS) I->J

Caption: Workflow for this compound extraction from fungal cultures.

Detailed Experimental Protocol

This protocol is based on the widely cited method for this compound extraction from Fusarium species grown on corn grits.[2][3][6]

1. Fungal Culture and Inoculation

1.1. Prepare the solid substrate by autoclaving 15 g of corn grits with 45% moisture content in a 250 mL Erlenmeyer flask.[3] 1.2. Prepare a spore suspension of the desired fungal strain (e.g., Fusarium subglutinans) in sterile distilled water to a concentration of approximately 1x10^6 spores/mL.[3] 1.3. Inoculate the autoclaved corn grits with the fungal spore suspension. 1.4. Incubate the inoculated flasks in the dark at room temperature for 28 days.[2][3]

2. Extraction

2.1. After incubation, add 75 mL of the extraction solvent mixture (acetonitrile:methanol:water, 16:3:1 v/v/v) to each flask containing the 15 g of fungal culture.[2][3][6] 2.2. Allow the extraction to proceed overnight. For potentially improved efficiency, the mixture can be blended for 5 minutes using a warring blender.[2][3] 2.3. Filter the crude extract through Whatman No. 4 filter paper to separate the liquid extract from the solid fungal biomass and substrate.[2][3][6]

3. Defatting and Purification

3.1. Transfer the filtered crude extract to a separatory funnel. 3.2. Add 25 mL of n-heptane to the extract, shake vigorously, and allow the layers to separate. Discard the upper n-heptane layer, which contains lipids. Repeat this step twice.[2][3][6] 3.3. Evaporate the lower aqueous layer to near dryness using a rotary evaporator at a temperature not exceeding 80°C.[2][3] 3.4. Dissolve the resulting residue in 50 mL of a 1:1 (v/v) mixture of methanol and water.[2][3][6] 3.5. Transfer the dissolved residue to a separatory funnel and perform a liquid-liquid extraction by adding 25 mL of dichloromethane. Shake vigorously and allow the layers to separate. Collect the lower dichloromethane layer. Repeat this extraction step twice.[2][3] 3.6. Combine the dichloromethane extracts and evaporate to dryness to yield the purified this compound extract.[6]

4. Quantification and Analysis

4.1. Thin Layer Chromatography (TLC): 4.1.1. Dissolve a small amount of the dried extract in methanol. 4.1.2. Spot the dissolved extract onto a silica (B1680970) gel TLC plate alongside a this compound standard. 4.1.3. Develop the TLC plate in a solvent system such as acetic acid:methanol:water (100:5:1 v/v/v).[3] 4.1.4. Visualize the spots under iodine vapor. The presence of this compound in the sample is confirmed by a spot with the same retention factor (Rf) as the standard.[2][3]

4.2. High-Performance Liquid Chromatography (HPLC): 4.2.1. For quantitative analysis, dissolve the dried extract in a known volume of methanol.[6] 4.2.2. Analyze the sample using an HPLC system equipped with a C18 column and a UV detector set at approximately 204 nm.[6] 4.2.3. Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.

4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): 4.3.1. For highly sensitive and specific quantification, LC-MS/MS can be employed. This method is particularly useful for complex matrices like animal feeds.[9] 4.3.2. A dispersive solid-phase extraction (dSPE) cleanup step with C18 silica sorbent and MgSO4 may be necessary prior to analysis.[9]

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathways for this compound biosynthesis are complex and involve non-ribosomal peptide synthetases, a simplified logical diagram illustrating the precursor relationship is presented below.

Beauvericin_Biosynthesis cluster_0 Precursors cluster_1 Biosynthesis cluster_2 Product A L-Phenylalanine C Non-Ribosomal Peptide Synthetase (NRPS) A->C B D-α-hydroxyisovaleric acid B->C D Cyclization C->D E This compound D->E

Caption: Simplified precursor relationship in this compound biosynthesis.

References

Application Notes and Protocols: In Vivo Validation of Beauvericin's Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo validation of beauvericin's anticancer activity, summarizing key quantitative data and detailing experimental protocols based on published research. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of This compound (B1667859).

Introduction

This compound, a cyclic hexadepsipeptide mycotoxin, has demonstrated promising anticancer properties in a variety of cancer cell lines. Its proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][3][4][5][6] This document outlines the in vivo validation of these effects in various animal models, providing protocols for assessing tumor growth inhibition and elucidating the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data from in vivo studies on this compound's anticancer efficacy.

Table 1: Efficacy of this compound in Allograft and Xenograft Mouse Models

Cancer TypeCell LineAnimal ModelTreatment ProtocolKey FindingsReference
Colon CarcinomaCT-26 (murine)BALB/c mice (allograft)5 mg/kg bw/day, intraperitoneal (i.p.)Significantly reduced tumor volume and weight. Increased necrotic areas and number of TUNEL-positive (apoptotic) cells.[1][7][8]
Cervix CarcinomaKB-3-1 (human)CB-17/SCID mice (xenograft)5 mg/kg bw/day, i.p.31.3% reduction in tumor volume. 31.2% reduction in mean tumor weight. Significantly increased necrotic areas (34.2% increase). 1.5-fold increase in TUNEL-positive cells.[1][7]
Osteosarcoma143B (human)Mice (orthotopic xenograft)Intravenous (i.v.) injectionSignificantly suppressed tumor growth and reduced tumor weight. Reduced pulmonary metastasis.[9]

Table 2: In Vivo Safety and Pharmacokinetic Profile of this compound

ParameterObservationAnimal ModelReference
Systemic Toxicity No significant adverse effects or changes in behavior observed at 5 mg/kg bw/day.[1][7][8] Mean body weight remained unaltered.[7]BALB/c and CB-17/SCID mice[1][7][8]
Tissue Distribution Moderate accumulation in tumor tissues. Highest concentrations found in adipose tissue, followed by feces, kidney, and liver.Mice[7]
Pharmacokinetics Low clearance compound with good oral bioavailability (approximately 29.5% in rats).[10][11]Rats[10][11]
Toxicity at Higher Doses Potential for immunotoxic and endocrine effects with repeated higher doses.[12]Mice[12]

Experimental Protocols

Protocol 1: Allograft Model of Murine Colon Carcinoma

Objective: To evaluate the in vivo anticancer activity of this compound against colon carcinoma.

Materials:

  • Murine colon carcinoma cells (CT-26)

  • 6-8 week old male BALB/c mice

  • This compound (dissolved in an appropriate solvent, e.g., DMSO and further diluted in saline)

  • Sterile PBS

  • Calipers

  • Syringes and needles (27G)

Procedure:

  • Cell Culture: Culture CT-26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest CT-26 cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.

  • Treatment:

    • Three days post-injection, when tumors are palpable, randomly divide the mice into two groups: control and treatment.

    • Administer this compound (5 mg/kg body weight) or vehicle control intraperitoneally (i.p.) daily.[1][7]

    • A cyclical treatment regimen can be employed, for example, 5 consecutive days of treatment followed by a 2-day break.[1]

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) every 2-3 days using calipers.

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

  • Endpoint:

    • At the end of the study (e.g., day 14 or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

  • Histological Analysis:

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin for paraffin (B1166041) embedding.

    • Perform Hematoxylin and Eosin (H&E) staining to assess morphology and necrotic areas.

    • Conduct immunohistochemistry for Ki-67 to evaluate cell proliferation.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.

Protocol 2: Xenograft Model of Human Cervix Carcinoma

Objective: To assess the efficacy of this compound on human tumor growth in an immunodeficient mouse model.

Materials:

  • Human cervix carcinoma cells (KB-3-1)

  • 6-8 week old female CB-17/SCID (Severe Combined Immunodeficiency) mice

  • This compound

  • Matrigel (optional, to enhance tumor take rate)

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Culture: Culture KB-3-1 cells in appropriate media.

  • Tumor Cell Implantation:

    • Harvest KB-3-1 cells and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 2 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each SCID mouse.

  • Treatment and Monitoring: Follow steps 3-6 as described in Protocol 1. The treatment with 5 mg/kg bw/day of this compound has been shown to be effective.[1][7]

Mandatory Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Increased Intracellular\nCa2+ Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_Family [label="Modulation of\nBcl-2 Family Proteins\n(Bim, Bak ↑, Bcl-xL ↓)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Ca_Influx [color="#5F6368"]; Ca_Influx -> Mitochondria [color="#5F6368"]; Mitochondria -> Bcl2_Family [color="#5F6368"]; Bcl2_Family -> Caspase9 [color="#5F6368"]; Caspase9 -> PARP_Cleavage [color="#5F6368"]; PARP_Cleavage -> Apoptosis [color="#5F6368"]; } dot Caption: Proposed intrinsic mitochondrial apoptosis pathway induced by this compound.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFBR2 [label="TGFBR2 Kinase Domain\n(Asn 332)", fillcolor="#FBBC05", fontcolor="#202124"]; TGF_Signaling [label="TGF-β Signaling Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Invasiveness [label="Invasiveness & Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> TGFBR2 [label="Binds to and inhibits", fontcolor="#202124", color="#5F6368", style=dashed, arrowhead=tee]; TGFBR2 -> TGF_Signaling [color="#5F6368"]; TGF_Signaling -> Proliferation [color="#5F6368"]; TGF_Signaling -> Invasiveness [color="#5F6368"]; } dot Caption: Inhibition of the TGFBR2 signaling pathway by this compound in osteosarcoma.

Experimental Workflow

// Nodes Start [label="Start:\nTumor Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous Implantation\nof Cancer Cells into Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Allow Tumors to\nBecome Palpable", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomize Mice into\nControl & Treatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Daily i.p. Administration of\nthis compound (5 mg/kg) or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Body Weight and\nMeasure Tumor Volume Regularly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint:\nEuthanize Mice", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Excise, Weigh, and Analyze Tumors\n(H&E, IHC, TUNEL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; } dot Caption: General experimental workflow for in vivo validation of this compound's anticancer activity.

Discussion

The presented data and protocols demonstrate that this compound exhibits significant anticancer activity in vivo with a favorable safety profile at therapeutic doses.[1][7][8] The reduction in tumor growth is associated with the induction of apoptosis and necrosis within the tumor mass.[1][7] The ability of this compound to accumulate in tumor tissue further supports its potential as a targeted cancer therapeutic.[7]

Researchers utilizing these protocols should pay close attention to the specific characteristics of their chosen cancer cell line and animal model, as susceptibility to this compound can vary.[1][7] Further studies are warranted to optimize dosing schedules and explore combination therapies to enhance the anticancer efficacy of this compound. The investigation into its anti-metastatic properties, particularly through the inhibition of pathways like TGF-β, opens new avenues for its application in advanced cancers.[9]

References

Application Notes and Protocols for the Development of Polyclonal Antibodies for Beauvericin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of polyclonal antibodies (pAbs) specifically targeting the mycotoxin beauvericin (B1667859) (BEA). This compound, a cyclic hexadepsipeptide produced by various fungal species, is a contaminant of concern in food and feed, necessitating sensitive and specific detection methods.[1][2][3] Immunoassays, powered by specific antibodies, offer a rapid, cost-effective, and reliable approach for this purpose.

This document outlines the critical steps from immunogen synthesis to antibody characterization, providing researchers with the necessary framework to generate high-quality polyclonal antibodies for use in various immunodetection platforms such as ELISA.

Principle of Polyclonal Antibody Production for Haptens

This compound, like many other mycotoxins, is a small molecule (hapten) with a low molecular weight.[2][4] By itself, it cannot elicit a robust immune response in an animal. To generate antibodies, it must first be covalently coupled to a large carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)). This this compound-protein conjugate, now referred to as the immunogen, is large enough to be recognized by the host's immune system.

When injected into a host animal, such as a rabbit, the immunogen stimulates the proliferation of multiple B-lymphocyte clones. Each clone produces antibodies that recognize different epitopes on the this compound molecule. The resulting antiserum contains a heterogeneous mixture of these antibodies, known as polyclonal antibodies, which collectively bind to the target hapten with high avidity.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key phases of polyclonal antibody development against this compound.

Protocol 1: Preparation of this compound-BSA Conjugate (Immunogen)

This protocol describes the synthesis of the immunogen by coupling this compound to Bovine Serum Albumin (BSA). A common method for small molecules is the active ester method.

Materials:

  • This compound (BEA)

  • Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 ml of DMF.

    • Add a 1.5-molar excess of both NHS and DCC to the this compound solution.

    • Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated this compound ester.

  • Conjugation to BSA:

    • Dissolve 20 mg of BSA in 5 ml of PBS (pH 7.4).

    • Slowly add the NHS-activated this compound solution dropwise to the BSA solution while gently stirring.

    • Continue to stir the reaction mixture overnight at 4°C.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS at 4°C for 48 hours, changing the PBS buffer at least four times to remove unreacted this compound and coupling reagents.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA).

    • Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

    • Aliquot the purified BEA-BSA conjugate and store at -20°C or -80°C until use.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step BEA This compound Activated_BEA NHS-activated This compound BEA->Activated_BEA 4-6h, RT NHS_DCC NHS + DCC in DMF NHS_DCC->Activated_BEA Conjugate_Mix Reaction Mixture Activated_BEA->Conjugate_Mix Stir O/N, 4°C BSA Carrier Protein (BSA in PBS) BSA->Conjugate_Mix Dialysis Dialysis (vs. PBS, 48h) Conjugate_Mix->Dialysis Purified_Immunogen Purified BEA-BSA Immunogen Dialysis->Purified_Immunogen

Caption: Workflow for the preparation of the BEA-BSA immunogen.

Protocol 2: Immunization of Host Animals

This protocol provides a general immunization schedule for producing polyclonal antibodies in New Zealand White rabbits. All animal procedures must be performed in accordance with institutional and national guidelines for animal care.

Materials:

  • BEA-BSA immunogen (from Protocol 1)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS (pH 7.4)

  • Two healthy New Zealand White rabbits (8-10 weeks old)

  • Syringes and needles

Procedure:

  • Pre-immune Serum Collection:

    • Prior to the first immunization, collect 3-5 ml of blood from the ear artery of each rabbit to serve as a negative control (pre-immune serum).

  • Primary Immunization (Day 0):

    • Prepare the primary inoculum by emulsifying the BEA-BSA immunogen with an equal volume of Freund's Complete Adjuvant (FCA). The final concentration should be 1 mg/ml.

    • Inject each rabbit with a total of 1 ml of the emulsion (containing 0.5 mg of immunogen) intramuscularly at multiple sites (e.g., 4 sites on the back).[5]

  • Booster Injections (Days 14, 28, 42):

    • Prepare the booster inoculum by emulsifying the BEA-BSA immunogen with an equal volume of Freund's Incomplete Adjuvant (FIA) to a final concentration of 0.5 mg/ml.

    • On days 14, 28, and 42, inject each rabbit with 1 ml of the booster emulsion (containing 0.25 mg of immunogen) intramuscularly at multiple sites.

  • Test Bleeds and Antibody Titer Monitoring:

    • Starting on day 35 (one week after the second boost), and every two weeks thereafter, collect a small blood sample (2-3 ml) from the ear artery.

    • Process the blood to separate the serum and determine the antibody titer using the Indirect ELISA protocol (Protocol 3).

  • Final Bleed:

    • Once the antibody titer reaches a high and stable plateau, proceed with a final bleed. Approximately 40-50 ml of blood can be collected via cardiac puncture under terminal anesthesia.

    • Isolate and pool the serum, aliquot, and store at -20°C or -80°C.

Table 1: Immunization Schedule and Data

DayProcedureImmunogen DoseAdjuvantRouteSample Collected
-7Pre-immune BleedN/AN/AN/APre-immune Serum
0Primary Immunization0.5 mgFCAIntramuscularN/A
141st Booster0.25 mgFIAIntramuscularN/A
282nd Booster0.25 mgFIAIntramuscularN/A
35Test BleedN/AN/AN/AAntiserum
423rd Booster0.25 mgFIAIntramuscularN/A
49Test BleedN/AN/AN/AAntiserum
56+Final Bleed (if titer is high)N/AN/AN/AAntiserum
Protocol 3: Antibody Titer Determination by Indirect ELISA

This protocol is used to quantify the amount of this compound-specific antibody in the rabbit serum. The titer is defined as the highest dilution of antiserum that gives a significant positive signal compared to the pre-immune serum.

Materials:

  • 96-well ELISA plates

  • Coating antigen (BEA-BSA conjugate)

  • Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (5% skim milk in PBST)

  • Rabbit antiserum (and pre-immune serum)

  • Secondary Antibody (e.g., Goat anti-rabbit IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coating: Dilute the BEA-BSA conjugate to 1-5 µg/ml in Coating Buffer. Add 100 µl to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µl/well of PBST.

  • Blocking: Add 200 µl/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Prepare serial dilutions of the rabbit antiserum (e.g., 1:1000, 1:2000, 1:4000, etc.) in Blocking Buffer. Add 100 µl of each dilution to the wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Dilute the Goat anti-rabbit IgG-HRP conjugate according to the manufacturer's instructions in Blocking Buffer. Add 100 µl to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µl of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µl of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The titer is the reciprocal of the highest dilution giving an absorbance value at least twice that of the pre-immune serum control.

G node1 1. Coat Plate with BEA-BSA node2 2. Wash node1->node2 node3 3. Block (Skim Milk) node2->node3 node4 4. Wash node3->node4 node5 5. Add Rabbit Serum (Primary Antibody) node4->node5 node6 6. Wash node5->node6 node7 7. Add HRP-conjugated Anti-Rabbit IgG node6->node7 node8 8. Wash node7->node8 node9 9. Add TMB Substrate (Color Development) node8->node9 node10 10. Add Stop Solution node9->node10 node11 11. Read Absorbance at 450 nm node10->node11

Caption: Step-by-step workflow for the Indirect ELISA protocol.

Protocol 4: Polyclonal Antibody Purification

For cleaner immunoassays, it is advisable to purify the IgG fraction from the crude antiserum. Protein A/G affinity chromatography is a highly effective method.

Materials:

  • Rabbit antiserum

  • Protein A/G affinity column

  • Binding Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

  • Spectrophotometer (280 nm)

Procedure:

  • Serum Preparation: Centrifuge the antiserum at 10,000 x g for 10 minutes to remove any lipids or particulates. Filter through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the Protein A/G column with 5-10 column volumes of Binding Buffer.

  • Antibody Binding: Load the prepared serum onto the column. The IgG will bind to the Protein A/G resin.

  • Washing: Wash the column with 10-15 column volumes of Binding Buffer until the absorbance at 280 nm returns to baseline, indicating all non-bound proteins have been removed.

  • Elution: Elute the bound antibodies using the Elution Buffer. Collect 1 ml fractions into tubes containing 100 µl of Neutralization Buffer to immediately restore the pH to neutral and preserve antibody function.

  • Concentration Measurement: Monitor the protein concentration of the fractions by measuring absorbance at 280 nm. Pool the fractions containing the purified IgG.

  • Buffer Exchange: Dialyze the purified antibody pool against PBS (pH 7.4) to remove the elution and neutralization buffers.

  • Storage: Determine the final concentration, add a cryoprotectant like glycerol (B35011) to 50% if desired, and store at -20°C.

Protocol 5: Characterization of Antibody Specificity by Competitive ELISA

This assay determines the specificity of the polyclonal antibodies by measuring their ability to bind to free this compound compared to other, structurally similar mycotoxins.

Principle: Free this compound in a sample will compete with the plate-coated BEA-BSA for binding to the antibody. A higher concentration of free this compound results in a lower signal, creating a standard curve that can be used for quantification and cross-reactivity assessment.

Procedure:

  • Coating and Blocking: Coat and block a 96-well plate with BEA-BSA as described in Protocol 3.

  • Competition Step:

    • In separate tubes, pre-incubate a fixed, optimized dilution of the purified polyclonal antibody with varying concentrations of free this compound standard.

    • To determine cross-reactivity, also pre-incubate the antibody with similar concentrations of other mycotoxins (e.g., enniatins).

    • Incubate these mixtures for 30 minutes at 37°C.

  • Plate Incubation: Transfer 100 µl of the pre-incubated mixtures to the washed, blocked ELISA plate. Incubate for 1 hour at 37°C.

  • Detection: Proceed with the washing, secondary antibody, and substrate steps as described in Protocol 3 (steps 6-11).

  • Analysis:

    • Calculate the percent inhibition for each concentration using the formula: [(A_max - A_sample) / A_max] * 100, where A_max is the absorbance without any free toxin.

    • Plot the inhibition curve and determine the IC₅₀ value (the concentration of toxin that causes 50% inhibition).

    • Calculate the cross-reactivity (%) using the formula: [IC₅₀ (this compound) / IC₅₀ (Other Mycotoxin)] * 100.

Table 2: Representative Competitive ELISA Data

AnalyteIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound5.2100%
Enniatin A>1000<0.5%
Enniatin B>1000<0.5%
Aflatoxin B1>2000<0.25%

(Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.)

References

Application of Beauvericin in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, including Beauveria bassiana, presents a promising avenue for the development of novel biopesticides.[1][2] Its potent insecticidal activity against a wide array of agricultural pests, coupled with a unique mode of action, positions it as a valuable component in Integrated Pest Management (IPM) strategies.[1][3] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in pest management research and development.

This compound's primary mechanism of insecticidal action involves its ionophoric properties, which disrupt cellular ion homeostasis, particularly by increasing the permeability of cell membranes to cations like calcium (Ca²⁺).[4][5] This influx of ions leads to a cascade of downstream events, including the induction of apoptosis (programmed cell death), ultimately resulting in insect mortality.[2][4]

Data Presentation: Efficacy of this compound Against Various Pests

The following tables summarize the quantitative data on the efficacy of this compound against several key insect and mite pests.

Pest SpeciesCommon NameBioassay MethodConcentration (µg/mL)Mortality Rate (%)LC50 (µg/mL)Citation
Tetranychus urticaeTwo-spotted spider miteLeaf Dip1084-[6][[“]]
100100-[6][[“]]
1000100-[6][[“]]
Leptinotarsa decemlineataColorado potato beetleSpraying0.04-0.04 (Day 10)[8]
0.07-0.07 (Day 8)[8]
218.39-218.39 (Day 5)[8]
Spodoptera frugiperdaFall armywormCell Viability Assay (SF-9 cells)2.5 (30 µM)50 (CC50 after 72h)2.5[9]
10~47 (after 24h)10 (CC50 after 24h)[9]
8550 (CC50 after 4h)85[9]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms. CC50 (Cytotoxic Concentration 50) is the concentration that kills 50% of cells in vitro.

Signaling Pathways

This compound-Induced Apoptosis in Insect Cells

This compound triggers programmed cell death in insect cells through a mechanism that involves the disruption of intracellular calcium ion concentration. This leads to mitochondrial stress and the activation of the caspase cascade, a key component of the apoptotic pathway.

beauvericin_apoptosis This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Interacts with ca_channel Ion Channel Formation cell_membrane->ca_channel Induces ca_influx Increased Intracellular Ca²⁺ ca_channel->ca_influx mitochondria Mitochondria ca_influx->mitochondria Triggers stress in cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation Activates apoptosis Apoptosis caspase_activation->apoptosis Executes leaf_dip_workflow start Start prep_solutions Prepare this compound Test Solutions start->prep_solutions treat_leaves Dip Host Plant Leaves prep_solutions->treat_leaves infest_leaves Infest Leaves with Test Arthropods treat_leaves->infest_leaves incubate Incubate under Controlled Conditions infest_leaves->incubate assess_mortality Assess Mortality at 24, 48, 72 hours incubate->assess_mortality analyze_data Calculate Mortality % and LC50 assess_mortality->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Optimal Beauvericin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859) is a cyclic hexadepsipeptide mycotoxin with a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties. Its potential as a therapeutic agent has led to increased interest in optimizing its production through fungal fermentation. This document provides detailed application notes and protocols for the optimal production of this compound, focusing on key fermentation parameters, relevant biological pathways, and experimental procedures.

I. Optimal Fermentation Conditions for this compound Production

The yield of this compound is highly dependent on the fermentation conditions. Key parameters include media composition, pH, temperature, agitation, and aeration. The following table summarizes the optimal conditions for this compound production by various fungal strains, primarily from the Fusarium and Beauveria genera.

Table 1: Summary of Optimal Fermentation Conditions for this compound Production

ParameterOptimal Value/RangeFungal Strain(s)This compound Yield (mg/L)Reference(s)
Carbon Source Glucose (49.0 g/L)Fusarium redolens Dzf2198[1]
GlucoseFusarium spp.Not specified[2]
Glucose (108 mM)Fusarium oxysporum KFCC 11363PNot specified[3]
Nitrogen Source Peptone (13.0 g/L)Fusarium redolens Dzf2198[1]
Peptone, NaNO₃Fusarium spp.Not specified[2]
NaNO₃ (25 mM)Fusarium oxysporum KFCC 11363PNot specified[3]
pH 6.6Fusarium redolens Dzf2198[1]
7.2Not specifiedNot specified[2]
Temperature 25-27 °CNot specifiedNot specified[2]
20-25 °CFusarium subglutinans704 µg/g on wheat/rice[4]
28 °CFusarium oxysporum 5-192.5[5]
Agitation 150 rpmFusarium oxysporum 5-192.5[5]
150 rpmFusarium tardicrescens NFCCI 520115.82 mg/g of biomass[4]
Aeration Low aeration is preferableBeauveria bassianaNot specified[6]
Not specifiedFusarium spp.Not specified-
Incubation Time 10 daysFusarium oxysporum 5-192.5[5]
7 daysFusarium tardicrescens NFCCI 520115.82 mg/g of biomass[4]

II. Signaling Pathways in this compound Biosynthesis

The biosynthesis of this compound is a complex process regulated by a dedicated gene cluster and influenced by various cellular signaling pathways. In Fusarium, the this compound biosynthetic gene cluster contains key genes such as BEA1 (encoding the non-ribosomal peptide synthetase), BEA2, BEA3 (an ABC transporter), and BEA4 (a cluster-specific transcription factor)[2]. The expression of these genes is under intricate control.

Environmental cues such as nitrogen availability are known to impact the regulation of many secondary metabolite clusters in Fusarium fujikuroi, including this compound. The biosynthesis of this compound is repressed under high-nitrogen conditions. This regulation is mediated by global and pathway-specific transcription factors, as well as epigenetic modifications.

Key regulatory elements include:

  • Transcription Factors: The cluster-specific transcription factor Bea4 and a homolog of the global mammalian Kruppel-like transcription factor Yin Yang 1 (Yy1) act as repressors of this compound biosynthesis[2].

  • Epigenetic Regulation: The histone deacetylase Hda1 and the H3K27 methyltransferase Kmt6 are involved in the repression of the this compound gene cluster. Deletion of HDA1 leads to a significant increase in this compound production due to elevated H3K27 acetylation at the gene cluster[2].

Beauvericin_Biosynthesis_Regulation Nitrogen_High High Nitrogen Hda1 Hda1 (Histone Deacetylase) Nitrogen_High->Hda1 activates Kmt6 Kmt6 (H3K27 Methyltransferase) Nitrogen_High->Kmt6 activates Nitrogen_Low Low Nitrogen H3K27ac H3K27 Acetylation Nitrogen_Low->H3K27ac promotes Hda1->H3K27ac deacetylates BEA_Cluster This compound Gene Cluster (BEA1, BEA2, BEA3, BEA4) Kmt6->BEA_Cluster methylates H3K27 (represses) H3K27ac->BEA_Cluster activates transcription This compound This compound BEA_Cluster->this compound biosynthesis Yy1 Yy1 (Global Repressor) Yy1->BEA_Cluster represses Bea4 Bea4 (Cluster-Specific Repressor) Bea4->BEA_Cluster represses

Caption: Regulatory pathway of this compound biosynthesis in Fusarium.

III. Experimental Protocols

A. Protocol for Submerged Fermentation of Fusarium sp. for this compound Production

This protocol is a general guideline and may require optimization for specific Fusarium strains.

1. Media Preparation:

  • Seed Culture Medium (PD Liquid Medium):

    • Potato Dextrose Broth: 24 g/L

    • Dissolve in distilled water and autoclave at 121°C for 20 minutes.

  • Production Medium (Czapek Medium):

    • Glucose: 30 g/L

    • NaNO₃: 3 g/L

    • K₂HPO₄: 1 g/L

    • KCl: 0.5 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • FeSO₄: 0.01 g/L

    • Dissolve components in distilled water, adjust pH to the desired value (e.g., 6.6-7.2), and autoclave at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Aseptically transfer a small piece of mycelium from a fresh PDA plate of the Fusarium strain to a 250 mL Erlenmeyer flask containing 100 mL of sterile PD liquid medium[5].

  • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3 days[5].

3. Fermentation:

  • Inoculate 500 mL Erlenmeyer flasks containing 200 mL of sterile Czapek medium with 10 mL of the seed culture[5].

  • Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 7-10 days[4][5].

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Stage cluster_Downstream Downstream Processing Mycelium Mycelial Plug Seed_Culture Seed Culture (PD Broth, 3 days, 28°C, 150 rpm) Mycelium->Seed_Culture Production_Culture Production Culture (Czapek Medium, 7-10 days, 28°C, 150 rpm) Seed_Culture->Production_Culture Harvest Harvest Production_Culture->Harvest Extraction Extraction Harvest->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: General workflow for this compound production.

B. Protocol for Extraction of this compound from Fungal Mycelium

This compound is primarily an intracellular product[2].

1. Materials:

2. Procedure:

  • Harvest the mycelia from the fermentation broth by filtration through Whatman No. 4 filter paper[2].

  • Dry the mycelial biomass.

  • Extract the dried biomass overnight with a solvent mixture of acetonitrile, methanol, and water (e.g., 16:3:1 v/v/v)[2].

  • Filter the extract and defat it twice with an equal volume of n-heptane[2].

  • Collect the lower layer and evaporate it to near dryness using a rotary evaporator[2].

  • Dissolve the residue in a 1:1 mixture of methanol and water[2].

  • Perform a liquid-liquid extraction twice with an equal volume of dichloromethane[2].

  • Collect the dichloromethane phase and evaporate it to dryness to obtain the crude this compound extract[2].

C. Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Detection Wavelength: 210 nm[4].

  • Injection Volume: 20 µL.

2. Sample and Standard Preparation:

  • Dissolve the crude this compound extract in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Prepare a stock solution of this compound standard in acetonitrile (e.g., 1 mg/mL)[4].

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase to generate a calibration curve.

3. Analysis:

  • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the prepared sample.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is approximately 9.1 minutes under these conditions[4].

IV. Conclusion

Optimizing fermentation conditions is crucial for maximizing the production of this compound. This document provides a comprehensive overview of the key parameters, regulatory pathways, and detailed protocols to guide researchers in this endeavor. Further strain-specific optimization of these conditions, particularly for aeration and agitation in bioreactor settings, will likely lead to further improvements in this compound yield for potential therapeutic and industrial applications.

References

Application Note: High-Throughput Analysis of Beauvericin in Food Samples Using QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the determination of the mycotoxin beauvericin (B1667859) in various food matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology provides high recovery and low limits of detection, making it suitable for routine monitoring and food safety applications.

Introduction

This compound is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2][3] Its presence in a wide range of agricultural commodities, including cereals, fruits, and their processed products, raises significant food safety concerns due to its potential toxic effects.[4][5][6] The QuEChERS method has emerged as a popular sample preparation technique for multi-residue analysis in complex matrices due to its simplicity, speed, and minimal solvent usage.[4][5][7][8] This application note provides a detailed protocol for the extraction and quantification of this compound in food samples, along with performance data from various studies.

Experimental Protocol

This protocol is a generalized procedure based on common practices in the cited literature. Optimization may be required for specific food matrices.

1. Sample Preparation and Homogenization:

  • Weigh 5 g of a homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • For dry samples (e.g., cereals, flour), add 10 mL of reagent-grade water and let it soak for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) (ACN) containing 1% formic acid to the centrifuge tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. A common mixture for mycotoxin analysis includes 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Vortex the tube for 30 seconds to facilitate the removal of matrix interferences.

  • Centrifuge at ≥10,000 rpm for 5 minutes to pellet the sorbent.

4. Final Extract Preparation and Analysis:

  • Carefully transfer the supernatant to a clean vial.

  • The extract can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

  • Analyze the sample using a validated LC-MS/MS method.

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Food Sample (5g) Hydration Add Water (for dry samples) AddSolvent Add 10 mL Acetonitrile (1% Formic Acid) Hydration->AddSolvent AddSalts Add QuEChERS Salts (MgSO4, NaCl) AddSolvent->AddSalts Vortex1 Vortex (1 min) AddSalts->Vortex1 Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Vortex1->Centrifuge1 TransferSupernatant Transfer 1 mL of Supernatant Centrifuge1->TransferSupernatant AddDSPE Add d-SPE Sorbents (MgSO4, PSA, C18) TransferSupernatant->AddDSPE Vortex2 Vortex (30 sec) AddDSPE->Vortex2 Centrifuge2 Centrifuge (≥10,000 rpm, 5 min) Vortex2->Centrifuge2 FinalExtract Transfer Supernatant to Vial Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS

Caption: QuEChERS workflow for this compound analysis.

Data Presentation

The performance of the QuEChERS method for this compound analysis has been validated across various food matrices. The following tables summarize the quantitative data from different studies.

Table 1: Recovery of this compound in Cereal-Based Products

Food MatrixSpiking Level (µg/kg)Recovery (%)Reference
Wheat Flour12.5 - 5070 - 110[9]
Pasta12.5 - 5075 - 105[9]
Breakfast Cereals12.5 - 5080 - 115[9]
Biscuits12.5 - 5070 - 100[9]
Maize5 - 10080.77 - 109.83[10]
Sorghum5 - 10080.77 - 109.83[10]

Table 2: Recovery of this compound in Other Food Matrices

Food MatrixSpiking Level (µg/L or µg/kg)Recovery (%)Reference
Peaches5, 10, 50, 10084.6 - 117.6[5]
CheeseNot Specified>70[6]
Animal FeedLOQ, 10xLOQ, High LevelNot Specified[1][2]
Raw Cow's Milk2.5, 5.0, 7.5Not Specified[11]
UHT Cow's Milk2.5, 5.0, 7.5Not Specified[11]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Food MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Cereal-Based Products0.03 - 15.0Not Specified[12]
Animal Feed0.2 - 1.01.0 - 5.0[1][2]
Maize and Sorghum0.16 - 26.780.53 - 89.28[10]
Peaches and Peach ProductsNot Specified2 or 5 (µg/L)[5]
Raw and UHT Cow's MilkNot Specified0.095[11]

Discussion

The QuEChERS method, in combination with LC-MS/MS, provides a highly effective approach for the analysis of this compound in a diverse range of food samples. The presented data demonstrates good recovery rates and low limits of detection and quantification, meeting the requirements for regulatory monitoring.[10][13] The flexibility of the d-SPE cleanup step allows for the adaptation of the method to various matrices by selecting appropriate sorbents to remove specific interferences. For instance, a combination of PSA and C18 is effective in removing polar interferences and lipids, which are common in many food products. The use of matrix-matched calibration curves is often recommended to compensate for matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer.[4][5]

Conclusion

The QuEChERS methodology offers a simple, rapid, and cost-effective solution for the routine analysis of this compound in food. Its robustness and high-throughput nature make it an ideal choice for food safety laboratories and research institutions involved in mycotoxin monitoring and risk assessment. The protocol described in this application note can be readily implemented and adapted for the analysis of this compound in a wide array of food commodities.

References

Unlocking the Therapeutic Potential of Beauvericin: Molecular Docking Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting molecular docking studies of beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, with various protein targets. These insights are crucial for understanding its mechanism of action and exploring its therapeutic potential in cancer, viral infections, and drug resistance.

Application Notes

This compound has emerged as a promising natural compound with a broad spectrum of biological activities. In silico molecular docking studies have been instrumental in elucidating its potential mechanisms of action by predicting its binding affinity and interaction with key protein targets. This information is invaluable for guiding further experimental validation and rational drug design.

Key Therapeutic Areas and Protein Targets:

  • Oncology: this compound has demonstrated potent anticancer activities. A key target identified through molecular docking is the Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) , an enzyme involved in cellular cholesterol metabolism and implicated in multiple tumor-correlated pathways. By inhibiting ACAT1, this compound can disrupt cancer cell proliferation and migration[1][2]. Other studies suggest its involvement in the apoptosis pathway through interaction with the Bcl-2 family proteins [3][4].

  • Antiviral Activity: Molecular docking studies have revealed that this compound has the potential to interact with key proteins of the SARS-CoV-2 virus . Specifically, it has shown favorable binding energies to the main protease (3CLpro) and the Spike (S) protein , suggesting it could interfere with viral replication and entry into host cells[5][6][7][8].

  • Drug Resistance: this compound has been investigated as a potential modulator of multidrug resistance in cancer and infectious diseases. Docking studies have explored its interaction with ATP-binding cassette (ABC) transporters , which are efflux pumps that contribute to drug resistance. By binding to these transporters, this compound may inhibit their function and restore sensitivity to conventional drugs[9][10][11].

Experimental Protocols

The following are generalized protocols for molecular docking and molecular dynamics simulations of this compound with its target proteins. These protocols are based on methodologies reported in the scientific literature and should be adapted based on the specific software and target protein being investigated.

Protocol 1: Molecular Docking of this compound

This protocol outlines the steps for performing molecular docking of this compound with a target protein using common software such as AutoDock, MolSoft ICM-Pro, or similar platforms.

1. Ligand and Protein Preparation:

  • Ligand (this compound):

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 3007984)[12].

    • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Protein Target:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, ligands, and any co-factors not relevant to the study.

    • Add polar hydrogens and assign partial charges.

    • For proteins with missing residues or loops, homology modeling may be necessary.

2. Grid Box Generation:

  • Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.

  • Generate a grid box that encompasses the defined binding site. The size and center of the grid box should be recorded.

3. Docking Simulation:

  • Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.

  • Run the docking simulation to generate a series of possible binding poses for this compound within the protein's active site.

4. Analysis of Results:

  • Analyze the docking results to identify the best binding pose based on the lowest binding energy and cluster analysis.

  • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Protocol 2: Molecular Dynamics Simulation of this compound-Protein Complex

This protocol describes the general steps for performing a molecular dynamics (MD) simulation to assess the stability of the this compound-protein complex using software like GROMACS.

1. System Preparation:

  • Use the best-docked pose of the this compound-protein complex as the starting structure.

  • Select a suitable force field (e.g., CHARMM36) for the protein and generate the topology for this compound[5].

  • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

  • Add ions to neutralize the system.

2. Simulation:

  • Perform energy minimization of the system to remove steric clashes.

  • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.

  • Equilibrate the system under the NPT ensemble to maintain constant pressure and temperature.

  • Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex[5].

3. Trajectory Analysis:

  • Analyze the MD trajectory to evaluate the stability of the complex by calculating:

    • Root Mean Square Deviation (RMSD) of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF) of individual residues.

    • Radius of Gyration (Rg) to assess the compactness of the complex.

    • The number of hydrogen bonds formed between this compound and the protein over time.

  • Calculate the binding free energy using methods like MM/PBSA to estimate the binding affinity[5].

Quantitative Data Summary

The following tables summarize the quantitative data from various molecular docking studies of this compound.

Table 1: Binding Energies of this compound with Target Proteins

Target ProteinSoftware/MethodBinding Energy (kJ/mol)Reference
SARS-CoV-2 3CLpro (Pocket A)MM/PBSA-313.48[5]
SARS-CoV-2 3CLpro (Pocket B)MM/PBSA-355.71[5]
SARS-CoV-2 S proteinMM/PBSA-289.66[5]

Table 2: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssayIC50 Value (µM)Reference
SF-9 insect cellsCytotoxicity2.5[13]
Mammalian cellsApoptosis induction4.5[13]
Leishmania tropica (promastigotes)Antileishmanial8.14 (in combination with Miltefosine)[9][10]
Leishmania tropica (axenic amastigotes)Antileishmanial11.1 (in combination with Miltefosine)[9][10]
Leishmania tropica (intracellular amastigotes)Antileishmanial7.18 (in combination with Miltefosine)[9][10]
Staphylococcus aureusAntimicrobial3.91[14]

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Run Docking Simulation grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Visualization pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

This compound-Induced Apoptosis Signaling Pathway

beauvericin_apoptosis_pathway This compound This compound calcium Increased Intracellular Ca2+ This compound->calcium ros Increased ROS This compound->ros mapk MAPK Pathway Activation (MEK1/2, ERK42/44, 90RSK) This compound->mapk mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) calcium->mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mapk->apoptosis

Caption: Key components of the this compound-induced apoptosis pathway.

References

Beauvericin as a Potential Therapeutic Agent for COVID-19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859) (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungi, has demonstrated a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Recent in silico studies have highlighted its potential as a therapeutic agent against SARS-CoV-2, the causative agent of COVID-19. Computational models suggest that this compound may inhibit key viral proteins essential for the SARS-CoV-2 life cycle, positioning it as a candidate for further investigation.[1][5][6][7]

These application notes provide a summary of the current evidence, primarily from computational studies, and offer detailed protocols for the experimental validation of this compound's anti-SARS-CoV-2 activity.

Mechanism of Action: Insights from In Silico Studies

Computational docking and molecular dynamics simulations have been instrumental in elucidating the potential mechanism of action of this compound against SARS-CoV-2. These studies suggest that this compound may act as a competitive and allosteric inhibitor of critical viral proteins.[1][5][6]

Key Viral Targets:

  • Main Protease (Mpro or 3CLpro): Mpro is a crucial enzyme for viral replication, responsible for cleaving the viral polyprotein into functional non-structural proteins.[8][9][10][11] In silico models indicate that this compound can bind to both the active site (Pocket A) and an allosteric site (Pocket B) of Mpro with favorable binding energies, suggesting it could inhibit its enzymatic activity.[1][5][6][7]

  • Spike Glycoprotein (S protein): The spike protein mediates viral entry into host cells by binding to the ACE2 receptor.[12] Docking studies have shown that this compound can interact with the spike protein, potentially interfering with its ability to bind to the host cell receptor.[1][5][6][7]

  • Papain-Like Protease (PLpro): PLpro is another essential viral enzyme involved in polyprotein processing and also plays a role in dismantling the host's innate immune response.[13][14][15] While less emphasized in the initial in silico studies for this compound, its inhibitory potential against other viral proteases makes PLpro a plausible target.

  • RNA-dependent RNA polymerase (RdRp): This enzyme is central to the replication of the viral RNA genome.[5] While in silico results showed some affinity of this compound for RdRp, it was lower compared to its interaction with Mpro and the spike protein.[5]

Data Presentation: In Silico Binding Affinities and Cytotoxicity

Currently, there is no available in vitro or in vivo quantitative data on the efficacy of this compound specifically against SARS-CoV-2. The following tables summarize the available in silico binding affinity and general cytotoxicity data from various cell line studies.

Table 1: Predicted Binding Affinity of this compound to SARS-CoV-2 Proteins (in silico data)

Viral Target ProteinBinding Site/PocketPredicted Binding Energy (kcal/mol)Reference
Main Protease (Mpro/3CLpro)Pocket AFavorable[1][5]
Main Protease (Mpro/3CLpro)Pocket BFavorable[1][5]
Spike GlycoproteinNot specifiedFavorable[1][5]
RNA-dependent RNA polymerase (RdRp)Pocket A-3.05[5]
RNA-dependent RNA polymerase (RdRp)Pocket BLow Affinity[5]

Table 2: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineAssayExposure TimeIC50 Value (µM)Reference
Caco-2 (human colorectal adenocarcinoma)Not specified24 h20.62 ± 6.9[16]
Caco-2 (human colorectal adenocarcinoma)Not specified48 h12.75 ± 4.8[16]
Caco-2 (human colorectal adenocarcinoma)Not specified24 h4.87 ± 0.42[16]
Caco-2 (human colorectal adenocarcinoma)Not specified72 h3.16 ± 0.45[16]
HT-29 (human colorectal adenocarcinoma)Not specified24 h15.00 ± 6.9[16]
HT-29 (human colorectal adenocarcinoma)Not specified48 h9.75 ± 4.4[16]
N87 (human gastric carcinoma)Not specifiedNot specified27.5 ± 0.7[16]
U-937 (human monocytic lymphoma)Trypan blue exclusion24 h~30[17]
HL-60 (human promyelocytic leukemia)Trypan blue exclusion24 h~15[17]
SH-SY5Y (human neuroblastoma)MTT24 hNot achieved[18]
SH-SY5Y (human neuroblastoma)MTT48 hNot achieved[18]
T47D (human breast cancer)MTTNot specified112.2 µg/mL[17]

Experimental Protocols

The following are detailed protocols for key experiments to validate the in silico findings and assess the therapeutic potential of this compound against SARS-CoV-2.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to host cells, which is essential for establishing a therapeutic window.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS. Include a vehicle control (DMSO) and a no-treatment control.

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the antiviral activity of this compound by measuring the reduction in the number of viral plaques.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock of known titer

  • DMEM with 2% FBS (Infection Medium)

  • This compound

  • Overlay medium (e.g., 1.2% Avicel or 0.8% SeaPlaque Agarose in 2x MEM)

  • Crystal violet solution

  • Formalin (10% neutral buffered)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of SARS-CoV-2 (to yield 50-100 plaques/well) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-Beauvericin mixtures. Incubate for 1 hour at 37°C for viral adsorption.[19]

  • Overlay: Remove the inoculum and add the overlay medium to each well.[20][21]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet solution to visualize the plaques.[20]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the 50% effective concentration (EC50).

Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle that is inhibited by this compound.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock

  • This compound

  • Cell culture plates and reagents

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates to form a confluent monolayer.

  • Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Compound Addition at Different Time Points: Add this compound at its non-toxic concentration at various time points relative to infection:

    • Pre-infection: Add 2 hours before infection and remove before adding the virus.

    • During infection (Co-treatment): Add along with the virus during the 1-hour adsorption period.[22]

    • Post-infection: Add at different time points after virus adsorption (e.g., 0, 2, 4, 6, 8 hours post-infection).[22][23][24]

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24 hours).

  • Quantification of Viral Yield: Collect the supernatant and/or cell lysate and quantify the viral load using a plaque assay or RT-qPCR.[22][25]

  • Data Analysis: Compare the viral yield in the treated wells to the untreated control to determine the time-dependent inhibitory effect of this compound.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows based on the current understanding of this compound and standard virological assays.

Beauvericin_SARS_CoV_2_Inhibition cluster_virus_lifecycle SARS-CoV-2 Lifecycle Virus SARS-CoV-2 Virion Spike Spike Protein Replication Viral Replication Mpro Main Protease (Mpro) PLpro Papain-Like Protease (PLpro) RdRp RdRp Assembly Virion Assembly This compound This compound This compound->Spike Inhibits Binding to ACE2 This compound->Mpro Inhibits Proteolytic Activity This compound->PLpro Potential Inhibition This compound->RdRp Potential Inhibition

Caption: Proposed inhibitory mechanisms of this compound on the SARS-CoV-2 lifecycle.

Plaque_Reduction_Assay_Workflow A Prepare serial dilutions of this compound B Mix with constant amount of SARS-CoV-2 A->B C Incubate mixture for 1 hour at 37°C B->C D Infect confluent monolayer of Vero E6 cells C->D E Incubate for 1 hour for adsorption D->E F Remove inoculum and add semi-solid overlay E->F G Incubate for 48-72 hours F->G H Fix and stain cells G->H I Count plaques and calculate EC50 H->I

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Time_of_Addition_Assay_Workflow cluster_timeline Experimental Timeline T_minus_2 Add this compound (Pre-infection) T0 Infect cells with SARS-CoV-2 T_minus_2->T0 Remove compound T_plus_0 Add this compound (Post-infection t=0) T0->T_plus_0 T_plus_2 Add this compound (Post-infection t=2h) T_plus_0->T_plus_2 T_plus_24 Harvest supernatant/lysate T_plus_2->T_plus_24 ...and other time points End Quantify viral yield (Plaque Assay or RT-qPCR) T_plus_24->End Start Seed Vero E6 cells

Caption: Workflow for the Time-of-Addition Assay.

Conclusion and Future Directions

The existing in silico evidence provides a strong rationale for investigating this compound as a potential therapeutic agent for COVID-19. However, experimental validation is crucial. The protocols outlined above provide a framework for the systematic evaluation of this compound's antiviral efficacy and mechanism of action against SARS-CoV-2. Future research should focus on performing these in vitro assays, followed by preclinical evaluation in animal models to determine the in vivo efficacy, pharmacokinetics, and safety of this compound. These studies will be critical in determining if the computational promise of this compound can be translated into a tangible therapeutic option for COVID-19.

References

Application Notes and Protocols for the Bioassay of Beauvericin on Galleria mellonella Larvae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, including Beauveria bassiana, has garnered significant interest for its insecticidal properties. The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying host-pathogen interactions and the efficacy of antimicrobial compounds, owing to its innate immune system that shares functional similarities with that of mammals. These application notes provide detailed protocols for conducting bioassays of this compound using G. mellonella larvae, along with a summary of its known effects on the insect's mortality and immune response.

Data Presentation

Toxicity of this compound-Containing Fungal Extracts on G. mellonella
Fungal PreparationThis compound Concentration (ng/mL)Mortality (%)ST50 (hours)PT50 (minutes)
In vivo Conidia Extract13610048131.2
Mycelia Extract1.28572116.4
Culture Filtrate (PDB)0.57709652.5
In vitro Conidia Extract (PDA)0.0130>120-
Control 05>288-

ST50: Survival time for 50% of the larval population. PT50: Paralysis time for 50% of the larval population. Data extracted from Safavi, 2012.

Experimental Protocols

Rearing of Galleria mellonella Larvae

A standardized rearing protocol is crucial for obtaining healthy and immunologically consistent larvae for bioassays.

Materials:

  • Glass jars (1 L)

  • Coffee filter paper or muslin cloth

  • Artificial diet (see recipe below)

  • Adult G. mellonella moths

  • Incubator set at 28-30°C with 60-70% relative humidity

Artificial Diet Recipe:

  • Wheat bran: 400 g

  • Powdered milk: 200 g

  • Nutty wheat bran: 200 g

  • Oat bran: 100 g

  • Yeast: 100 g

  • Honey: 300 mL

  • Glycerol: 400 mL

Procedure:

  • Mix all the dry ingredients thoroughly in a large container.

  • Gradually add the honey and glycerol, mixing continuously until a uniform, crumbly consistency is achieved.

  • Place a layer of the artificial diet (approximately 5-7 cm deep) at the bottom of the glass jars.

  • Introduce adult moths into the jars for egg-laying.

  • Cover the jars with coffee filter paper or muslin cloth secured with a rubber band to allow for air circulation while preventing escape.

  • Incubate the jars in darkness at 28-30°C and 60-70% relative humidity.

  • Larvae will hatch and develop in the diet. For bioassays, select final instar larvae weighing approximately 200-300 mg.

Preparation of this compound for Injection

For Purified this compound:

  • Dissolve pure this compound (commercially available) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Prepare serial dilutions of the this compound stock solution in sterile phosphate-buffered saline (PBS) to achieve the desired final concentrations for injection. The final concentration of DMSO should be non-toxic to the larvae (typically ≤1%).

For Fungal Extracts:

  • Culture Beauveria bassiana on a suitable medium (e.g., Potato Dextrose Agar for in vitro conidia or by infecting G. mellonella for in vivo conidia).[1]

  • Harvest conidia or mycelia and extract with an appropriate solvent (e.g., ethyl acetate (B1210297) or methanol).[1]

  • Evaporate the solvent and resuspend the crude extract in PBS containing a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 80) to aid in solubilization.

  • Determine the concentration of this compound in the extract using analytical methods such as High-Performance Liquid Chromatography (HPLC).

Intrahemocoelic Injection Bioassay

Materials:

  • Final instar G. mellonella larvae (200-300 mg)

  • Microinjection system (e.g., a Hamilton syringe with a 30-gauge needle)

  • This compound solution or extract

  • Control solution (PBS with the same concentration of solvent/surfactant as the this compound solution)

  • Petri dishes

  • Incubator at 37°C

Procedure:

  • Select healthy, uniformly sized larvae.

  • Inject a 10 µL volume of the this compound solution or control solution into the hemocoel of each larva. The injection should be administered into the last left proleg.

  • Place the injected larvae in Petri dishes (10-15 larvae per dish).

  • Incubate the larvae at 37°C in the dark.

  • Record larval mortality and observe for signs of paralysis at regular intervals (e.g., every 12 or 24 hours) for up to 7 days. Larvae are considered dead if they do not respond to touch.

Mechanism of Action and Immune Response

This compound acts as an ionophore, disrupting cellular ion homeostasis, particularly by increasing the permeability of membranes to divalent cations like Ca2+. This influx of calcium can trigger apoptosis (programmed cell death). While the precise signaling pathways affected by this compound in G. mellonella are not fully elucidated, it is known to stimulate the insect's innate immune response.

The innate immune system of G. mellonella comprises both cellular and humoral responses:

  • Cellular Response: Primarily mediated by hemocytes, which are involved in phagocytosis, nodulation, and encapsulation of foreign invaders.

  • Humoral Response: Involves the production of antimicrobial peptides (AMPs) such as gallerimycin, galiomicin, and gloverin, and the activation of the prophenoloxidase (PPO) cascade, leading to melanization around pathogens and wounds.

While quantitative data on the specific effects of pure this compound on these immune parameters are limited, infection with this compound-producing fungi is known to induce these responses.

Visualizations

experimental_workflow cluster_rearing Galleria mellonella Rearing cluster_treatment This compound Preparation and Injection cluster_assessment Bioassay Assessment rearing1 Prepare Artificial Diet rearing2 Incubate Adult Moths for Oviposition rearing1->rearing2 rearing3 Larval Development at 28-30°C rearing2->rearing3 rearing4 Select Final Instar Larvae (200-300 mg) rearing3->rearing4 prep Prepare this compound Solution/Extract rearing4->prep inject Inject 10 µL into Larval Hemocoel prep->inject control Inject Control Solution (Vehicle) prep->control incubate Incubate at 37°C inject->incubate control->incubate mortality Record Mortality and Paralysis incubate->mortality immune Assess Immune Parameters (Optional) incubate->immune

Caption: Experimental workflow for the bioassay of this compound on G. mellonella larvae.

logical_relationship cluster_cellular_effects Cellular Effects cluster_immune_response G. mellonella Immune Response This compound This compound ionophore Ionophoric Activity This compound->ionophore cellular_response Cellular Response (Hemocytes) This compound->cellular_response humoral_response Humoral Response This compound->humoral_response ca_influx Increased Intracellular Ca2+ ionophore->ca_influx apoptosis Apoptosis ca_influx->apoptosis larval_mortality Larval Mortality & Paralysis apoptosis->larval_mortality phagocytosis Phagocytosis/Nodulation cellular_response->phagocytosis cellular_response->larval_mortality amps AMPs (Gallerimycin, etc.) humoral_response->amps melanization Melanization (PPO Cascade) humoral_response->melanization humoral_response->larval_mortality

Caption: Proposed mechanism of this compound action and its interaction with the G. mellonella immune system.

Recommendations for Future Research

To further enhance the utility of the G. mellonella model for this compound bioassays, future research should focus on:

  • Determining the LD50 of Pure this compound: Establishing a precise LD50 value for purified this compound will allow for more standardized and comparable studies across different laboratories.

  • Quantitative Analysis of Immune Response: Utilizing techniques such as quantitative PCR (qPCR) to measure the expression of antimicrobial peptide genes (e.g., gallerimycin, galiomicin) and biochemical assays to quantify phenoloxidase activity in response to pure this compound will provide deeper insights into its immunomodulatory effects.

  • Hemocyte Profiling: Quantifying the total and differential hemocyte counts in this compound-treated larvae can elucidate the impact of the toxin on the cellular arm of the insect's immune system.

By addressing these research gaps, the scientific community can further solidify the G. mellonella model as a robust platform for the preclinical evaluation of this compound and other novel insecticides.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Beauvericin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, on various cancer cell lines. Detailed protocols for key cytotoxicity assays are included to facilitate experimental design and execution.

This compound has demonstrated significant anticancer properties in numerous studies, primarily through the induction of apoptosis.[1][2][3][4] Its cytotoxic activity is often linked to its ionophoric nature, which disrupts intracellular calcium homeostasis, leading to mitochondrial dysfunction and subsequent cell death.[2][3][5][6][7]

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human and murine cancer cell lines, providing a comparative view of its potency.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)AssayReference
Breast Cancer MCF-71.8172MTT[8][9]
MDA-MB-2317.540MTT[8][9]
BC-1~19.2 (15 µg/mL)Not SpecifiedNot Specified[5]
T47D~143.5 (112.2 µg/mL)Not SpecifiedMTT[10]
Lung Cancer NCI-H4601.4172MTT[8][9]
A549Not SpecifiedNot SpecifiedNot Specified[6][11]
Colon Carcinoma CT-26 (murine)1.872MTT[1][12]
CNS Cancer (Glioma) SF-2681.8 µg/mLNot SpecifiedNot Specified[5]
SF-2682.2972MTT[9]
Leukemia U-937 (monocytic lymphoma)~30.7 (24 µg/mL)Not SpecifiedNot Specified[5]
U-937~3024Trypan Blue Exclusion[13]
HL-60 (promyelocytic leukemia)~1524Trypan Blue Exclusion[13]
Pancreatic Carcinoma MIA Pa Ca-21.6672MTT[8][9]
Cervix Carcinoma KB-3-13.1Not SpecifiedNot Specified[1][12]
Prostate Cancer PC-3M3.820MTT[8][9]
Melanoma A375SMNot SpecifiedNot SpecifiedNot Specified[14]

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are synthesized from various sources and represent standard laboratory practices.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[18]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis solution 45 minutes before the end of the incubation period.

    • Background control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[19]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[19][20][21]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction and Measurement: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Apoptosis Assays

This compound induces apoptosis in cancer cells, which can be detected through various methods.[1][11]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]

Procedure:

  • Cell Preparation: Prepare cells on slides or in a multi-well plate after treatment with this compound.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize with a detergent-based solution.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTPs.

  • Detection: Detect the incorporated label using fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit a fluorescent signal.

Visualizations

Experimental Workflow

experimental_workflow cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (serial dilutions) incubate_24h->treat_this compound incubate_exp Incubate for experimental period (24, 48, or 72h) treat_this compound->incubate_exp mtt_assay MTT Assay incubate_exp->mtt_assay ldh_assay LDH Assay incubate_exp->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate_exp->apoptosis_assay analyze_data Data Analysis (IC50, % Cytotoxicity, % Apoptosis) mtt_assay->analyze_data ldh_assay->analyze_data apoptosis_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.

This compound-Induced Apoptosis Signaling Pathway

beauvericin_pathway This compound This compound ca_channel Ca²⁺ Influx (Ionophoric Activity) This compound->ca_channel er_stress ER Stress This compound->er_stress ca_increase ↑ Intracellular [Ca²⁺] ca_channel->ca_increase er_stress->ca_increase mitochondria Mitochondria ca_increase->mitochondria mapk MAPK Pathway Activation (ERK, JNK, p38) ca_increase->mapk ros ↑ ROS Production mitochondria->ros bcl2_family Modulation of Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) mitochondria->bcl2_family cytochrome_c Cytochrome c Release mitochondria->cytochrome_c ros->mitochondria bcl2_family->mitochondria mapk->bcl2_family caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling pathways involved in this compound-induced apoptosis in cancer cells.

Logical Relationship of Cytotoxicity Assays

assay_relationships cell_health Cell Health Status metabolic_activity Metabolic Activity (Mitochondrial Function) cell_health->metabolic_activity membrane_integrity Membrane Integrity cell_health->membrane_integrity apoptosis_markers Apoptosis Markers (DNA Fragmentation, PS exposure) cell_health->apoptosis_markers mtt_assay MTT Assay metabolic_activity->mtt_assay measures ldh_assay LDH Assay membrane_integrity->ldh_assay assesses loss of apoptosis_assays Annexin V/PI, TUNEL apoptosis_markers->apoptosis_assays detects

References

Determining Beauvericin Levels in Animal Tissues by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin (B1667859) (BEA), a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a widespread contaminant in cereals and animal feed.[1] Its presence in the food chain raises significant safety concerns for both human and animal health due to its cytotoxic, antimicrobial, and insecticidal properties.[2] Accurate and sensitive quantification of this compound in animal tissues is crucial for toxicological studies, residue monitoring, and ensuring food safety. This application note provides a detailed protocol for the determination of this compound in various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]

Principle

The method involves the extraction of this compound from homogenized animal tissue using an organic solvent, followed by a cleanup step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. The liquid chromatography system separates this compound from other compounds in the extract, and the tandem mass spectrometer provides specific and sensitive detection and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions.

Experimental Protocols

This section outlines a general protocol that can be adapted for various animal tissues such as liver, muscle, kidney, and fat.

Sample Preparation and Extraction

Proper sample preparation is critical for accurate mycotoxin analysis.[4] The following protocol is a composite based on established methods for mycotoxin extraction from complex biological matrices.[3][5]

Materials:

  • Animal tissue (e.g., liver, muscle, kidney, fat)

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, ultrapure

  • Formic acid (FA), LC-MS grade

  • Sodium chloride (NaCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon black) or QuEChERS salts[3][6]

Procedure:

  • Homogenization: Weigh approximately 1-5 g of the animal tissue sample. Add a suitable volume of cold extraction solvent (e.g., acetonitrile/water 80:20, v/v with 0.1% formic acid) at a ratio of 1:3 to 1:5 (w/v). Homogenize the sample until a uniform consistency is achieved.

  • Extraction: Transfer the homogenate to a centrifuge tube. For methods employing a salting-out effect, add sodium chloride.[5] Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of this compound into the organic phase.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 4000-10000 x g) for 10-15 minutes at 4°C to pellet the solid tissue debris.

  • Supernatant Collection: Carefully collect the supernatant (the organic layer containing the extracted this compound).

Extract Cleanup

A cleanup step is essential to remove matrix components that can interfere with the LC-MS/MS analysis. Two common and effective methods are Solid Phase Extraction (SPE) and Dispersive Solid Phase Extraction (d-SPE, as used in QuEChERS).

Method A: Solid Phase Extraction (SPE) [3]

  • Conditioning: Condition an SPE cartridge (e.g., C18, 500 mg, 6 mL) by passing methanol (B129727) followed by ultrapure water.

  • Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a small volume of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Method B: Dispersive Solid Phase Extraction (d-SPE / QuEChERS) [6][7]

  • Transfer: Transfer an aliquot of the supernatant to a microcentrifuge tube containing d-SPE salts (e.g., magnesium sulfate, primary secondary amine - PSA).

  • Vortex and Centrifuge: Vortex the tube for 1 minute and then centrifuge at high speed.

  • Final Extract: The resulting supernatant is the final extract for analysis. This method is generally faster than traditional SPE.[6]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[4]

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[1]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[1]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for this compound analysis.[4]

  • Precursor and Product Ions: The selection of precursor and product ions is crucial for specificity. For this compound ([M+NH₄]⁺, m/z 802.5), common transitions are monitored.

  • Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific transitions for quantification and confirmation.

Data Presentation

The following tables summarize typical LC-MS/MS parameters and reported quantitative data for this compound in various animal tissues and products.

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion (m/z) 802.5 ([M+NH₄]⁺)[1]
Product Ion 1 (Quantifier, m/z) 262.2[5]
Product Ion 2 (Qualifier, m/z) 524.3[5]
Collision Energy (eV) Optimized for specific instrument[1]
Ion Source Electrospray Ionization (ESI)[4]
Polarity Positive[4]

Table 2: Reported Levels of this compound in Animal Tissues and Products

Animal SpeciesTissue/ProductThis compound Concentration (µg/kg)Reference
ChickenEggUp to 1.0[8]
ChickenLiverTraces[8]
PigPlasma1-15 ng/mL (in a screening study)[9]
FishFeed0.1 - 30[10]
HumanLiver7 ± 13 ng/g[5]
HumanFat0.2 ± 0.8 ng/g[5]

Table 3: Method Validation Parameters for this compound Analysis in Biological Matrices

ParameterTypical ValueReference
Linearity (R²) > 0.99[3]
Recovery (%) 70 - 120%[11]
Intra-day Precision (RSD %) < 15%[11]
Inter-day Precision (RSD %) < 20%[11]
Limit of Detection (LOD) 0.2 - 1.0 µg/kg[1]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of this compound in animal tissues by LC-MS/MS.

Beauvericin_Analysis_Workflow Sample Animal Tissue Sample (Liver, Muscle, etc.) Homogenization Homogenization (with Extraction Solvent) Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup Extract Cleanup Supernatant->Cleanup SPE Solid Phase Extraction (SPE) Cleanup->SPE Method A dSPE Dispersive SPE (QuEChERS) Cleanup->dSPE Method B Analysis LC-MS/MS Analysis SPE->Analysis dSPE->Analysis Data Data Acquisition and Quantification Analysis->Data Report Reporting Results Data->Report

Caption: Workflow for this compound Analysis in Animal Tissues.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the determination of this compound in a variety of animal tissues. Adherence to proper sample preparation and cleanup protocols is paramount for achieving accurate and reliable results. This application note serves as a comprehensive guide for researchers and scientists involved in food safety, toxicology, and drug development to effectively monitor this compound levels in animal-derived products.

References

Application Notes and Protocols: Synergistic Antifungal Testing of Beauvericin with Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic antifungal activity of beauvericin (B1667859) in combination with the azole antifungal agent, ketoconazole (B1673606). The information presented is intended to guide researchers in the setup and execution of in vitro synergy testing, data analysis, and understanding the underlying mechanisms of this promising drug combination.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce required dosages, minimize toxicity, and combat the development of resistance.[1][2] this compound, a cyclic hexadepsipeptide mycotoxin, has demonstrated potent synergistic antifungal activity when combined with ketoconazole against a wide range of clinically relevant fungi.[3][4][5]

Ketoconazole, an imidazole (B134444) antifungal, primarily functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6][7][8][9][10] Disruption of ergosterol synthesis compromises the integrity and function of the cell membrane, ultimately leading to fungal cell death.[7][9]

This compound, while having weak antifungal activity on its own, potentiates the action of ketoconazole through multiple mechanisms.[4][11] It has been shown to inhibit multidrug efflux pumps, such as ATP-binding cassette (ABC) transporters, which are often responsible for the expulsion of antifungal drugs from the fungal cell.[2][4][12] By blocking these pumps, this compound increases the intracellular accumulation of ketoconazole, thereby enhancing its antifungal effect.[2] Additionally, this compound can modulate TOR (Target of Rapamycin) signaling pathways, which are involved in fungal growth and morphogenesis.[12][13]

This combination has shown significant therapeutic potential, with studies demonstrating its efficacy in immunocompromised mouse models of systemic candidiasis.[3]

Data Presentation: Synergistic Activity of this compound and Ketoconazole

The synergistic interaction between this compound and ketoconazole has been evaluated against a broad spectrum of fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify the degree of synergy. An FICI of ≤ 0.5 is indicative of a synergistic interaction.

Fungal SpeciesKetoconazole MIC (μg/mL) AloneThis compound MIC (μg/mL) AloneKetoconazole MIC (μg/mL) in CombinationThis compound MIC (μg/mL) in CombinationFICIReference
Candida albicansVaries>100VariesVaries≤ 0.5[3]
Candida parapsilosis>64>1000.250.50.012[3][11]
Candida glabrataVaries>100VariesVaries≤ 0.5[3]
Candida kruseiVaries>100VariesVaries≤ 0.5[3]
Candida tropicalisVaries>100VariesVaries≤ 0.5[3]
Aspergillus fumigatusVaries>100VariesVaries≤ 0.5[3]
Aspergillus nigerVaries>100VariesVaries≤ 0.5[3]
Aspergillus terreusVaries>100VariesVaries≤ 0.5[3]
Saccharomyces cerevisiaeVaries>100VariesVaries≤ 0.5[3]
Cryptococcus neoformansVaries>100VariesVaries≤ 0.5[3]
Fusarium oxysporumVaries>100VariesVaries≤ 0.5[3]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions. The data presented here is a summary from the cited literature.

Experimental Protocols

Checkerboard Microdilution Assay for FICI Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and the checkerboard method.[14][15]

Objective: To determine the in vitro synergistic interaction between this compound and ketoconazole against a specific fungal isolate.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Ketoconazole (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile pipette tips and reservoirs

  • Incubator (35°C)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution and Plate Setup:

    • Prepare serial twofold dilutions of this compound and ketoconazole in RPMI 1640 medium at 4 times the final desired concentrations.

    • Dispense 50 µL of RPMI 1640 medium into each well of the 96-well plate.

    • Add 50 µL of the 4x ketoconazole dilutions horizontally across the plate (e.g., columns 2-11), creating a concentration gradient from high to low.

    • Add 50 µL of the 4x this compound dilutions vertically down the plate (e.g., rows B-G), creating a concentration gradient from high to low.

    • This creates a matrix of drug combinations.

    • Controls:

      • Growth Control: Wells with medium and inoculum only (no drugs).

      • Sterility Control: Wells with medium only (no inoculum or drugs).

      • Single Drug Controls: Rows and columns with only one drug and inoculum to determine the MIC of each drug alone.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control. This can be determined visually or by reading the optical density at 530 nm using a microplate reader.

  • FICI Calculation:

    • The FICI is calculated for each well showing growth inhibition using the following formula: FICI = FICA + FICB Where:

      • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

      • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

    • The FICI for the combination is the lowest FICI value obtained.

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis inoculum Fungal Inoculum Preparation plate_setup 96-Well Plate Setup (Checkerboard Matrix) inoculum->plate_setup drug_dilutions This compound & Ketoconazole Serial Dilutions drug_dilutions->plate_setup inoculation Inoculation of Plates plate_setup->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation read_results Read MICs (Visually or Spectrophotometrically) incubation->read_results fici_calc Calculate FICI read_results->fici_calc interpretation Interpret Results (Synergy, Additive, etc.) fici_calc->interpretation

Caption: Experimental workflow for checkerboard synergy testing.

synergistic_mechanism cluster_fungal_cell Fungal Cell membrane Cell Membrane ergosterol Ergosterol ergosterol->membrane Incorporation lanosterol Lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme enzyme->ergosterol efflux_pump ABC Efflux Pump ketoconazole Ketoconazole efflux_pump->ketoconazole Expels tor_pathway TOR Signaling Pathway growth Fungal Growth & Morphogenesis tor_pathway->growth ketoconazole->enzyme Inhibits This compound This compound This compound->efflux_pump Inhibits This compound->tor_pathway Inhibits

Caption: Proposed synergistic mechanism of this compound and ketoconazole.

References

In Silico Modeling of Beauvericin's Biomolecular Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in silico modeling of the biomolecular interactions of beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin with a range of biological activities. These guidelines are intended to assist researchers in computational drug discovery and molecular modeling in investigating the mechanisms of action and potential therapeutic applications of this compound.

Introduction

This compound (BEA) is a secondary metabolite produced by various fungi, including Beauveria bassiana and several Fusarium species.[1][2] It is a cyclic hexadepsipeptide with a structure that allows it to act as an ionophore, facilitating the transport of cations across biological membranes.[3][4] This ionophoric activity is central to its biological effects, which include anticancer, antimicrobial, and antiviral properties.[2][5] In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the molecular mechanisms underlying this compound's bioactivity and for identifying its potential molecular targets.[6][7]

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic activities of this compound against various cancer cell lines. This data is crucial for correlating in silico predictions with experimental outcomes.

Table 1: Cytotoxic Activity of this compound (IC50)

Cell LineCancer TypeIC50 (µM)Reference
KBOral Epidermoid Carcinoma5.76 ± 0.55[1]
KBv200Multidrug-Resistant KB5.34 ± 0.09[1]
NCI-H460Non-Small-Cell Lung Cancer0.01 - 1.81[8][9]
MIA Pa Ca-2Pancreatic Carcinoma0.01 - 1.81[8][9]
MCF-7Breast Cancer0.01 - 1.81[8][9]
SF-268CNS Glioma0.01 - 1.81[8][9]
PC-3MMetastatic Prostate Cancer3.8[9]
MDA-MB-231Metastatic Breast Cancer7.5[9]
CT-26Murine Colon Carcinoma1.8[10]
NIH-3T3Murine Fibroblasts9.4[10]

Experimental Protocols

Protocol for Molecular Docking of this compound with a Target Protein

This protocol outlines the general steps for performing molecular docking of this compound with a target protein using AutoDock Vina.

2.1.1. Ligand Preparation

  • Obtain this compound Structure: Retrieve the 3D structure of this compound from a database like PubChem (CID: 3007984) in SDF or MOL2 format.

  • Convert to PDBQT Format:

    • Use a molecular modeling tool like PyMOL to convert the downloaded structure to PDB format.

    • Utilize AutoDockTools (ADT) to add polar hydrogens and assign Gasteiger charges.

    • Define the rotatable bonds of the this compound molecule.

    • Save the prepared ligand in PDBQT format.

2.1.2. Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Use a molecular visualization tool like UCSF Chimera or PyMOL to remove water molecules, ions, and any co-crystallized ligands from the PDB file.[11]

    • Add polar hydrogens and assign charges (e.g., Kollman charges) using ADT.[12]

    • Save the prepared protein in PDBQT format.

2.1.3. Docking Simulation

  • Define the Grid Box: In ADT, define the search space (grid box) for docking. This is typically centered on the known or predicted active site of the protein.

  • Configure AutoDock Vina: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze Results: The output will be a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol). Visualize the poses and interactions using PyMOL or Chimera.

Protocol for Molecular Dynamics Simulation of this compound in a Lipid Bilayer

This protocol provides a general workflow for simulating the interaction of this compound with a model cell membrane using GROMACS.

2.2.1. System Setup

  • Build the Membrane: Use a tool like CHARMM-GUI to build a lipid bilayer (e.g., DPPC or POPC) of appropriate size.

  • Prepare this compound: Obtain the structure of this compound and generate its topology and parameter files compatible with the chosen force field (e.g., CHARMM36).

  • Insert this compound: Place the this compound molecule near the surface of the lipid bilayer. The gmx insert-molecules command in GROMACS can be used for this purpose.

  • Solvate and Add Ions: Solvate the system with water using gmx solvate and add ions to neutralize the system and achieve a physiological concentration using gmx genion.

2.2.2. Simulation Steps

  • Energy Minimization: Perform energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) equilibration for a short duration (e.g., 1 ns) to stabilize the temperature of the system.

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration for a longer duration (e.g., 10 ns) to stabilize the pressure and density of the system. Position restraints on the protein and ligand are typically applied during equilibration.

  • Production Run: Run the production MD simulation for the desired length of time (e.g., 100 ns or more) without restraints.

  • Analysis: Analyze the trajectory to study the behavior of this compound and the membrane. Key analyses include:

    • Root Mean Square Deviation (RMSD) to assess the stability of this compound's conformation.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

    • Interaction energy calculations to quantify the binding between this compound and the lipid bilayer.

    • Analysis of membrane properties like thickness, area per lipid, and order parameters to understand this compound's effect on the membrane structure.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound's biomolecular interactions.

beauvericin_apoptosis_pathway This compound This compound membrane Cell Membrane This compound->membrane interacts with ca_channel Ca²⁺ Channel membrane->ca_channel ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx opens mitochondria Mitochondria ca_influx->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced calcium-mediated apoptosis pathway.

beauvericin_mapk_pathway This compound This compound mek1_2 MEK1/2 This compound->mek1_2 activates erk42_44 ERK42/44 mek1_2->erk42_44 rsk90 90RSK erk42_44->rsk90 apoptosis Apoptosis rsk90->apoptosis molecular_docking_workflow start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (Target) start->protein_prep grid_gen Grid Generation ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking analysis Analysis of Results (Binding Poses & Affinity) docking->analysis end End analysis->end md_simulation_workflow start Start system_setup System Setup (this compound + Membrane) start->system_setup energy_min Energy Minimization system_setup->energy_min equilibration Equilibration (NVT & NPT) energy_min->equilibration production_md Production MD Simulation (GROMACS) equilibration->production_md trajectory_analysis Trajectory Analysis production_md->trajectory_analysis end End trajectory_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Beauvericin Production in Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during fed-batch fermentation for beauvericin (B1667859) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including species of Fusarium and Beauveria.[1][2][3] It consists of alternating D-2-hydroxyisovaleric acid and N-methylphenylalanine residues.[4] BEA exhibits a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[4][5][6] Its potential applications are being explored in medicine as an anticancer and antifungal agent and in agriculture for biocontrol.[1][7][8]

Q2: Why is fed-batch fermentation a suitable method for this compound production?

A2: Fed-batch fermentation is a preferred strategy for this compound production primarily because it helps to overcome substrate inhibition.[9][10][11] High concentrations of carbon sources like glucose can inhibit the growth of the producing fungus and limit this compound synthesis.[5][10] By feeding nutrients in a controlled manner, fed-batch systems maintain optimal substrate levels, allowing for higher cell densities and prolonged productivity, ultimately leading to increased product yields compared to conventional batch cultures.[5][12][13] For instance, a fed-batch strategy was shown to increase BEA yield by 54% (from 194 mg/L to 299 mg/L) compared to a batch culture.[5][12]

Q3: What are the key factors influencing this compound yield in fermentation?

A3: Several factors critically impact this compound production. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[7][8] The optimal carbon source is often glucose, while peptone and sodium nitrate (B79036) (NaNO₃) are effective organic and inorganic nitrogen sources, respectively.[9][10][11][14] Additionally, the feeding strategy, including the rate and composition of the feed, is crucial for maintaining optimal conditions and avoiding the accumulation of inhibitory substances.[13][15]

Q4: Is this compound an intracellular or extracellular product?

A4: this compound is primarily an intracellular product, with only a small amount being exported into the fermentation medium.[9][10][11] This characteristic is important for downstream processing, as extraction from the fungal mycelia is a necessary step for product recovery.

Troubleshooting Guide

Problem 1: Low or No Mycelial Growth

Q: My Fusarium culture shows poor or no growth after inoculation into the fermenter. What are the possible causes and solutions?

A: This issue can stem from several factors related to the inoculum, medium, or physical parameters.

  • Inoculum Quality:

    • Possible Cause: The inoculum may be old, have low viability, or be of insufficient volume.

    • Solution: Always use a fresh, actively growing seed culture. Ensure the spore suspension or mycelial culture used for inoculation is in the exponential growth phase. Standardize your inoculum preparation protocol, including spore concentration (e.g., adjusting optical density).[4]

  • Medium Composition:

    • Possible Cause: The basal medium may lack essential nutrients or have an incorrect pH.

    • Solution: Verify the composition of your fermentation medium. Ensure all components are correctly weighed and dissolved. The optimal pH for Fusarium growth is often around 6.6.[7][8] Calibrate your pH probe before autoclaving the fermenter and monitor it closely during the initial growth phase.

  • Fermentation Conditions:

    • Possible Cause: Suboptimal temperature or inadequate aeration and agitation can hinder growth.

    • Solution: Ensure the temperature is maintained at the optimal level for your strain (typically around 25-30°C). Check that the aeration and agitation rates are sufficient to provide adequate dissolved oxygen (DO) without causing excessive shear stress.

Problem 2: Good Mycelial Growth but Low this compound Yield

Q: The biomass production is high, but the final this compound yield is significantly lower than expected. What should I investigate?

A: This common problem points towards issues with substrate/product inhibition, nutrient limitation during the production phase, or suboptimal induction of the biosynthetic pathway.

  • Substrate Inhibition:

    • Possible Cause: High initial glucose concentration can inhibit this compound synthesis even if it supports biomass growth.[5][10]

    • Solution: Implement a fed-batch strategy where glucose is fed at a controlled rate to maintain a low, steady concentration in the fermenter. A modified Monod model incorporating substrate inhibition can be used to predict the optimal feeding scheme.[5][12]

  • Nutrient Feeding Strategy:

    • Possible Cause: The feeding strategy may not be optimized for the production phase. The timing and composition of the feed are critical.

    • Solution: Initiate feeding during the exponential growth phase to sustain metabolic activity.[7] Experiment with different feeding strategies such as constant feeding, exponential feeding, or pulse feeding to determine the best approach for your specific strain and process.[13] The feed should replenish the limiting nutrients, primarily the carbon source.

  • Product Inhibition/Extraction:

    • Possible Cause: As an intracellular product, high concentrations of this compound within the mycelia could create feedback inhibition on its own synthesis.

    • Solution: Consider an integrated fermentation approach with in situ product recovery. Using adsorbents like macroporous polystyrene resin in the culture can extract this compound from the mycelia as it is produced, potentially relieving feedback inhibition and enhancing overall yield.[9][10]

Problem 3: Inconsistent this compound Yields Between Fermentation Batches

Q: I am observing significant variability in this compound yield from one fed-batch run to another, despite using the same protocol. What could be the cause?

A: Inconsistency often arises from subtle variations in process parameters or raw materials.

  • Inoculum Variability:

    • Possible Cause: Inconsistent age, size, or metabolic state of the inoculum.

    • Solution: Strictly standardize your inoculum preparation protocol. This includes the age of the culture, the number of passages, and the final concentration of spores or mycelia.

  • Raw Material Quality:

    • Possible Cause: Batch-to-batch variation in complex medium components like peptone or yeast extract can significantly impact secondary metabolite production.

    • Solution: If possible, purchase large lots of complex nutrients to minimize variability. Alternatively, screen different suppliers or lots to find one that provides consistent results. Consider developing a chemically defined medium to eliminate this variability, although this may require extensive optimization.[14]

  • Process Control Deviations:

    • Possible Cause: Minor, unmonitored deviations in pH, temperature, or dissolved oxygen levels.

    • Solution: Ensure all probes (pH, DO, temperature) are calibrated correctly before each run. Use a robust process control system to tightly manage these parameters. Review the data logs from each batch to identify any subtle differences in control profiles.

Data Summary Tables

Table 1: Optimized Medium Components for this compound Production

Component Organism Optimal Concentration Reported Yield (mg/L) Reference
Glucose Fusarium redolens Dzf2 49.0 g/L 198 [7][8]
Peptone Fusarium redolens Dzf2 13.0 g/L 198 [7][8]
NaNO₃ Fusarium oxysporum KFCC 11363P 25 mM - [14]

| Initial pH | Fusarium redolens Dzf2 | 6.6 | 198 |[7][8] |

Table 2: Comparison of Fermentation Strategies for this compound Yield

Fermentation Strategy Organism This compound Yield (mg/L) Percentage Increase Reference
Batch Culture Fusarium redolens Dzf2 194 - [5][12]
Optimized Fed-Batch Fusarium redolens Dzf2 299 54% [5][12]
Batch with Glucose Feed Fusarium redolens Dzf2 234 20% (over initial optimized batch) [7]
Solid-State Fermentation (SSF) Fusarium oxysporum AB2 65.3 >8000% (over SmF) [16][17]

| SSF with Co-culture | F. oxysporum & E. nigrum | 84.6 | 30% (over SSF alone) |[16][17] |

Key Experimental Protocols

Protocol 1: Inoculum Preparation for Fed-Batch Fermentation

  • Strain Activation: Culture the Fusarium strain on a solid medium like Potato Dextrose Agar (PDA) and incubate at 25°C for 7 days or until mature sporulation is observed.[4]

  • Spore Suspension: Add 10 mL of sterile saline solution (0.89%) containing a surfactant (e.g., 0.01% Tween 20) to the mature PDA plate.[4]

  • Spore Harvesting: Gently scrape the surface with a sterile loop or cotton swab to release the spores into the saline solution.[4]

  • Concentration Adjustment: Transfer the spore suspension to a sterile tube. Adjust the optical density (OD) at 530 nm to a standardized value (e.g., 0.08-0.1) to ensure a consistent inoculum size.[4]

  • Seed Culture: Inoculate a seed culture medium (e.g., Fusarium defined medium) with the standardized spore suspension. Incubate in a shaker at appropriate conditions (e.g., 25°C, 150 rpm) for 48-72 hours until it reaches the late exponential growth phase. This liquid culture will serve as the inoculum for the main fermenter.

Protocol 2: Fed-Batch Fermentation and Glucose Feeding

  • Fermenter Preparation: Prepare the production medium (e.g., optimized medium from Table 1) in the bioreactor. Calibrate pH and DO probes, then sterilize the vessel via autoclaving.

  • Inoculation: Aseptically transfer the prepared seed culture into the fermenter (e.g., 5-10% v/v).

  • Batch Phase: Run the fermentation in batch mode initially. Maintain conditions at pH 6.6, 25-30°C, and control DO above 30% by adjusting agitation and airflow.

  • Feeding Phase Initiation: Begin the fed-batch phase during the exponential growth phase (typically identified by a sharp increase in oxygen demand or CO₂ evolution). A simple strategy is to add a pulse of a concentrated sterile glucose solution (e.g., 500 g/L) to bring the culture concentration up by 10 g/L.[7]

  • Optimized Feeding: For higher yields, implement a pre-determined feeding profile based on a kinetic model.[5][12] This often involves a continuous, slow feed of a concentrated glucose solution to maintain the glucose level at a low, non-inhibitory concentration.

  • Sampling and Monitoring: Regularly take sterile samples to measure biomass (dry cell weight), residual substrate concentration, and this compound concentration via HPLC.

  • Harvesting: Terminate the fermentation when this compound productivity declines. Separate the mycelia from the broth via filtration or centrifugation for subsequent extraction.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_post Phase 3: Downstream cluster_opt Optimization Loop strain Strain Selection (e.g., F. oxysporum) inoculum Inoculum Preparation strain->inoculum batch Initial Batch Phase inoculum->batch media Medium Optimization (Carbon, Nitrogen, pH) media->batch fed_batch Fed-Batch Phase (Controlled Feeding) batch->fed_batch monitoring Process Monitoring (pH, DO, Glucose) fed_batch->monitoring harvest Mycelia Harvesting monitoring->harvest extract This compound Extraction harvest->extract quantify Quantification (HPLC) extract->quantify optimize Analyze Yield & Optimize Parameters quantify->optimize optimize->media optimize->fed_batch

Caption: Workflow for optimizing this compound yield.

beauvericin_biosynthesis cluster_precursors Precursor Supply cluster_synthesis Core Synthesis Pathway LValine L-Valine KIV α-Ketoisovalerate LValine->KIV Transaminase LPhe L-Phenylalanine NMePhe N-Methyl-L-Phenylalanine LPhe->NMePhe N-methyltransferase DHIV D-Hydroxyisovalerate KIV->DHIV Reductase BEAS This compound Synthetase (BEAS - NRPS) DHIV->BEAS NMePhe->BEAS This compound This compound BEAS->this compound Cyclization (3x)

Caption: Simplified this compound biosynthesis pathway.

troubleshooting_flowchart start Low this compound Yield check_growth Is Mycelial Growth (Biomass) Low? start->check_growth growth_yes Troubleshoot Growth: 1. Check Inoculum Viability 2. Verify Medium Composition/pH 3. Optimize Temp/Aeration check_growth->growth_yes Yes growth_no Troubleshoot Production: Check for Inhibition check_growth->growth_no No check_glucose Was Initial Glucose Concentration High? growth_no->check_glucose glucose_yes Implement/Optimize Fed-Batch Strategy to Reduce Substrate Inhibition check_glucose->glucose_yes Yes glucose_no Optimize Feeding: 1. Adjust Feed Rate/Timing 2. Consider In Situ Recovery (e.g., Resins) check_glucose->glucose_no No

Caption: Troubleshooting flowchart for low yield.

References

challenges in beauvericin detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the detection of Beauvericin (BEA) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

This compound (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species and other fungi.[1][2] Its detection is challenging due to several factors:

  • Complex Matrices: BEA is often found in intricate food, feed, and biological samples like cereals, edible oils, and animal feed.[3][4][5] These matrices contain numerous interfering compounds that can complicate analysis.[5]

  • Matrix Effects: Co-extracted components from the sample can suppress or enhance the analyte signal in techniques like LC-MS/MS, leading to inaccurate quantification.[6][7]

  • Low Concentrations: BEA may be present at trace levels, requiring highly sensitive analytical methods for accurate measurement.[3]

  • Uneven Distribution: Mycotoxins like BEA often occur in localized "hot spots" within a bulk sample, making representative sampling difficult and critical for accurate assessment.[8][9]

Q2: What are the most common analytical techniques for this compound detection?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in complex matrices.[3][7][10][11] High-performance liquid chromatography (HPLC) with DAD or other detectors is also used, though it may be less sensitive than LC-MS/MS.[12][13]

Q3: What is a "matrix effect" in LC-MS/MS analysis?

Matrix effect refers to the alteration (suppression or enhancement) of the ionization of the target analyte by co-eluting, undetected compounds from the sample matrix.[7] This directly impacts the accuracy of quantitative results. A matrix effect is considered significant if it causes a signal variation of more than ±20%.[6]

Q4: How can I minimize matrix effects?

Several strategies can be employed:

  • Improved Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Immunoaffinity Columns (IAC) to remove interfering compounds.[6][14]

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix (known to be free of the analyte) to compensate for signal alteration.[6][7]

  • Stable Isotope-Labeled Internal Standards: This is a highly effective method where a labeled version of the analyte is added to the sample, co-elutes, and experiences similar matrix effects, allowing for accurate correction.[6]

  • Sample Dilution: Diluting the extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[6]

Troubleshooting Guides

Guide 1: Low or Inconsistent Analyte Recovery

Problem: You are experiencing low (<70%) or highly variable recovery of this compound after sample preparation.

Troubleshooting Workflow:

LowRecovery Start Low or Inconsistent This compound Recovery CheckExtraction 1. Verify Extraction Efficiency Start->CheckExtraction Solvent Is the extraction solvent appropriate for the matrix and analyte polarity? CheckExtraction->Solvent CheckCleanup 2. Evaluate Cleanup Step (e.g., SPE) SPE_Elution Is the SPE elution solvent strong enough and volume sufficient? CheckCleanup->SPE_Elution CheckStability 3. Assess Analyte Stability Storage Are samples/extracts stored properly (e.g., -20°C, protected from light)? CheckStability->Storage Technique Is the extraction technique (e.g., shaking, sonication) energetic enough? Solvent->Technique Yes OptimizeSolvent Solution: Test different solvent mixtures (e.g., vary acetonitrile/water ratio, add formic acid). Solvent->OptimizeSolvent No Technique->CheckCleanup Yes OptimizeTechnique Solution: Increase extraction time/intensity or switch to a more vigorous method (e.g., Ultra-Turrax). Technique->OptimizeTechnique No SPE_Elution->CheckStability Yes OptimizeElution Solution: Test stronger elution solvents or increase the elution volume. SPE_Elution->OptimizeElution No ImproveStorage Solution: Re-evaluate storage conditions and minimize freeze-thaw cycles. Storage->ImproveStorage No MatrixEffects Start Inaccurate or Variable Quantitative Results Assess 1. Assess Matrix Effect Start->Assess Quantify Calculate ME (%): (Peak Area in Matrix / Peak Area in Solvent) x 100 Assess->Quantify IsSignificant Is ME significant (e.g., > ±20%)? Quantify->IsSignificant Mitigate 2. Implement Mitigation Strategy IsSignificant->Mitigate Yes Validate 3. Re-validate Method IsSignificant->Validate No Strategy Choose Strategy Mitigate->Strategy MM Matrix-Matched Calibration Strategy->MM Moderate ME IS Isotope-Labeled Internal Standard Strategy->IS Severe ME Cleanup Improve Sample Cleanup (SPE, IAC) Strategy->Cleanup Complex Matrix Dilute Dilute Sample Extract Strategy->Dilute If sensitivity allows End Accurate Quantification Validate->End MM->Validate IS->Validate Cleanup->Validate Dilute->Validate Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Representative Sampling (Grind and Homogenize) Extraction 2. Solvent Extraction (e.g., 5g sample + 20mL Acetonitrile/Water 80:20) Sampling->Extraction Cleanup 3. Extract Cleanup (e.g., SPE or Filtration) Extraction->Cleanup Evap 4. Evaporation & Reconstitution (in mobile phase) Cleanup->Evap LCMS 5. LC-MS/MS Analysis (ESI+ Mode, MRM) Evap->LCMS Integration 6. Peak Integration & Identification LCMS->Integration Quantification 7. Quantification (using appropriate calibration) Integration->Quantification

References

Technical Support Center: Overcoming Beauvericin Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with beauvericin (B1667859).

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity. What are the common causes?

A1: Loss of this compound activity in solution is primarily due to its chemical instability, particularly in aqueous environments. The main degradation pathway is the hydrolysis of its ester and amide bonds within the cyclic hexadepsipeptide structure.[1] This process is significantly influenced by the solution's pH, temperature, and exposure to light. We do not recommend storing aqueous solutions of this compound for more than one day.[2]

Q2: What is the optimal pH for maintaining this compound stability in a solution?

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound. While solid this compound is stable for years at -20°C, solutions, especially aqueous ones, are much more susceptible to heat-induced degradation.[2] For instance, in food processing studies, significant degradation of this compound has been observed at high temperatures. Therefore, it is crucial to store this compound solutions at recommended low temperatures and avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can contribute to the degradation of this compound. Photolytic degradation has been noted as a potential issue.[3] It is recommended to store this compound solutions in amber vials or otherwise protected from light to minimize photodegradation.

Q5: What are the best solvents for dissolving and storing this compound?

A5: this compound has poor water solubility.[4] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[2] For experiments requiring an aqueous buffer, it is recommended to first dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[2] However, even with this method, the stability in the aqueous solution is limited.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity in Aqueous Solution
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Verify the pH of your solution. This compound is susceptible to hydrolysis, especially in basic conditions.[1][3]Adjust the pH of your aqueous solution to a slightly acidic range (pH 4-6). Prepare fresh solutions immediately before use and avoid storing them for more than 24 hours.[2]
Temperature Fluctuation Review your storage conditions. Frequent changes in temperature or storage at room temperature can accelerate degradation.Store stock solutions in appropriate organic solvents at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Light Exposure Assess if your solutions are being exposed to light.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Issue 2: Low or Inconsistent Bioactivity in Cell-Based Assays
Potential Cause Troubleshooting Step Recommended Action
Precipitation in Media Observe your cell culture media after adding the this compound solution for any signs of precipitation. Due to its poor aqueous solubility, this compound can precipitate out of the solution.Prepare the final dilution in media immediately before adding to the cells. Consider using a stock solution with a higher concentration of an organic solvent (e.g., DMSO), but ensure the final solvent concentration in the assay is non-toxic to the cells.
Interaction with Serum Proteins If using serum in your cell culture media, consider potential binding of this compound to serum proteins, which could reduce its effective concentration.Conduct dose-response experiments with and without serum to assess its impact. If significant binding is observed, you may need to adjust the this compound concentration accordingly.
Degradation in Culture Media The pH of cell culture media (typically ~7.4) can contribute to the gradual hydrolysis of this compound over the course of a long incubation period.For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Quantitative Stability Data

While comprehensive quantitative stability data for this compound across a wide range of conditions is limited in published literature, the following table provides illustrative stability data for a similar cyclic depsipeptide, Kahalalide F, which can serve as a general guide for experimental design.

Table 1: Chemical Stability of Kahalalide F (a Cyclic Depsipeptide) Under Various Conditions

pHTemperature (°C)Half-life (hours)
0801.1
18020
7808.6
11261.65

This data is for Kahalalide F and should be used as a qualitative guide for this compound. Stability will vary based on the specific structure of the depsipeptide.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and take samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to faster degradation under basic conditions.[1][3] Neutralize each sample with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours). Dilute the sample with the mobile phase for HPLC analysis.

  • Thermal Degradation: Dilute the this compound stock solution in a suitable solvent (e.g., methanol/water mixture). Incubate at an elevated temperature (e.g., 60°C) in the dark for a defined period (e.g., 24, 48, 72 hours). Dilute the samples for HPLC analysis.

  • Photolytic Degradation: Expose a diluted this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample in the dark at the same temperature. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The mobile phase and gradient will need to be optimized to separate the intact this compound from its degradation products. A C18 column is commonly used.

Visualization of Key Concepts

This compound Degradation and Cellular Impact

The following diagram illustrates the primary degradation pathway of this compound and its known cellular effects.

Beauvericin_Degradation_Pathway cluster_degradation Degradation Pathways cluster_cellular_effects Cellular Effects of Intact this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis (e.g., high pH, temp) Cell_Membrane Cell Membrane This compound->Cell_Membrane Interacts with Degradation_Products Linearized Peptides (Reduced/Altered Activity) Hydrolysis->Degradation_Products Ion_Channel Ion Channel Formation (Ionophore Activity) Cell_Membrane->Ion_Channel Ca_Influx Increased Intracellular Ca2+ Ion_Channel->Ca_Influx Mitochondria Mitochondria Ca_Influx->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

This compound degradation pathway and its cellular mechanism.
Troubleshooting Workflow for this compound Instability

This workflow provides a logical approach to diagnosing and resolving stability issues with this compound solutions.

Workflow for troubleshooting this compound solution instability.

References

Technical Support Center: Optimization of Beauvericin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of beauvericin (B1667859) from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from crude extracts?

A1: The most prevalent methods for this compound purification include:

  • Solvent Partitioning: An initial cleanup step to separate this compound from highly polar or non-polar impurities.[1][2][3]

  • Silica (B1680970) Gel Column Chromatography: A standard chromatographic technique used for the separation of this compound from other compounds in the crude extract based on polarity.[2][4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique to obtain high-purity this compound.[5][6]

  • Molecularly Imprinted Cryogels: A selective method utilizing polymers with custom-made binding sites for this compound, offering high selectivity.[6][7]

Q2: What is a typical yield of this compound I can expect from a fungal culture?

A2: The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction method. Reported yields in crude extracts can reach up to 444.5 mg/L in liquid culture of Fusarium oxysporum after 21 days of fermentation.[8] Optimization of the fermentation medium can further increase yields, with some studies reporting up to 234 mg/L.[9]

Q3: What solvents are typically used for the extraction of this compound from fungal biomass?

A3: A common solvent system for extracting this compound from fungal cultures grown on solid substrates like corn grits is a mixture of acetonitrile, methanol (B129727), and water (e.g., in a 16:3:1 ratio).[1][3] For liquid fermentation broths, ethyl acetate (B1210297) is often used for extraction.[10] Subsequent liquid-liquid extraction steps may involve solvents like n-heptane for defatting and dichloromethane (B109758) for further purification.[1][2][3]

Q4: How can I monitor the presence and purity of this compound during the purification process?

A4: Several analytical techniques can be used to detect and quantify this compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative screening.[1][3]

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantification, often with UV detection at wavelengths around 204-225 nm.[2][11][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for both identification and quantification.[1][13][14]

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound
Possible Cause Suggested Solution
Incomplete initial extraction Ensure the fungal biomass is thoroughly homogenized and extracted with the appropriate solvent mixture for a sufficient duration (e.g., overnight).[1][3] Consider performing multiple extraction cycles.
Loss of this compound during solvent partitioning Check the pH of your aqueous phase if applicable, as it can influence the partitioning of this compound. Ensure complete phase separation before proceeding.
Poor binding to chromatography column Verify that the solvent conditions of your crude extract are compatible with the stationary phase. For silica gel chromatography, the sample should be loaded in a non-polar solvent. For reverse-phase HPLC, the sample should be dissolved in the mobile phase or a weaker solvent.
Co-elution with other compounds Optimize the gradient or isocratic elution conditions in your chromatography step to improve the separation of this compound from impurities.[5]
Degradation of this compound This compound is generally stable, but prolonged exposure to harsh pH conditions or high temperatures should be avoided. Evaporate solvents at moderate temperatures (e.g., below 40°C).
Issue 2: Low Purity of the Final Product
Possible Cause Suggested Solution
Insufficient separation during chromatography - Silica Gel: Optimize the solvent system (mobile phase) by trying different polarity mixtures. A common mobile phase is a mixture of chloroform (B151607) and isopropanol.[2] - Prep-HPLC: Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and the elution gradient to enhance resolution.[5]
Column overloading Reduce the amount of crude extract loaded onto the chromatography column. Overloading leads to poor separation and peak tailing.
Presence of structurally similar impurities Consider using a more selective purification technique. Molecularly imprinted cryogels, for instance, can offer very high selectivity for this compound.[6][7] A second, orthogonal chromatography step (e.g., using a different stationary phase) may also be necessary.
Contamination from labware or solvents Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants.
Issue 3: Column Clogging or High Backpressure during Chromatography
Possible Cause Suggested Solution
Particulate matter in the crude extract Filter the crude extract through a 0.22 or 0.45 µm filter before loading it onto the column.[15] Centrifugation at high speed can also help remove insoluble material.
Precipitation of the sample on the column Ensure the sample is fully dissolved in the loading solvent. If the sample precipitates upon contact with the mobile phase, you may need to adjust the solvent composition of your sample or the initial mobile phase.
Viscous sample Dilute the sample to reduce its viscosity. High concentrations of lipids or nucleic acids can increase viscosity. A preliminary defatting step with a non-polar solvent like n-heptane is recommended.[1][2][3]

Quantitative Data Summary

Table 1: Comparison of this compound Purification Parameters

Purification MethodAdsorption Capacity/YieldPurityKey ParametersReference
Molecularly Imprinted Cryogels43 mg/gHigh (selective)pH 6.5, 25°C, 1 mL/min flow rate[6]
Preparative HPLCYield of 125 mg from 250.7 mg fraction>95% (typical for prep-HPLC)C18 column, Methanol/Water gradient[5]
Liquid Culture (F. oxysporum)444.5 mg/L (in crude extract)N/A21-day fermentation[8]
Optimized Liquid Culture (F. redolens)234 mg/L (in crude extract)N/AOptimized glucose and peptone levels[9]

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup of this compound from Fungal Culture
  • Harvesting and Drying: Harvest the fungal biomass from the solid or liquid culture. If using a solid substrate, dry the material (e.g., in an oven at a moderate temperature).

  • Extraction: Grind the dried biomass to a fine powder. Extract the powder with a solvent mixture of acetonitrile:methanol:water (16:3:1, v/v/v) overnight.[2][3] Use a sufficient volume of solvent to fully immerse the biomass (e.g., 75 mL for 15 g of culture).[2][3]

  • Filtration: Filter the extract through Whatman No. 4 filter paper to remove solid particles.[1][2][3]

  • Defatting: Transfer the filtrate to a separatory funnel and add an equal volume of n-heptane. Shake vigorously and allow the layers to separate. Discard the upper heptane (B126788) layer. Repeat this step twice to remove non-polar lipids.[1][2][3]

  • Solvent Evaporation: Evaporate the lower aqueous-organic layer to near dryness using a rotary evaporator at a temperature below 40°C.[1][3]

  • Resuspension and Liquid-Liquid Extraction: Dissolve the residue in a 1:1 mixture of methanol and water. Extract this solution twice with an equal volume of dichloromethane.[1]

  • Final Evaporation: Collect the dichloromethane layers, combine them, and evaporate to dryness. The resulting residue is the crude this compound extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel 60 (200-400 mesh) that has been activated by heating at 110°C for 2 hours.[2] Equilibrate the column with the starting mobile phase (e.g., chloroform:2-propanol, 95:5, v/v).[2]

  • Sample Loading: Dissolve the crude this compound extract in a minimal volume of the mobile phase or a non-polar solvent and load it onto the top of the column.

  • Elution:

    • Wash the column with the initial mobile phase to elute non-polar impurities.[2]

    • Elute the this compound by gradually increasing the polarity of the mobile phase. The exact solvent gradient will need to be optimized based on TLC analysis of the crude extract.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Beauvericin_Purification_Workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification Fungal_Culture Fungal Culture Extraction Solvent Extraction (Acetonitrile/Methanol/Water) Fungal_Culture->Extraction Filtration Filtration Extraction->Filtration Defatting Defatting (n-Heptane) Filtration->Defatting Evaporation1 Evaporation Defatting->Evaporation1 LLE Liquid-Liquid Extraction (Dichloromethane) Evaporation1->LLE Crude_Extract Crude this compound Extract LLE->Crude_Extract Chromatography Chromatography (Silica Gel or Prep-HPLC) Crude_Extract->Chromatography Fraction_Collection Fraction Collection & Analysis Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Evaporation2 Final Evaporation Pooling->Evaporation2 Pure_this compound Pure this compound Evaporation2->Pure_this compound

Caption: General workflow for the purification of this compound from fungal cultures.

Troubleshooting_Low_Purity Start Low Purity of Final Product Check_Separation Is chromatographic separation adequate? Start->Check_Separation Optimize_Mobile_Phase Optimize mobile phase (gradient/solvent ratio) Check_Separation->Optimize_Mobile_Phase No Check_Loading Was the column overloaded? Check_Separation->Check_Loading Yes Optimize_Mobile_Phase->Check_Separation Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Consider_Impurities Are there structurally similar impurities? Check_Loading->Consider_Impurities No Reduce_Load->Check_Separation Use_Selective_Method Use a more selective method (e.g., Molecularly Imprinted Cryogels) or add an orthogonal step Consider_Impurities->Use_Selective_Method Yes High_Purity High Purity Achieved Consider_Impurities->High_Purity No Use_Selective_Method->High_Purity

Caption: Troubleshooting flowchart for addressing low purity of purified this compound.

References

Technical Support Center: Troubleshooting Variability in Beauvericin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting variability in Beauvericin (B1667859) bioassays. This compound, a mycotoxin produced by various fungi, is known for its wide range of biological activities, including anticancer, antibacterial, and insecticidal properties.[1][2][3][4] However, its ionophoric nature, which allows it to transport ions like calcium (Ca²⁺) across biological membranes, can introduce variability in in-vitro assays.[1][2][5][6] This guide offers solutions to common problems to ensure more consistent and reliable experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound bioassays in a question-and-answer format.

Question 1: Why are my IC₅₀ values for this compound inconsistent between experiments?

Answer: Inconsistent IC₅₀ values are a common challenge in this compound bioassays and can stem from several sources. High variability in cell-based assays can often be attributed to inconsistencies in cell culture practices, operator-dependent variations, the quality and storage of reagents, and environmental factors.[7]

  • Cell-Related Factors:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, IC₅₀ values can range from approximately 2.2 µM in SH-SY5Y cells to 30 µM in U-937 cells after 72 and 24 hours of exposure, respectively.[8][9]

    • Cell Health and Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered responses.[7] It is crucial to use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

    • Cell Seeding Density: Uneven cell distribution or inconsistent seeding density can significantly impact results.[7] Ensure a homogenous cell suspension and precise seeding in every well.

  • Compound-Related Factors:

    • Solubility: this compound is lipophilic. Ensure it is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitation of the compound will lead to lower effective concentrations and thus, higher apparent IC₅₀ values.

    • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a low, non-toxic level (typically <0.5%). Always include a solvent control to assess its effect on cell viability.

  • Assay Protocol Variations:

    • Incubation Time: The cytotoxic effect of this compound is time-dependent. IC₅₀ values will decrease with longer incubation times.[8][10] Standardize the incubation period across all experiments for comparability.

    • Reagent Variability: Use reagents from the same lot to minimize inter-assay variability.[7]

Question 2: I'm observing high background noise or a low signal-to-noise ratio in my MTT assay. What could be the cause?

Answer: High background or a low signal in an MTT assay can be caused by several factors related to the assay chemistry and protocol execution.

  • Interference with MTT Reduction:

    • Compound Interference: this compound's ionophoric activity and induction of oxidative stress could potentially interfere with cellular metabolism and the mitochondrial dehydrogenases responsible for MTT reduction.[11][12][13]

    • Phenol (B47542) Red and Serum: Phenol red and serum components in the culture medium can contribute to background absorbance.[14] It is recommended to perform the final MTT incubation step in serum-free and phenol red-free medium if high background is an issue.

  • Incomplete Solubilization of Formazan (B1609692):

    • The purple formazan crystals must be completely dissolved for accurate absorbance readings.[14] Ensure vigorous mixing or a sufficient incubation period with the solubilization solution (e.g., DMSO, acidified isopropanol).

  • Low Cell Number or Viability:

    • An unexpectedly low signal can result from using fewer cells than intended or from poor cell health at the start of the experiment.[7] Always perform a cell count before seeding.

Question 3: My replicate wells for the same this compound concentration show high variability (CV > 15%). What should I check?

Answer: High coefficient of variation (CV) within replicates points to inconsistencies in your technique within a single plate.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of intra-assay variability. Use calibrated pipettes and proper techniques, such as reverse pipetting for viscous solutions.[7]

  • Uneven Cell Seeding: As mentioned before, a non-homogenous cell suspension can lead to different numbers of cells per well.[7] Gently mix the cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to increased concentrations of media components and the test compound. This can be mitigated by filling the outer wells with sterile PBS or media and not using them for experimental samples.[7]

  • Incomplete Reagent Mixing: Ensure that all reagents, especially the MTT solution and the solubilization buffer, are mixed thoroughly within each well.

Quantitative Data Summary

The cytotoxicity of this compound varies significantly depending on the cell line, exposure time, and assay used. The following tables summarize reported 50% inhibitory concentration (IC₅₀) values from various studies.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineAssay TypeExposure Time (hours)IC₅₀ (µM)Reference
HepG2MTT24>25[10]
HepG2MTT4810.5 ± 0.28[10]
HepG2MTT725.5 ± 0.071[10]
SH-SY5YMTT2410.7 ± 3.7[8]
SH-SY5YMTT482.5 ± 3.3[8]
SH-SY5YMTT722.2 ± 3.3[8]
KB--5.76 ± 0.55[15]
KBv200--5.34 ± 0.09[15]
Caco-2-2424.6[16]
Caco-2-4812.7[16]
HT-29-2415.0[16]
HT-29-489.7[16]
U-937Trypan Blue24~30[9]
HL-60Trypan Blue24~15[9]
MCF-7--1.4 µg/mL[3]
SF-268 (Glioma)--1.8 µg/mL[3]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the effects of this compound.

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11][12]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Harvest cells that are in a logarithmic growth phase. b. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%. c. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from your stock solution. b. Include a "no treatment" control (cells in medium only) and a "solvent" control (cells in medium with the highest concentration of solvent used, e.g., 0.5% DMSO). c. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12] b. Incubate the plate for 2-4 hours in a humidified incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: a. For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well. b. For Suspension Cells: Add 100 µL of the solubilization solution directly to each well containing cells and medium.[12] c. Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[14]

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12] b. Use a reference wavelength of >650 nm if desired to reduce background.[12]

  • Data Analysis: a. Subtract the average absorbance of blank wells (medium, MTT, and solvent only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the solvent control:

    • % Viability = (OD of treated cells / OD of solvent control cells) x 100 c. Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualizations

Signaling Pathway

This compound's primary mechanism involves disrupting intracellular Ca²⁺ homeostasis, which triggers downstream signaling pathways leading to oxidative stress and apoptosis.[1][2][5]

Beauvericin_Signaling_Pathway cluster_1 Intracellular BEA This compound Ca_Channel Ca²⁺ Ionophore Activity BEA->Ca_Channel Membrane Cell Membrane Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Disrupts Homeostasis Mito Mitochondria Ca_Influx->Mito Signaling Signal Transduction (MAPK, JAK/STAT, NF-κB) Ca_Influx->Signaling ROS ↑ ROS Production (Oxidative Stress) Mito->ROS CytC Cytochrome c Release Mito->CytC Apoptosis Apoptosis ROS->Apoptosis Signaling->Apoptosis Caspase Caspase Activation CytC->Caspase Caspase->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow

A standardized workflow is critical for reducing variability in cytotoxicity assays.

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 24, 48, 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability & IC₅₀) read->analyze end End analyze->end

Caption: Standardized workflow for an MTT cytotoxicity assay.

Troubleshooting Logic

This diagram provides a logical workflow for diagnosing common sources of variability.

Troubleshooting_Workflow start High Variability Observed inter_assay Inconsistent results BETWEEN plates? start->inter_assay Start Here intra_assay Inconsistent results WITHIN a single plate? inter_assay->intra_assay No check_cells Check Cell Culture: - Passage Number - Health / Viability - Seeding Density inter_assay->check_cells Yes check_pipetting Review Pipetting: - Calibrated Pipettes? - Consistent Technique? intra_assay->check_pipetting Yes check_reagents Check Reagents: - Same Lot? - Proper Storage? - Fresh Dilutions? check_cells->check_reagents check_protocol Standardize Protocol: - Incubation Times - Solvent Concentration check_reagents->check_protocol resolve Implement Changes & Re-evaluate check_protocol->resolve check_seeding Review Plating: - Homogenous Suspension? - Edge Effects? check_pipetting->check_seeding check_mixing Ensure Proper Mixing in Wells check_seeding->check_mixing check_mixing->resolve

Caption: Decision tree for troubleshooting bioassay variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A: this compound is an ionophore that increases the permeability of cell membranes to cations, particularly Ca²⁺.[5][6] This influx of calcium disrupts intracellular ionic homeostasis, leading to mitochondrial stress, the generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[1][2][6]

Q2: Is this compound genotoxic? A: Studies have shown that this compound can be genotoxic, causing DNA fragmentation, chromosomal aberrations, and the formation of micronuclei in human lymphocytes in vitro.[17] However, some studies, like the Ames test, have reported it to be non-mutagenic.[17]

Q3: What solvent should I use to dissolve this compound? A: Due to its lipophilic nature, this compound is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock is then diluted to the final working concentrations in the cell culture medium. It is critical to ensure the final solvent concentration is low (e.g., <0.5%) and non-toxic to the cells.

Q4: Can this compound affect the cell cycle? A: Yes, in addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in some cell lines. For example, studies have detected cell cycle arrest in the G0/G1 phase in HepG2 cells following treatment.[17]

Q5: How can I control for day-to-day variability in my experiments? A: To minimize day-to-day (inter-assay) variability, it is crucial to standardize your protocol.[7] This includes using cells from the same passage number, preparing fresh dilutions of this compound for each experiment from a qualified stock, using the same lot of critical reagents (like FBS or MTT powder), and carefully controlling incubator conditions (temperature, CO₂).[7][18] Running a positive and/or negative control on every plate can also help normalize the data.[7]

References

minimizing matrix effects in beauvericin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in beauvericin (B1667859) LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[2][4] Ion suppression, a common form of matrix effect, reduces the analyte's signal intensity.[1][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects using a post-extraction addition method.[5][6] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank sample extract (a sample that does not contain this compound) after the extraction process. A significant difference in peak areas indicates the presence of matrix effects.

The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Another qualitative method is the post-column infusion technique, which helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[7]

Q3: What are the primary strategies to minimize matrix effects in this compound LC-MS/MS analysis?

A3: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][4] This is often the most effective approach.[1]

  • Optimize Chromatographic Conditions: Modifying the LC method can help separate this compound from co-eluting matrix components.[1][4]

  • Use Compensatory Calibration Strategies: These methods aim to correct for the matrix effects rather than eliminating them.[5][6]

The following troubleshooting guide and experimental protocols provide more detailed information on implementing these strategies.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound LC-MS/MS analysis due to matrix effects.

Problem Possible Cause Recommended Solution(s)
Poor signal intensity or low this compound recovery Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[8]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1][9] See the detailed protocols below.2. Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[4][7]3. Optimize Chromatography: Adjust the mobile phase gradient or composition to better separate this compound from the matrix interferences.[1]
Inconsistent or irreproducible results between samples Variable Matrix Effects: The composition of the matrix varies between different samples, leading to different degrees of ion suppression or enhancement.[10]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for variable matrix effects.[3][4] A SIL-IS for this compound, such as ¹⁵N₃-labeled this compound, will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.[11][12][13]2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[1][3] This helps to ensure that the standards and samples are affected by the matrix in the same way.
Peak tailing or splitting Matrix Overload or Interference: High concentrations of matrix components can affect the chromatographic peak shape.[8]1. Enhance Sample Cleanup: Use a more selective SPE sorbent or add a cleanup step to your QuEChERS protocol.[9]2. Reduce Injection Volume: Injecting a smaller volume of the sample extract can lessen the impact of the matrix on the column.3. Optimize LC Method: A slower gradient or a different column chemistry might improve peak shape.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound

This protocol is a general guideline and may need optimization for your specific sample matrix.

  • Sample Pre-treatment:

    • For solid samples (e.g., grains, feed), homogenize and extract with an appropriate solvent mixture, such as acetonitrile (B52724)/water (84:16, v/v).[14]

    • For liquid samples (e.g., plasma, urine), a pre-treatment step like protein precipitation with acetonitrile may be necessary.[15]

  • SPE Cartridge Conditioning:

    • Select a suitable SPE cartridge (e.g., C18, graphitized carbon black).[15]

    • Condition the cartridge by passing methanol (B129727) followed by water.

  • Sample Loading:

    • Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound

The QuEChERS method is widely used for mycotoxin analysis in complex matrices like food and feed.[16][17][18][19]

  • Sample Hydration and Extraction:

    • Weigh a homogenized sample (e.g., 5 g) into a 50 mL centrifuge tube.

    • Add water and an extraction solvent (typically acetonitrile).

    • Add a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation and promote analyte partitioning into the organic layer.

    • Vortex or shake vigorously.

  • Centrifugation:

    • Centrifuge the tube to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube.

    • The d-SPE tube contains a sorbent (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

    • Vortex and centrifuge.

  • Final Extract Preparation:

    • Take the supernatant, which is the cleaned extract.

    • The extract may be directly injected or evaporated and reconstituted in the mobile phase.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis from various studies, highlighting the effectiveness of different methods in mitigating matrix effects.

Table 1: Comparison of Extraction Methods for this compound in Wheat-Based Products

Extraction MethodMatrixRecovery (%)Matrix Effect (%)
ShakerFlour75-8590-110
Ultra-TurraxFlour90-10595-105
QuEChERSFlour80-9585-115
ShakerPasta70-8085-115
Ultra-TurraxPasta85-10090-110
QuEChERSPasta75-9080-120

Data adapted from a comparative study on wheat-based products.[14][20]

Table 2: Performance of a Stable Isotope Dilution Assay for this compound

MatrixLimit of Detection (µg/kg)Limit of Quantitation (µg/kg)Recovery (%)
Various Food Samples4.413.190-120

Data from a study utilizing a ¹⁵N₃-labeled this compound internal standard.[11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_compensation Compensation Strategy sample Homogenized Sample extraction Extraction (e.g., Acetonitrile/Water) sample->extraction sil_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->sil_is cleanup Cleanup Step (SPE or QuEChERS) extraction->cleanup final_extract Final Extract cleanup->final_extract lc_msms LC-MS/MS System final_extract->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing sil_is->extraction matrix_matched Prepare Matrix-Matched Calibration Curve matrix_matched->data_processing

Caption: General workflow for this compound analysis with options for matrix effect compensation.

troubleshooting_guide start Problem: Inaccurate or Imprecise Results check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 20%? check_matrix_effect->matrix_effect_present no_matrix_effect Matrix Effect Acceptable. Check other parameters (e.g., instrument calibration). matrix_effect_present->no_matrix_effect No strategy Implement Mitigation Strategy matrix_effect_present->strategy Yes sample_prep Optimize Sample Preparation (e.g., SPE, QuEChERS) strategy->sample_prep chromatography Optimize Chromatography (e.g., gradient, column) strategy->chromatography calibration Use Compensatory Calibration (e.g., SIL-IS, Matrix-Matched) strategy->calibration reassess Re-assess Matrix Effect sample_prep->reassess chromatography->reassess calibration->reassess

Caption: Decision tree for troubleshooting matrix effects in this compound LC-MS/MS analysis.

References

addressing beauvericin solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beauvericin (B1667859). This resource provides researchers, scientists, and drug development professionals with detailed guidance on handling this compound for in vitro experiments, with a specific focus on addressing its challenging solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvents?

A1: this compound is a cyclic hexadepsipeptide mycotoxin with a range of biological activities, including anticancer, antibacterial, and insecticidal properties.[1][2] Due to its hydrophobic nature, it has poor water solubility.[2] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF).[2][3][4]

Q2: What is the recommended method for preparing a this compound stock solution?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol.[3][4] For example, dissolving this compound in these solvents at a concentration of approximately 30 mg/mL is feasible.[3][4] These stock solutions should be stored at -20°C, where they are stable for at least two years.[4] Some protocols also utilize acetonitrile (B52724) (MeCN) for creating stock solutions.[5]

Q3: How can I prepare a working solution of this compound in aqueous media for my experiment?

A3: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent like ethanol or DMSO. This stock solution can then be serially diluted in your cell culture medium or aqueous buffer to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the cells.[6][7] For maximum solubility in aqueous buffers, a method involving initial dissolution in ethanol followed by dilution in the buffer (e.g., PBS) can be used.[3][4]

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cell line?

A4: The tolerance to solvents like DMSO is highly cell-line dependent.[8][6] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers recommending 0.1% or lower, especially for sensitive cells or long-term assays (e.g., >24 hours).[6][7][9] It is crucial to perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line and experimental duration.[8][6] Always include a vehicle control (media with the same final solvent concentration as your treated samples) in your experimental design.[8]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventReported SolubilityNotesSource(s)
DMSO~30 mg/mLSuitable for high-concentration stock solutions.[3][4]
Ethanol~30 mg/mLSuitable for high-concentration stock solutions.[3][4]
Dimethylformamide (DMF)~30 mg/mLSuitable for high-concentration stock solutions.[3][4]
MethanolSolubleSpecific quantitative data not provided, but widely used.[2]
1:2 Ethanol:PBS (pH 7.2)~0.3 mg/mLRepresents solubility in a mixed aqueous buffer system.[3][4]
Aqueous BuffersSparingly solubleDirect dissolution is not recommended.[3][4]

Experimental Protocol: Preparation of this compound Working Solution

This protocol outlines the steps for preparing a 10 µM working solution of this compound from a 10 mM stock in DMSO for a cell culture experiment.

  • Prepare High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder (Formula Weight: 784.0 g/mol ).

    • Dissolve the powder in 100% DMSO to create a 10 mM stock solution. For example, dissolve 7.84 mg of this compound in 1 mL of 100% DMSO.

    • Ensure complete dissolution by vortexing. Purging the vial with an inert gas like argon or nitrogen before capping can improve stability.[3]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution from the 10 mM stock using complete cell culture medium. For example, create a 100 µM solution by adding 10 µL of the 10 mM stock to 990 µL of medium. Mix thoroughly by gentle pipetting or vortexing. This step helps prevent localized high concentrations of DMSO when adding to the final culture volume.

  • Prepare Final Working Solution:

    • Add the required volume of the intermediate (or stock) solution to your cell culture plates containing the final volume of medium to achieve the desired concentration of 10 µM.

    • For example, to make a final concentration of 10 µM from a 100 µM intermediate stock, add 100 µL of the intermediate stock to 900 µL of medium in a well of a culture plate.

    • Crucially, ensure the final DMSO concentration remains non-toxic (e.g., ≤ 0.1%). In this example, the final DMSO concentration would be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. In this example, the vehicle control would contain 0.1% DMSO.

Troubleshooting Guide

Problem: A precipitate formed in my culture medium after adding the this compound stock solution.

Possible CauseSolution
Poor Aqueous Solubility This compound has very low solubility in water. The final concentration of your working solution may have exceeded its solubility limit in the aqueous medium. Solution: Lower the final this compound concentration. Ensure rapid and thorough mixing upon dilution to avoid localized high concentrations.
High Final Solvent Concentration While helping with initial dissolution, a high percentage of organic solvent can cause proteins and other components in the culture medium to precipitate.[11] Solution: Decrease the final concentration of the organic solvent (e.g., DMSO, ethanol) to a well-tolerated level (ideally ≤0.1%). This may require preparing a more concentrated initial stock.
Temperature Shock Adding a very cold stock solution directly to warm (37°C) media can sometimes cause components to precipitate.[11] Solution: Briefly warm the stock solution aliquot to room temperature before adding it to your culture medium. Avoid repeated freeze-thaw cycles of the media itself.
Media Component Interaction Highly concentrated media components, particularly salts like calcium phosphates, can precipitate.[11][12] This is less likely to be caused by the drug itself but can be mistaken for it. Solution: Ensure your culture medium is properly prepared, stored, and pH-balanced. Visually inspect the medium for any pre-existing precipitate before adding this compound.

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the recommended workflow for preparing this compound for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound (FW: 784.0) dissolve 2. Dissolve in 100% DMSO to create 10 mM stock weigh->dissolve aliquot 3. Aliquot & Store at -20°C dissolve->aliquot intermediate 4. Prepare Intermediate Dilution (e.g., 100 µM) in Culture Medium aliquot->intermediate final 5. Add to Cells to achieve Final Concentration (e.g., 10 µM) intermediate->final vehicle Vehicle Control: Medium + same final % DMSO

Workflow for preparing this compound solutions.
Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism involves acting as a Ca²⁺ ionophore, leading to a cascade of events that result in apoptosis.[1][13][14]

G cluster_membrane Cell Membrane cluster_cell Cytosol beau This compound ca_int Increased Intracellular Ca²⁺ beau->ca_int Acts as Ionophore ca_ext Extracellular Ca²⁺ ca_ext->ca_int Influx mapk MAPK Pathway Activation (MEK-ERK-90RSK) ca_int->mapk mito Mitochondrial Dysfunction ca_int->mito apoptosis Apoptosis mapk->apoptosis ros ROS Generation mito->ros cyto Cytochrome c Release mito->cyto caspase Caspase-9 / Caspase-3 Activation cyto->caspase caspase->apoptosis

This compound signaling pathway leading to apoptosis.

References

Technical Support Center: Enhancing Beauvericin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed guidance on enhancing beauvericin (B1667859) production through precursor feeding, offering troubleshooting advice, experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria, Fusarium, and Paecilomyces species.[1][2] It is composed of three D-hydroxyisovaleryl and three N-methylphenylalanyl residues in an alternating sequence.[1][2] Its significance lies in its broad range of biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic properties, making it a candidate for developing new medicines and pesticides.[2][3][4]

Q2: How does precursor feeding enhance this compound production?

A2: Precursor feeding involves supplementing the fungal culture medium with the basic building blocks of this compound. This strategy can increase the intracellular pool of these specific molecules, potentially overcoming limitations in the fungus's own biosynthetic pathways and thereby boosting the final yield of the desired compound.[5] The key enzyme, this compound synthetase, requires L-phenylalanine and D-hydroxyisovaleric acid to assemble the this compound molecule.[1][3][4]

Q3: What are the primary precursors for this compound biosynthesis?

A3: The direct precursors are L-phenylalanine and D-hydroxyisovaleric acid (D-HYIV).[1][3][4] Additionally, L-valine can serve as an effective precursor as it can be converted into D-HYIV within the fungal cells, thus enhancing the production of this compound.[6]

Q4: What is the optimal timing for adding precursors to the culture?

A4: While the optimal timing can vary by fungal strain and fermentation conditions, precursors are often added during the exponential growth phase. For example, in a fed-batch culture of Fusarium redolens, feeding glucose during the exponential phase increased the final this compound yield.[7] Adding precursors too early might interfere with initial biomass accumulation, while adding them too late may not be effective as the culture enters the stationary phase.

Q5: Is this compound an intracellular or extracellular product?

A5: this compound is primarily an intracellular product, with only small amounts typically exported into the culture medium.[1][2] This means that for extraction, the fungal mycelia must be harvested and processed.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing this compound production.

Problem / Question Possible Causes Suggested Solutions
Issue 1: Low or no increase in this compound yield after adding precursors. 1. Optimized Native Production: The fungal strain might already produce sufficient endogenous precursors when grown in an optimal medium.[1][2] 2. Rate-Limiting Enzyme: The activity of this compound synthetase, not the precursor supply, might be the bottleneck. 3. Incorrect Timing: The precursor was added too early or too late in the fermentation cycle. 4. Precursor Degradation: The added precursor may be unstable under the culture conditions or rapidly consumed in other metabolic pathways.1. Analyze Basal Production: First, confirm that your basal medium and culture conditions are optimized for your specific strain. If yields are already high, precursor feeding may have a marginal effect. 2. Co-factor Availability: Ensure other necessary components for the synthetase, such as ATP/Mg²⁺ and S-adenosyl-methionine (AdoMet), are not limiting.[3][4] 3. Time-Course Experiment: Test adding the precursor at different time points (e.g., early-log, mid-log, late-log phase) to identify the optimal window. 4. Fed-Batch Strategy: Implement a fed-batch approach where the precursor is supplied gradually to maintain a steady concentration.[5]
Issue 2: Fungal growth is inhibited or stops after precursor feeding. 1. Precursor Toxicity: High concentrations of certain amino acids or other precursors can be toxic to the fungal cells.[5] 2. Osmotic Stress: A rapid increase in the solute concentration of the medium can cause osmotic stress. 3. pH Shock: The precursor solution may have a significantly different pH than the culture medium, causing a sudden pH shift that inhibits growth.1. Dose-Response Curve: Determine the optimal, non-toxic concentration of the precursor by testing a range of concentrations. 2. Gradual Addition: Instead of a single bolus dose, add the precursor solution slowly over several hours or use a continuous feeding strategy.[5] 3. pH Adjustment: Ensure the precursor stock solution is pH-adjusted to match the optimal pH of your culture medium (typically around pH 6.0-7.0) before adding it.[7]
Issue 3: High variability in this compound yield between batches. 1. Inconsistent Inoculum: Variations in the age, size, or metabolic state of the fungal inoculum. 2. Inconsistent Media Preparation: Minor differences in media components or sterilization procedures. 3. Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, aeration, or agitation.1. Standardize Inoculum: Use a standardized protocol for inoculum preparation (e.g., spore count, pre-culture age) for all experiments. 2. Quality Control: Use high-quality reagents and maintain strict consistency in media preparation and sterilization. 3. Monitor and Control: Implement rigorous monitoring and control of all critical fermentation parameters throughout the process.
Issue 4: Difficulty dissolving precursor amino acids. 1. Low Solubility: Amino acids like L-phenylalanine have limited solubility in water, especially at neutral pH.1. pH Adjustment: Dissolve the amino acid in a small amount of dilute acid (e.g., HCl) or base (e.g., NaOH) and then adjust the final pH back to the desired level before filter-sterilizing and adding to the culture. 2. Use of Salts: Consider using more soluble salt forms of the amino acid if available.

Data Presentation: Effect of Precursor Feeding

The following tables summarize quantitative data on this compound production.

Table 1: this compound Production in Various Fermentation Systems

Fungal StrainFermentation TypeKey Conditions / AdditivesThis compound Yield (mg/L)Reference
Fusarium redolens Dzf2Liquid Culture (Optimized)49.0 g/L glucose, 13.0 g/L peptone, pH 6.6198[7]
Fusarium redolens Dzf2Liquid Culture (Fed-Batch)Optimized medium + 10 g/L glucose feed234[7]
Unspecified (Optimized)Mycelial Liquid CultureGeneral process optimization400[1][2]
Fusarium oxysporum AB2Solid-State Fermentation (SSF)Optimized liquid medium on polyurethane foam65.3[5][8]
F. oxysporum & E. nigrumCo-culture in SSFMixed culture on polyurethane foam84.6[5][8]

Table 2: Impact of Precursor Feeding on Cyclic Depsipeptide Production by F. oxysporum

Precursor FedTarget MoleculeOutcomeNoteReference
¹⁴C-phenylalanineThis compoundReadily incorporated into this compoundConfirms L-phenylalanine as a direct precursor.[6]
¹⁴C-valineThis compoundReadily incorporated into this compoundSuggests efficient conversion of L-valine to D-hydroxyisovaleic acid.[6]
L-valine (large scale)This compoundIncreased production to the maximum levelFeeding L-valine enhances the pool of D-hydroxyisovaleic acid.[6]

Experimental Protocols & Visualizations

Experimental Workflow

The general workflow for enhancing this compound production via precursor feeding involves several key stages, from initial culture preparation to final product analysis.

G cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation & Feeding cluster_analysis Phase 3: Analysis Strain Fungal Strain Selection (e.g., Fusarium sp.) Media Prepare & Sterilize Production Medium Inoculum Inoculum Preparation (Spore Suspension/Mycelial Culture) Fermentation Inoculate & Incubate (Control pH, Temp, Aeration) Inoculum->Fermentation Feeding Precursor Feeding (e.g., Mid-Log Phase) Fermentation->Feeding Precursor Prepare & Sterilize Precursor Solution (e.g., L-Phenylalanine, L-Valine) Precursor->Feeding Harvest Harvest Mycelia (Filtration/Centrifugation) Feeding->Harvest Extraction This compound Extraction (e.g., Acetonitrile (B52724)/Methanol) Harvest->Extraction Quant Quantification (HPLC / LC-MS) Extraction->Quant

Caption: Experimental workflow for precursor-fed this compound production.

Protocol 1: this compound Production in Liquid Culture

This protocol is a general guideline and should be optimized for your specific fungal strain.

  • Media Preparation: Prepare a liquid production medium. A suitable basal medium may contain (per liter): 50 g glucose, 13 g peptone, and mineral salts.[7] Adjust the initial pH to 6.6 before autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile medium with a standardized fungal inoculum (e.g., 1x10⁶ spores/mL).

  • Incubation: Incubate the culture at 25-27°C with shaking (e.g., 150-200 rpm) for 7-11 days.[2]

  • Precursor Preparation: Prepare a concentrated stock solution of the precursor (e.g., 100 g/L L-phenylalanine). Adjust the pH to match the culture medium and sterilize through a 0.22 µm filter.

  • Precursor Feeding: At a predetermined time (e.g., 72 hours post-inoculation), aseptically add the sterile precursor solution to the culture to reach the desired final concentration.

  • Harvesting: After the incubation period, separate the fungal mycelia from the broth via vacuum filtration.

Protocol 2: this compound Extraction and Quantification
  • Extraction from Mycelia:

    • Freeze-dry the harvested mycelia to determine the dry weight.

    • Grind the dried mycelia into a fine powder.

    • Extract the powder overnight with a solvent mixture such as acetonitrile/methanol (B129727)/water (16:3:1 v/v/v).[9][10] Use a ratio of approximately 5 mL of solvent per 1 g of original culture material.

    • Filter the extract to remove solids.

  • Sample Cleanup (Liquid-Liquid Extraction):

    • Defat the crude extract by partitioning twice with an equal volume of n-heptane, discarding the heptane (B126788) (upper) layer.[9][10]

    • Evaporate the lower layer (acetonitrile/methanol/water) to near dryness using a rotary evaporator.

    • Re-dissolve the residue in a methanol/water (1:1) mixture.

    • Perform a final extraction twice with dichloromethane (B109758).[9]

    • Combine the dichloromethane layers, evaporate to dryness, and re-dissolve the final residue in a known volume of methanol for analysis.

  • Quantification by HPLC:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water.

    • Detection: Monitor at a wavelength appropriate for this compound (e.g., ~205 nm).

    • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

This compound Biosynthesis Pathway

This compound is synthesized non-ribosomally by the multifunctional enzyme this compound Synthetase (BEAS). The process requires two main precursors and is dependent on ATP and a methyl group donor.

G cluster_precursors Precursors cluster_cofactors Co-factors LVal L-Valine DHIV D-hydroxyisovaleric acid (D-HYIV) LVal->DHIV LPhe L-Phenylalanine NMePhe N-methyl- L-phenylalanine LPhe->NMePhe ATP ATP / Mg²⁺ BEAS This compound Synthetase (BEAS) ATP->BEAS Activation AdoMet S-adenosyl- methionine (AdoMet) AdoMet->NMePhe Methylation DHIV->BEAS NMePhe->BEAS This compound This compound BEAS->this compound Cyclization

Caption: Simplified biosynthesis pathway of this compound.

References

reducing cytotoxicity of beauvericin to non-malignant cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beauvericin (B1667859) (BEA). The focus is on strategies to mitigate its cytotoxic effects on non-malignant cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound's cytotoxicity is primarily driven by its ionophoric activity. It forms channels in cell membranes, leading to an influx of cations, particularly calcium (Ca²⁺).[1][2] This disruption of calcium homeostasis triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[2][3][4][5]

Q2: Does this compound show any selective toxicity towards cancer cells?

A2: Yes, several studies have indicated that this compound can exhibit enhanced cytotoxicity in malignant cells compared to their non-malignant counterparts.[6] For instance, the IC50 value for the metastatic colon carcinoma cell line SW620 was found to be significantly lower than that for the non-malignant HaCaT cell line.[6] This selectivity is a promising characteristic for its potential as an anticancer agent.

Q3: My non-malignant control cells are showing high levels of toxicity. What are the initial troubleshooting steps?

A3: If you are observing high toxicity in your non-malignant control cells, consider the following:

  • Concentration Optimization: You may be using too high a concentration of this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes the effect on your target malignant cells while minimizing toxicity in non-malignant cells.

  • Exposure Time: Reduce the duration of this compound exposure. Shorter incubation times may be sufficient to induce the desired effect in cancer cells with less impact on healthy cells.

  • Cell Density: Ensure that you are using a consistent and appropriate cell density for your experiments. Cell density can influence the apparent cytotoxicity of a compound.

  • Serum Concentration: The presence and concentration of serum in your culture medium can affect the activity of this compound. Ensure consistency in your experimental setup.

Q4: Are there any known methods to reduce this compound's cytotoxicity to non-malignant cells?

A4: Yes, two primary strategies are being explored:

  • Co-administration with Antioxidants: Since this compound induces oxidative stress, co-treatment with antioxidants can help protect cells from its damaging effects. N-acetylcysteine (NAC) has been shown to partially attenuate the toxic effects of this compound in human astrocytes.[7]

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can potentially improve its therapeutic index.[6] These delivery systems can be designed to target cancer cells, thereby reducing systemic exposure and toxicity to healthy tissues. A protocol for preparing this compound-loaded chitosan (B1678972) nanoparticles has been described.[8]

Troubleshooting Guides

Issue 1: High background apoptosis in non-malignant control cells
  • Problem: Even at low concentrations of this compound, you observe a significant level of apoptosis in your non-malignant control cell line, as measured by an Annexin V assay.

  • Possible Cause: Non-malignant cells may be particularly sensitive to the oxidative stress induced by this compound.

  • Solution:

    • Co-treatment with N-acetylcysteine (NAC): Pre-treat your non-malignant cells with NAC before and during this compound exposure. NAC is an antioxidant that has been shown to protect against this compound-induced oxidative stress and apoptosis.[7] (See Experimental Protocol 2).

    • Serum Starvation Check: If your protocol involves serum starvation, this could be an additional stressor. Ensure that the starvation period is not excessively long and that the cells are healthy before adding this compound.

    • Verify Reagent Quality: Ensure the purity and stability of your this compound stock solution. Degradation products could have unexpected toxic effects.

Issue 2: Lack of a clear therapeutic window between malignant and non-malignant cells
  • Problem: The IC50 values for your target cancer cell line and your non-malignant control line are very close, making it difficult to find a concentration that is effective against the cancer cells without harming the healthy cells.

  • Possible Cause: The specific cell lines you are using may not exhibit a strong differential response to this compound.

  • Solution:

    • Implement a Drug Delivery Strategy: Consider encapsulating this compound in a nanoparticle or liposomal formulation. This can alter the pharmacokinetics of the compound and potentially enable targeted delivery to the cancer cells, widening the therapeutic window. (See Experimental Protocol 3 for an example with chitosan nanoparticles).

    • Combination Therapy: Explore combining a lower dose of this compound with another anti-cancer agent that has a different mechanism of action. This could create a synergistic effect in the cancer cells, allowing you to use a concentration of this compound that is less toxic to the non-malignant cells.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various malignant and non-malignant cell lines. These values can serve as a reference for designing your experiments.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (h)Citation
Malignant Cell Lines
SW620Human colon carcinoma (metastatic)0.772[6]
CT-26Murine colon carcinoma1.872[6]
KB-3-1Human cervix carcinoma3.272[6]
SW480Human colon carcinoma (primary)3.372[6]
Caco-2Human colon adenocarcinoma1.9 ± 0.7 to 20.6 ± 6.924, 48, 72[5]
CCRF-CEMHuman leukemia~1-2 µg/mlNot Specified[9]
U-937Human monocytic lymphoma~3024[10]
HL-60Human promyelocytic leukemia~1524[10]
NCI-H460Human non-small-cell lung cancer0.01 - 1.8172[11]
MIA Pa Ca-2Human pancreatic cancer0.01 - 1.8172[11]
MCF-7Human breast cancer0.01 - 1.8172[11]
SF-268Human CNS glioma0.01 - 1.8172[11]
Non-Malignant Cell Lines
HaCaTHuman keratinocytes3.972[6]
NIH/3T3Murine fibroblasts9.472 (high density)[6]
GHAHuman Astrocytes2.5 - 15 (concentration-dependent cytotoxicity)Not Specified[7]
CHO-K1Chinese hamster ovary12.08 ± 1.1024[2]

Experimental Protocols

Experimental Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay

This protocol is for determining the IC50 value of this compound in a given cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[6][9]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator until cells reach the desired confluency (usually 24 hours).

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and the vehicle (e.g., DMSO) as controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Read the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Experimental Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Reduce this compound-Induced Cytotoxicity

This protocol describes how to test the protective effect of NAC against this compound cytotoxicity.

Materials:

  • All materials from Experimental Protocol 1

  • N-acetylcysteine (NAC) stock solution (in water or PBS)

Procedure:

  • Seed cells as described in Protocol 1.

  • Prepare two sets of this compound serial dilutions.

  • Prepare a working solution of NAC in complete medium at the desired pre-treatment concentration (e.g., 1 mM, based on studies with other toxins).

  • For the pre-treatment group, remove the medium and add the NAC-containing medium. For the control group, add fresh complete medium.

  • Incubate for a pre-treatment period (e.g., 1-2 hours).

  • After pre-treatment, remove the medium and add the this compound serial dilutions. For the NAC co-treatment group, the this compound dilutions should also contain NAC at the same concentration.

  • Continue with the MTT assay as described in Protocol 1 (steps 5-10).

  • Compare the IC50 values of this compound with and without NAC co-treatment to determine the protective effect.

Experimental Protocol 3: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is adapted from a method for preparing pesticidal nanoparticles and can be a starting point for drug delivery applications.[8]

Materials:

  • This compound

  • Chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare a chitosan solution (e.g., 0.2% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v).

  • Prepare a TPP solution (e.g., 0.2% w/v) in deionized water.

  • To form empty chitosan nanoparticles, add the TPP solution dropwise to the chitosan solution under constant magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.

  • To incorporate this compound, dissolve it in a suitable solvent and add it to the chitosan nanoparticle solution. A modified method suggests adding this compound to the pre-formed nanoparticle solution and stirring for several hours.[8]

  • The final concentration of this compound will need to be optimized for your specific application.

  • After incorporation, the this compound-loaded nanoparticle suspension can be freeze-dried for storage.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency before use in cell-based assays.

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

Beauvericin_Cytotoxicity_Pathway BEA This compound Membrane Cell Membrane BEA->Membrane Acts as ionophore Ca_Influx Increased Ca²⁺ Influx Membrane->Ca_Influx ROS ROS Generation (Oxidative Stress) Ca_Influx->ROS Mito Mitochondrial Damage Ca_Influx->Mito MAPK MAPK Pathway Activation Ca_Influx->MAPK ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosis Apoptosis MAPK->Apoptosis Caspase Caspase Activation CytC->Caspase Caspase->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: this compound cytotoxicity pathway and the inhibitory role of antioxidants.

Experimental Workflow for Assessing Cytotoxicity Reduction

Cytotoxicity_Reduction_Workflow Start Start: Seed Malignant & Non-Malignant Cells Treatment Treat Cells with Serial Dilutions Start->Treatment Group1 Group 1: This compound Only Incubate Incubate for 24/48/72 hours Group1->Incubate Group2 Group 2: This compound + Protective Agent (e.g., NAC or Nanoparticle) Group2->Incubate Treatment->Group1 Treatment->Group2 Assay Perform Cytotoxicity (MTT) & Apoptosis (Annexin V) Assays Incubate->Assay Data Data Analysis: Calculate and Compare IC50 Values Assay->Data End End: Determine Protective Effect Data->End

Caption: Workflow for testing strategies to reduce this compound cytotoxicity.

Strategies to Reduce Non-Malignant Cell Cytotoxicity

Reduction_Strategies Goal Goal: Reduce this compound Cytotoxicity in Non-Malignant Cells Strategy1 Strategy 1: Co-administration Goal->Strategy1 Strategy2 Strategy 2: Drug Delivery Systems Goal->Strategy2 Method1 Antioxidants (e.g., N-acetylcysteine) Strategy1->Method1 Method2 Nanoparticles (e.g., Chitosan) Strategy2->Method2 Method3 Liposomes Strategy2->Method3

Caption: Approaches to mitigate off-target cytotoxicity of this compound.

References

Technical Support Center: Protocol Refinement for Consistent Beauvericin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and optimal extraction of beauvericin (B1667859).

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent this compound Yield

  • Question: We are experiencing significantly lower than expected or highly variable yields of this compound from our Fusarium sp. cultures. What are the likely causes and how can we improve our extraction efficiency?

  • Answer: Low and inconsistent this compound yields can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:

    • Suboptimal Fungal Culture Conditions: this compound is a secondary metabolite, and its production is highly dependent on the growth conditions of the fungus.[1]

      • Solution: Ensure that the culture medium composition (carbon and nitrogen sources), pH, and temperature are optimized for this compound production by your specific Fusarium strain. The optimal pH for this compound formation is around 7.2, with an ideal temperature range of 25-27°C.[2] Production can be significantly inhibited at temperatures above 30°C.[2]

    • Inefficient Extraction Solvent: The choice of solvent and its composition are critical for effectively extracting this compound from the fungal mycelia or the culture medium.

      • Solution: A commonly used and effective solvent system is a mixture of acetonitrile, methanol, and water (e.g., in a 16:3:1 v/v/v ratio).[3][4] For dried and ground fungal cultures, overnight extraction with this solvent mixture has proven effective.[3][4] Some protocols also utilize ethyl acetate (B1210297) for extraction from liquid fermentation broth.[5] It is advisable to test different solvent systems to determine the most efficient one for your specific matrix.

    • Incomplete Cell Lysis: this compound is primarily an intracellular product, meaning it needs to be efficiently released from the fungal cells.[2][6]

      • Solution: Ensure thorough grinding of dried mycelia to a fine powder before extraction.[4] For liquid cultures, homogenization or sonication of the mycelia in the extraction solvent can improve cell lysis and release of the target compound.

    • Sample Degradation: this compound can degrade under certain conditions, such as exposure to high temperatures for extended periods.

      • Solution: Avoid prolonged exposure of the extracts to high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., not exceeding 80°C) for solvent removal.[3][7] Store extracts and the purified compound at low temperatures (e.g., -20°C) to prevent degradation.[8]

Issue 2: Matrix Effects Interfering with Quantification

  • Question: Our LC-MS/MS analysis of this compound is showing significant signal suppression or enhancement, leading to inaccurate quantification. How can we mitigate these matrix effects?

  • Answer: Matrix effects are a common challenge in the analysis of mycotoxins in complex samples.[9] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.

    • Thorough Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds from the extract before analysis.

      • Solution: Employ a robust solid-phase extraction (SPE) cleanup step. Silica-based SPE columns are commonly used for this purpose.[4][8] A typical procedure involves conditioning the column, loading the crude extract, washing away impurities, and then eluting the this compound.

    • Use of Matrix-Matched Calibrants: When matrix effects cannot be completely eliminated, using matrix-matched calibration standards can compensate for the signal suppression or enhancement.

      • Solution: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to ensure that the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.[10]

    • Dilution of the Extract: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound.

      • Solution: While this may also dilute the analyte, for samples with high this compound concentrations, a carefully optimized dilution can be a simple and effective way to minimize matrix effects.

Frequently Asked Questions (FAQs)

Extraction & Purification

  • What is a reliable starting protocol for this compound extraction from a fungal culture? A widely cited method involves culturing the Fusarium species on a solid substrate like corn grits for several weeks.[1][3] The culture is then dried, ground, and extracted overnight with a solvent mixture of acetonitrile, methanol, and water.[3][4] The crude extract is then defatted with a non-polar solvent like heptane (B126788), followed by a liquid-liquid extraction with a solvent such as dichloromethane (B109758) to isolate the this compound.[3][4] Further purification can be achieved using silica (B1680970) gel column chromatography.[4]

  • What are the key parameters to optimize for maximizing this compound extraction? The primary parameters to optimize are:

    • Extraction Solvent Composition: The polarity of the solvent mixture is crucial. Different ratios of solvents like acetonitrile, methanol, and water should be tested.

    • Extraction Time: While overnight extraction is common, the optimal duration can vary.

    • Extraction Temperature: Generally, extraction is performed at room temperature to avoid degradation of the analyte.

    • pH of the Extraction Solvent: The pH can influence the solubility and stability of this compound. The optimal pH for this compound formation is around 7.2.[2]

Analysis & Quantification

  • What is the recommended analytical technique for the quantification of this compound? High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of this compound.[9][11] HPLC with a UV detector can also be used, but it may be less specific.[4][12]

  • How can I confirm the identity of the extracted this compound? Confirmation of this compound's identity is typically achieved by comparing its retention time and mass spectrum (including fragmentation pattern in MS/MS) with that of a certified reference standard.[4]

Stability & Storage

  • How stable is this compound during the extraction process and storage? this compound is relatively stable, but can be susceptible to degradation under harsh conditions. It is important to avoid high temperatures during solvent evaporation.[3] For long-term storage, it is recommended to keep both the extracts and the purified compound in a cool, dark place, preferably at -20°C.[8]

Quantitative Data Summary

The following tables summarize quantitative data on this compound extraction and analysis from various studies.

Table 1: this compound Recovery Rates Using Different Extraction and Cleanup Methods

MatrixExtraction MethodCleanup MethodRecovery Rate (%)Reference
Wheat-based productsUltra-Turrax extraction with acetonitrile:waterNone specified70-127[9]
Human PlasmaMethanol/Water precipitationGraphitized Carbon Black SPE76-103[11]
Animal FeedAcetonitrile-based extractiond-SPE (QuEChERS)Not specified, but method deemed satisfactory[10]

Table 2: Natural Occurrence and Concentration of this compound in Various Commodities

CommodityConcentration Range (µg/kg)PrevalenceReference
Animal Feed4.6 - 129.692% of samples[10]
Raw Feed Materials3.0 - 64.818% of samples[10]
CornUp to 230 (from F. sambucinum)Varies by fungal strain[12]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Fusarium Culture on Corn Grits

This protocol is adapted from methodologies described by Logrieco and colleagues.[3][7]

  • Fungal Culture: Inoculate autoclaved corn grits (with approximately 45% moisture content) with a spore suspension of the desired Fusarium species. Incubate in the dark at room temperature for 28 days.[3]

  • Drying and Grinding: After incubation, dry the fungal culture and grind it into a fine powder.

  • Extraction:

    • To 15 g of the powdered culture, add 75 ml of an acetonitrile:methanol:water (16:3:1 v/v/v) solvent mixture.[3][7]

    • Extract overnight with continuous agitation.

    • Filter the mixture through Whatman No. 4 filter paper.[3]

  • Defatting:

    • Transfer the filtrate to a separatory funnel and add 25 ml of n-heptane.

    • Shake vigorously and allow the layers to separate.

    • Discard the upper heptane layer. Repeat this step once more.[3]

  • Solvent Evaporation: Evaporate the lower layer to near dryness using a rotary evaporator at a temperature not exceeding 80°C.[3][7]

  • Liquid-Liquid Extraction:

    • Dissolve the residue in 50 ml of a methanol:water (1:1 v/v) mixture.[3]

    • Extract this solution twice with 25 ml of dichloromethane.[3]

    • Collect the lower dichloromethane layers, which contain the this compound.

  • Final Evaporation: Evaporate the dichloromethane to dryness. The resulting residue is the crude this compound extract.

  • Purification (Optional): For further purification, the crude extract can be subjected to silica gel column chromatography, eluting with a chloroform:2-propanol (95:5 v/v) solvent system.[4]

Visualizations

This compound-Induced Apoptosis Signaling Pathway

Beauvericin_Apoptosis_Pathway cluster_membrane cluster_cytosol cluster_mitochondrion This compound This compound ca_channel Ca²⁺ Channel This compound->ca_channel Induces Influx cell_membrane Cell Membrane intracellular_ca Increased Intracellular Ca²⁺ ca_channel->intracellular_ca Ca²⁺ extracellular_ca Extracellular Ca²⁺ mitochondrion Mitochondrion intracellular_ca->mitochondrion mapk_pathway MAPK Pathway (MEK/ERK) intracellular_ca->mapk_pathway Activates cytochrome_c Cytochrome c Release caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis mapk_pathway->caspase_activation Contributes to

Caption: this compound induces apoptosis by increasing intracellular calcium, leading to mitochondrial cytochrome c release and caspase activation, a process also influenced by the MAPK signaling pathway.[6][13][14][15][16][17][18][19]

General Experimental Workflow for this compound Extraction and Analysis

Beauvericin_Extraction_Workflow start Start: Fungal Culture or Contaminated Sample extraction Solid-Liquid Extraction (e.g., Acetonitrile/Methanol/Water) start->extraction filtration Filtration extraction->filtration defatting Defatting (e.g., with Heptane) filtration->defatting lle Liquid-Liquid Extraction (e.g., with Dichloromethane) defatting->lle evaporation1 Solvent Evaporation lle->evaporation1 cleanup Sample Cleanup (e.g., SPE) evaporation1->cleanup evaporation2 Solvent Evaporation & Reconstitution cleanup->evaporation2 analysis LC-MS/MS Analysis evaporation2->analysis end End: Quantification of this compound analysis->end

Caption: A typical workflow for this compound extraction involves extraction, filtration, defatting, liquid-liquid extraction, cleanup, and finally, analysis by LC-MS/MS.

References

dealing with co-occurrence of beauvericin and enniatins in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of beauvericin (B1667859) (BEA) and enniatins (ENNs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the simultaneous analysis of these emerging mycotoxins.

Frequently Asked Questions (FAQs)

Q1: Why is the co-occurrence of this compound and enniatins a concern?

A1: this compound and enniatins are mycotoxins primarily produced by Fusarium species and frequently co-contaminate agricultural commodities like cereals, grains, and their by-products.[1][2][3] Their co-occurrence is a concern due to their potential synergistic toxic effects on human and animal health.[4][5] Both mycotoxins are cyclic hexadepsipeptides with ionophoric properties, allowing them to transport cations across cell membranes, which is a key mechanism of their toxicity.[4] Although regulatory limits are not yet established for these mycotoxins, their widespread presence and potential health risks necessitate sensitive and reliable analytical methods for simultaneous detection.[6][7]

Q2: What is the most common analytical technique for the simultaneous determination of this compound and enniatins?

A2: The most common and effective analytical technique for the simultaneous determination of this compound and enniatins is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[6][8][9] This method offers high sensitivity and selectivity, which is crucial for detecting these mycotoxins at low concentrations in complex sample matrices.[8] LC-MS/MS allows for the accurate identification and quantification of individual enniatin analogues (e.g., Enniatin A, A1, B, B1) along with this compound in a single analytical run.[6][10]

Q3: What are the main challenges encountered during the LC-MS/MS analysis of these mycotoxins?

A3: The main challenges during the LC-MS/MS analysis of this compound and enniatins include:

  • Matrix Effects: Complex sample matrices such as cereals and feed can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[11][12][13]

  • Chromatographic Separation: Due to their similar chemical structures, achieving baseline separation of all enniatin analogues and this compound can be challenging.

  • Adduct Formation: this compound and enniatins can form adducts with cations like sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺), which can complicate mass spectra and affect quantification if not properly addressed.[8]

  • Lack of Certified Reference Materials: The availability of certified reference materials for all enniatin analogues can be limited, which is essential for method validation and quality control.

Troubleshooting Guides

Problem 1: Poor recovery of this compound and enniatins during sample preparation.

Possible Causes & Solutions:

  • Inappropriate Extraction Solvent: The choice of extraction solvent is critical and matrix-dependent. Acetonitrile (B52724) or mixtures of acetonitrile and water are commonly used and have shown good extraction efficiency.[9][14] For some matrices, the addition of a small percentage of formic acid to the extraction solvent can improve recovery.[6]

  • Inefficient Extraction Method: The extraction technique can significantly impact recovery rates. Methods like Ultra-Turrax homogenization or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach have been reported to provide good recoveries.[9][14]

  • Losses during Clean-up: Solid-phase extraction (SPE) is a common clean-up step.[6] However, the choice of sorbent and elution solvent must be optimized to prevent the loss of analytes. C18 or graphitized carbon black (GCB) cartridges are often used.[6] Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent, such as a mixture of dichloromethane (B109758) and methanol.[6]

Problem 2: Significant matrix effects leading to inaccurate quantification.

Possible Causes & Solutions:

  • Insufficient Sample Clean-up: Complex matrices require a thorough clean-up step to remove interfering compounds. Consider using advanced clean-up techniques like dispersive SPE (d-SPE) as part of the QuEChERS protocol or optimizing your SPE procedure.[11][15]

  • Inadequate Calibration Strategy: To compensate for matrix effects, several calibration strategies can be employed:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes.[11][14] This is a widely used and effective approach.

    • Stable Isotope-Labeled Internal Standards: The use of ¹³C-labeled internal standards for this compound and enniatins is the most accurate way to correct for matrix effects and variations in instrument response.[11]

    • Standard Addition: This method involves adding known amounts of the standard to the sample extract and can be used when a blank matrix is unavailable.[12]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby mitigating matrix effects.[12] However, this may compromise the method's sensitivity, so it's a trade-off that needs to be evaluated based on the required limits of quantification.

Problem 3: Inconsistent peak shapes and retention times in chromatography.

Possible Causes & Solutions:

  • Mobile Phase Composition: The composition of the mobile phase is crucial for good chromatographic separation. A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with additives like ammonium formate (B1220265) or formic acid, is typically used.[8] The additive helps to improve peak shape and promote the formation of specific adducts (e.g., [M+NH₄]⁺) for consistent detection.

  • Column Choice: A C18 reversed-phase column is the most common choice for the analysis of these mycotoxins. The column's particle size and dimensions should be selected to achieve the desired resolution and run time.

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility of retention times.

Experimental Protocols

Generic LC-MS/MS Method for this compound and Enniatins

This protocol provides a general methodology for the simultaneous analysis of this compound and enniatins in cereal samples. Method validation and optimization are essential for specific matrices.

1. Sample Preparation (QuEChERS-based)

  • Extraction:

    • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile/water (80:20, v/v).

    • Vortex for 1 minute to ensure the entire sample is wetted.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (d-SPE):

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a sorbent mixture (e.g., PSA and C18).[11]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant.

    • The extract may be diluted with the initial mobile phase before injection into the LC-MS/MS system.

2. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound and each enniatin analogue need to be determined by infusing individual standards. The formation of ammonium adducts ([M+NH₄]⁺) is often targeted as the precursor ion.[8]

Quantitative Data Summary

Table 1: Performance of a Validated LC-MS/MS Method for this compound and Enniatins in Human Urine and Plasma [6]

MycotoxinMatrixLinearity (R²)Recovery (%)Method Quantification Limit (MQL) (ng/L)
This compoundUrine0.991–0.99985–1205–20
Plasma0.993–0.999>8120–40
Enniatin AUrine0.991–0.99985–1205–20
Plasma0.993–0.999>8120–40
Enniatin A1Urine0.991–0.99985–1205–20
Plasma0.993–0.999>8120–40
Enniatin BUrine0.991–0.99985–1205–20
Plasma0.993–0.999>8120–40
Enniatin B1Urine0.991–0.99985–1205–20
Plasma0.993–0.999>8120–40

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Enniatins in Animal Feed using a QuEChERS-based LC-MS/MS method [14]

MycotoxinLOD (µg/kg)LOQ (µg/kg)
This compound0.2 - 1.01.0 - 5.0
Enniatin A0.2 - 1.01.0 - 5.0
Enniatin A10.2 - 1.01.0 - 5.0
Enniatin B0.2 - 1.01.0 - 5.0
Enniatin B10.2 - 1.01.0 - 5.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile/Water) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 CleanUp d-SPE Clean-up (PSA, C18) Centrifugation1->CleanUp Centrifugation2 Centrifugation CleanUp->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract LC_MSMS LC-MS/MS Analysis FinalExtract->LC_MSMS DataProcessing Data Processing (Quantification) LC_MSMS->DataProcessing Results Results DataProcessing->Results

Caption: General experimental workflow for the analysis of this compound and enniatins.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies Problem Inaccurate Quantification due to Matrix Effects OptimizeCleanup Optimize Sample Clean-up (e.g., advanced SPE) Problem->OptimizeCleanup MatrixMatched Use Matrix-Matched Calibration Problem->MatrixMatched InternalStandards Use Stable Isotope-Labeled Internal Standards Problem->InternalStandards Dilution Dilute Sample Extract Problem->Dilution

Caption: Troubleshooting guide for mitigating matrix effects in mycotoxin analysis.

References

Technical Support Center: Improving the Sensitivity of Immunoassays for Beauvericin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the sensitivity of immunoassays for the mycotoxin beauvericin (B1667859).

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the sensitivity of an immunoassay for a small molecule like this compound?

A1: Improving the sensitivity of an immunoassay, particularly for small molecules (haptens) like this compound, involves optimizing several factors. Key strategies include:

  • High-Affinity Antibodies: Utilizing monoclonal or polyclonal antibodies with high affinity and specificity for this compound is critical.[1][2] Higher affinity antibodies bind more tightly to the target, enabling detection of lower concentrations.[1]

  • Signal Amplification: Employing techniques that amplify the detection signal is a common approach. This can include using enzyme-labeled secondary antibodies, biotin-streptavidin systems, or more advanced methods like chemiluminescence and fluorescence detection.[3][4]

  • Assay Format Optimization: The choice and optimization of the immunoassay format, such as a competitive ELISA, are crucial.[5] Factors like incubation times, reagent concentrations, and buffer composition should be systematically optimized.[3][5]

  • Reduction of Matrix Effects: Sample matrices (e.g., food extracts, biological fluids) can interfere with the assay, reducing sensitivity.[6][7] Proper sample preparation and dilution are necessary to mitigate these effects.[7][8]

  • Use of Nanomaterials: Incorporating nanomaterials like gold nanoparticles can significantly enhance signal detection and sensitivity.[9][10]

Q2: How critical is antibody affinity and specificity for a sensitive this compound immunoassay?

A2: Antibody affinity and specificity are paramount for developing a sensitive immunoassay.[1][11]

  • Affinity: This refers to the strength of the binding between an antibody and this compound. High-affinity antibodies can detect very low concentrations of the mycotoxin, which is essential for a sensitive assay.[1][2]

  • Specificity: This is the ability of the antibody to bind only to this compound and not to other structurally similar molecules. Low specificity can lead to cross-reactivity, resulting in false-positive or overestimated results.[12][13]

For small molecules like this compound, a competitive immunoassay format is often used. In this format, the sensitivity is directly influenced by the affinity of the antibody for the free this compound in the sample versus the labeled this compound conjugate.[14][15]

Q3: What are matrix effects and how can they be managed to improve assay sensitivity?

A3: Matrix effects occur when components in the sample (other than the analyte, this compound) interfere with the antibody-antigen binding, leading to inaccurate results and reduced sensitivity.[7][8][16] These interfering substances can include proteins, fats, and other small molecules present in complex samples like grain extracts or animal feed.[6]

Strategies to manage matrix effects include:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay.[7]

  • Matrix Matching: Preparing calibration standards in a matrix that is similar to the sample matrix can help to compensate for these effects.[7]

  • Sample Cleanup: Using techniques like solid-phase extraction (SPE) can remove interfering components from the sample before the immunoassay is performed.[17]

  • Spiking Experiments: To confirm the presence of matrix effects, a known amount of this compound standard can be added ("spiked") into a sample and the recovery percentage calculated. A recovery rate between 80-120% is generally considered acceptable.[7]

Q4: Can nanomaterials be used to enhance the sensitivity of this compound immunoassays?

A4: Yes, nanomaterials are increasingly being used to improve the sensitivity of mycotoxin immunoassays.[9][10] Their unique properties, such as a high surface-area-to-volume ratio, allow for greater loading of detection molecules (e.g., enzymes or antibodies), which amplifies the signal.[9]

Examples of nanomaterials used in immunoassays include:

  • Gold Nanoparticles (AuNPs): These are widely used due to their stability and optical properties.[10][18] They can be conjugated to antibodies or enzymes to enhance the signal in colorimetric or other detection methods.[9]

  • Quantum Dots (QDs): These are fluorescent semiconductor nanoparticles that offer superior photostability and brightness, making them excellent labels for highly sensitive fluorescence-based immunoassays.[19]

  • Magnetic Nanoparticles: These can be used for efficient separation and pre-concentration of the target analyte from a complex sample, thereby reducing matrix effects and increasing sensitivity.[18]

Q5: How does the sensitivity of immunoassays for this compound compare to other analytical methods like LC-MS/MS?

A5: Immunoassays and chromatographic methods like LC-MS/MS are both powerful tools for this compound detection, each with its own advantages.

  • Immunoassays (e.g., ELISA): These are generally rapid, cost-effective, and suitable for high-throughput screening of a large number of samples.[20] While traditionally considered less sensitive than LC-MS/MS, advancements in immunoassay technology, such as the use of high-affinity antibodies and signal amplification techniques, have led to the development of highly sensitive assays.[9][21]

  • LC-MS/MS: This is considered a gold-standard method, offering high sensitivity and specificity, and the ability to detect multiple mycotoxins simultaneously.[17][22] However, it requires expensive equipment and highly trained personnel, and sample throughput is generally lower than with immunoassays.[23]

For routine screening and monitoring, sensitive immunoassays are often used, with positive results being confirmed by a method like LC-MS/MS.[24]

Troubleshooting Guide

Problem 1: Low or No Signal
Possible CauseRecommended Solution
Reagent Issues
Inactive antibody or conjugateUse a new, properly stored antibody/conjugate. Ensure storage at the correct temperature and avoid repeated freeze-thaw cycles.[3]
Incorrect reagent concentrationsOptimize the concentrations of the coating antigen, primary antibody, and enzyme conjugate using a checkerboard titration.[25]
Expired or contaminated reagentsCheck expiration dates and prepare fresh buffers and substrate solutions.[13]
Procedural Errors
Insufficient incubation times/temperaturesFollow the protocol's recommended incubation times and temperatures. Consider longer incubation times for the sample.[26]
Improper washingEnsure thorough washing between steps to remove unbound reagents. Check that the wash buffer is correctly prepared.
Omission of a key reagentCarefully review the protocol to ensure all steps were performed in the correct order.[11]
Sample-Related Issues
Very low concentration of this compoundConcentrate the sample if possible, or consider a more sensitive detection method.
Problem 2: High Background Signal
Possible CauseRecommended Solution
Non-specific Binding
Insufficient blockingIncrease the concentration or incubation time of the blocking buffer. Try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker).
High concentration of antibody/conjugateReduce the concentration of the primary antibody and/or enzyme conjugate.[3]
Cross-reactivity of secondary antibodyUse a cross-adsorbed secondary antibody to minimize binding to the capture antibody.[3]
Procedural Issues
Inadequate washingIncrease the number of wash cycles or the soaking time during washes.
Substrate reaction time too longReduce the substrate incubation time before adding the stop solution.
Contaminated reagents or plateUse fresh reagents and new microplates.
Problem 3: Poor Reproducibility (High Coefficient of Variation - CV)
Possible CauseRecommended Solution
Pipetting Errors
Inaccurate or inconsistent pipettingCalibrate pipettes regularly. Use proper pipetting techniques, ensuring consistent volume and avoiding bubbles.
Inconsistent Incubation/Washing
Temperature variation across the plateEnsure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.
Inconsistent washing techniqueUse an automated plate washer if available. If washing manually, ensure all wells are treated identically.
Sample Heterogeneity
Uneven distribution of mycotoxinEnsure proper sample homogenization before extraction and analysis.[23] Mycotoxins can occur in "hot spots".[23]

Data Presentation

Table 1: Comparison of Detection Limits for this compound and Other Mycotoxins Using Various Immunoassay Formats
MycotoxinAssay FormatDetection MethodLimit of Detection (LOD)Reference
Aflatoxin B1 (AFB1)Lateral Flow Immunoassay (LFIA)α-Fe₂O₃ Nanocubes0.01 ng/mL[19]
Deoxynivalenol (DON)Lateral Flow Immunoassay (LFIA)α-Fe₂O₃ Nanocubes0.18 ng/mL[19]
Ochratoxin A (OTA)ELISAMonoclonal Antibody18 pg/mL[21]
Fumonisin B1 (FB1)Lateral Flow Immunoassay (LFIA)Quantum Dots3.27 ng/mL[19]
Zearalenone (ZEN)Lateral Flow Immunoassay (LFIA)Quantum Dots0.70 ng/mL[19]
This compound (BEA)LC-MS/MSMass Spectrometry5-40 ng/L (in biological fluids)[17]

Note: The table includes data for other mycotoxins to provide context on the sensitivity achievable with modern immunoassay techniques, as specific LODs for this compound immunoassays were not detailed in the provided search results. The LC-MS/MS data for this compound is included as a benchmark for high sensitivity.

Experimental Protocols

Protocol 1: General Competitive ELISA for this compound

This protocol outlines the key steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound.

Materials:

  • 96-well microplate

  • This compound-protein conjugate (e.g., BEA-OVA) for coating

  • Anti-beauvericin primary antibody

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG)

  • This compound standards and samples

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate in coating buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[21]

  • Washing: Discard the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or sample to the appropriate wells. Then, add 50 µL of the diluted anti-beauvericin primary antibody to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate 3 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the solution and wash the plate 5 times with wash buffer.

  • Signal Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[21]

  • Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is inversely proportional to the signal.[21]

Protocol 2: Assessing and Mitigating Matrix Effects

This protocol describes a spike and recovery experiment to determine the influence of the sample matrix on assay accuracy.

Procedure:

  • Sample Preparation: Prepare at least two aliquots of a this compound-negative sample extract (the matrix).

  • Spiking: Add a known amount of this compound standard to one of the sample aliquots to achieve a final concentration that falls within the linear range of the standard curve. This is the "spiked sample". The other aliquot remains the "unspiked sample".

  • Standard Preparation: Prepare a this compound standard in the assay's standard diluent buffer with the same concentration as the spiked sample.

  • Assay: Analyze the unspiked sample, the spiked sample, and the standard in the this compound immunoassay according to the standard protocol.

  • Calculation of Percent Recovery: Use the following formula to calculate the recovery: Percent Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100[7]

  • Interpretation and Mitigation:

    • Acceptable Recovery (80-120%): The matrix effect is minimal.[7]

    • Low Recovery (<80%): The matrix is causing signal suppression. To mitigate, try further diluting the sample extract with the assay buffer and repeat the experiment.

    • High Recovery (>120%): The matrix is causing signal enhancement. Further dilution of the sample is also the recommended mitigation strategy.

Visualizations

ELISA_Workflow cluster_steps Competitive ELISA Workflow for this compound cluster_logic Competitive Binding cluster_result Result Interpretation A 1. Coat Plate with BEA-Protein Conjugate B 2. Block Plate A->B C 3. Add Sample/Standard (contains free BEA) B->C D 4. Add Primary Antibody (Anti-BEA Ab) C->D E 5. Add Enzyme-Labeled Secondary Antibody D->E Antibody Anti-BEA Ab F 6. Add Substrate E->F G 7. Read Signal (Absorbance) F->G Result1 High BEA in Sample → Low Signal Free_BEA Free BEA (from sample) Free_BEA->Antibody competes for binding Coated_BEA Coated BEA (on plate) Coated_BEA->Antibody Result2 Low BEA in Sample → High Signal

Caption: Workflow of a competitive ELISA for this compound detection.

Troubleshooting_Flowchart Start Problem: Low or No Signal Check_Reagents Check Reagents: - Expiration Dates - Storage Conditions - Preparation Start->Check_Reagents Check_Procedure Review Protocol: - Incubation Times/Temps - Washing Steps - Reagent Addition Order Check_Reagents->Check_Procedure No Issue Rerun_Assay Prepare Fresh Reagents and Rerun Assay Check_Reagents->Rerun_Assay Issue Found Check_Procedure->Rerun_Assay Error Found Positive_Control Run Positive Control and Standard Curve Check_Procedure->Positive_Control No Error Optimize_Conc Optimize Reagent Concentrations (Checkerboard Titration) Resolved Problem Resolved Optimize_Conc->Resolved Success Rerun_Assay->Resolved Success Positive_Control->Optimize_Conc Low Signal in Controls System_Issue Systemic Issue: - Antibody/Conjugate Inactive - Instrument Malfunction Positive_Control->System_Issue No Signal in Controls

Caption: Troubleshooting flowchart for low signal in an immunoassay.

References

Technical Support Center: Trace-Level Beauvericin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method validation of trace-level beauvericin (B1667859) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace-level detection of this compound?

A1: The most extensively used technique for the determination and quantification of this compound in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity, which is crucial for trace-level analysis.

Q2: I am observing significant signal suppression or enhancement in my results. What could be the cause and how can I mitigate it?

A2: Signal suppression or enhancement, also known as the matrix effect, is a common issue in LC-MS/MS analysis, especially with complex sample matrices.[2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3]

To mitigate matrix effects:

  • Optimize Sample Preparation: Employ a robust sample clean-up procedure to remove interfering components. Techniques like Solid Phase Extraction (SPE) or dispersive SPE (QuEChERS) can be effective.[1][3]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of matrix components to a level where they no longer significantly interfere.[1]

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect during quantification.[3]

  • Employ Isotope-Labeled Internal Standards: Stable isotope dilution assays are considered a superior method as they can accurately account for both matrix effects and variations in analyte recovery.[2]

Q3: What are typical validation parameters I should aim for in my method?

A3: Method validation should demonstrate that the analytical method is suitable for its intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).[4][5] The specific values will depend on the matrix and regulatory requirements, but the tables below provide examples from published methods.

Troubleshooting Guide

Issue: Poor Peak Shape or Tailing

  • Possible Cause: Incompatible mobile phase or column issues.

  • Troubleshooting Steps:

    • Ensure the mobile phase composition is appropriate for the column and analyte. The addition of modifiers like ammonium (B1175870) formate (B1220265) and formic acid can improve peak shape and ionization efficiency.[1]

    • Check the column temperature. Optimizing the column temperature can improve separation and peak shape.[1]

    • If the problem persists, the column may be degraded or contaminated. Try flushing the column or replacing it.

Issue: Low Analyte Recovery

  • Possible Cause: Inefficient extraction or degradation of this compound.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the solvent system is effective for extracting this compound from the specific sample matrix. Acetonitrile-based extractions are common.[3][6]

    • Evaluate Extraction Technique: Compare different extraction methods such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS to find the most efficient one for your sample type.[1][7]

    • Check for Degradation: this compound is generally stable, but prolonged exposure to harsh conditions (e.g., high temperatures) during sample processing should be avoided.[3]

Issue: High Variability in Results (Poor Precision)

  • Possible Cause: Inconsistent sample preparation or instrumental instability.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently across all samples.

    • Check Instrument Performance: Verify the stability of the LC-MS/MS system by injecting a standard solution multiple times to check for variations in peak area and retention time.

    • Ensure Homogeneity: For solid samples, ensure they are thoroughly homogenized before taking a subsample for extraction.

Data Presentation

Table 1: Summary of Method Validation Parameters for this compound Detection in Biological Fluids

ParameterPlasmaUrineReference
Linearity (R²)0.991–0.9990.991–0.999[1]
LOQ20–40 ng/L5–20 ng/L[1]
Recovery85%–120%85%–120%[1]
Intra-day Precision (RSD)< 18%< 18%[1]
Inter-day Precision (RSD)< 21%< 21%[1]

Table 2: Summary of Method Validation Parameters for this compound Detection in Cereal and Feed Matrices

ParameterGrain/CerealAnimal FeedReference
Linearity (r²)> 0.99> 0.998[5][8][9]
LOD0.1–1.0 µg/kg0.2–1.0 µg/kg[3][10]
LOQ0.2–2.9 µg/kg1.0–5.0 µg/kg[3][5][10]
Recovery76–107%74.0–106.0%[5][8][10]
Repeatability (RSD)< 20%< 14.4%[8][10]
Intermediate Precision (RSD)< 20%< 16.2%[8][10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Biological Fluids

This protocol is adapted from a method for determining this compound in human plasma and urine.[1]

  • Pre-treatment (Plasma): To 1 mL of plasma, add 1 mL of 1% formic acid in water. Vortex for 30 seconds. Centrifuge at 10,000 rpm for 10 minutes.

  • Pre-treatment (Urine): To 1 mL of urine, add 1 mL of 1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a graphitized carbon black SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interferences.

  • Elution: Elute the this compound with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using QuEChERS for Animal Feed

This protocol is a general representation of a QuEChERS-based extraction for mycotoxins in feed.[3]

  • Sample Extraction: Weigh 5 g of homogenized feed sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile/water (84:16, v/v).

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride).

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a sorbent (e.g., PSA and C18).

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation: Take the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS injection.

Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions. Optimization will be required for specific instruments and applications.

  • LC System: UPLC or HPLC system.[10]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing modifiers like ammonium formate and formic acid to enhance ionization.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 30-40 °C.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[5]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[4][5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Clean-up / Purification Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

Troubleshooting_Tree Start Poor Analytical Result LowRecovery Low Recovery? Start->LowRecovery PoorPrecision Poor Precision? Start->PoorPrecision MatrixEffect Signal Suppression/ Enhancement? Start->MatrixEffect CheckExtraction Optimize Extraction (Solvent, Method) LowRecovery->CheckExtraction Yes CheckInstrument Check Instrument Stability PoorPrecision->CheckInstrument Yes CheckSamplePrep Standardize Sample Preparation PoorPrecision->CheckSamplePrep Also OptimizeCleanup Optimize Clean-up Step MatrixEffect->OptimizeCleanup Yes UseMatrixMatched Use Matrix-Matched Calibrants MatrixEffect->UseMatrixMatched And/Or UseInternalStd Use Isotope-Labeled Internal Standard MatrixEffect->UseInternalStd Best Practice

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Strategies to Prevent Beauvericin Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of beauvericin (B1667859) to minimize degradation and ensure the integrity of your experimental results. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The main factors contributing to this compound degradation are exposure to high temperatures, basic pH conditions, and light. Hydrolysis, particularly under basic conditions, is a significant degradation pathway.

Q2: How should solid this compound be stored for long-term stability?

A2: For long-term storage, solid (crystalline) this compound should be kept at -20°C in a tightly sealed, amber vial to protect it from light and moisture.[1] Under these conditions, it can be stable for at least four years.[1]

Q3: What is the best solvent for preparing this compound stock solutions?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[1][2] Acetonitrile is also a suitable solvent.[3] The choice of solvent may depend on your specific experimental requirements. For cell culture experiments, preparing a concentrated stock solution in anhydrous DMSO is a common practice.

Q4: How should I store this compound stock solutions?

A4: Stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Q5: Is this compound sensitive to light?

A5: Yes, this compound is light-sensitive.[4] Both solid this compound and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q6: What is the stability of this compound in aqueous solutions?

A6: this compound has poor water solubility.[2] Aqueous solutions are not recommended for storage for more than one day.[1] If an aqueous buffer is required for your experiment, it is best to prepare the solution fresh before each use by diluting a stock solution made in an organic solvent.

Q7: Can I repeatedly freeze and thaw my this compound stock solution?

A7: It is strongly advised to avoid repeated freeze-thaw cycles.[4] Freezing and thawing can lead to the precipitation of the compound and may cause degradation, particularly due to pH shifts in certain buffers as they freeze.[5] Aliquoting stock solutions into single-use volumes is the best practice to maintain the integrity of the compound.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in experiments. Degradation of this compound due to improper storage.1. Prepare fresh stock solutions from solid this compound stored at -20°C. 2. Ensure solutions are aliquoted and protected from light. 3. Avoid repeated freeze-thaw cycles.
Precipitate observed in thawed stock solution. The solution may have exceeded its solubility limit, or the compound has precipitated during the freeze-thaw cycle.1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. If it does not redissolve, the solution should be discarded. 3. For future preparations, consider if the concentration is appropriate for the solvent and storage temperature.
Inconsistent results between experiments. Partial degradation of this compound in working solutions or variability in handling.1. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. 2. Ensure consistent handling procedures, including solvent type and final concentration.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into byproducts.1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Review storage and handling procedures to identify potential causes of degradation. 3. The primary degradation pathway is basic hydrolysis; check the pH of any aqueous components.

Data on this compound Degradation

The stability of this compound is significantly influenced by temperature and pH. The following tables summarize quantitative data from forced degradation studies.

Table 1: Thermal Degradation of this compound in a Model Solution

Temperature (°C)Incubation Time (min)This compound Concentration (mg/kg)Degradation (%)
16032.89 ± 0.13-
160201.3 ± 0.274%
1803Not specified50%
18020Not specified76%
200200100%

Data from a study on the influence of heat treatment on this compound in a model solution.[6]

Table 2: Summary of Forced Degradation Studies

ConditionObservation
Acidic Hydrolysis Stable
Basic Hydrolysis Significant decomposition
Oxidative Degradation Stable
Thermal Degradation Degradation increases with temperature
Photolytic Degradation Light-sensitive

Based on a stability-indicating HPLC method development study.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solutions

This protocol provides a standardized procedure for preparing and storing this compound stock solutions to ensure their stability and integrity for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the container of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile tube, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). Vortex thoroughly until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage:

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[4]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[4]

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a solution over time using High-Performance Liquid Chromatography (HPLC).

Equipment and Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • This compound standard

  • Mobile phase: Acetonitrile and water (e.g., gradient elution)

  • Solvent for sample preparation (e.g., DMSO, methanol)

  • Incubator or water bath for temperature studies

  • Light source for photostability studies

Procedure:

  • Standard Preparation: Prepare a fresh stock solution of this compound of known concentration in a suitable solvent.

  • Sample Preparation: Prepare the this compound solution to be tested for stability at a known concentration.

  • Initial Analysis (Time 0): Immediately analyze the freshly prepared test solution by HPLC to determine the initial concentration of this compound.

  • Storage Conditions: Store aliquots of the test solution under the desired conditions to be evaluated (e.g., different temperatures, light exposure, pH).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot of the stored solution.

  • HPLC Analysis: Analyze the aliquot by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point by comparing the peak area to a calibration curve generated from the this compound standard.

    • Determine the percentage of degradation over time.

    • If degradation is observed, the appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Beauvericin_Degradation_Pathways cluster_factors Degradation Factors This compound This compound Degradation Degradation This compound->Degradation leads to Temperature High Temperature Temperature->Degradation Basic_pH Basic pH Basic_pH->Degradation Light Light Exposure Light->Degradation

Caption: Major factors leading to the degradation of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis Prep_Standard Prepare this compound Standard Initial_HPLC HPLC Analysis (Time 0) Prep_Standard->Initial_HPLC Prep_Sample Prepare Test Solution Prep_Sample->Initial_HPLC Store_Samples Store Samples (Test Conditions) Initial_HPLC->Store_Samples Time_Point_HPLC HPLC Analysis (Time Points) Store_Samples->Time_Point_HPLC Data_Analysis Data Analysis (% Degradation) Time_Point_HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound using HPLC.

References

Technical Support Center: Optimizing Chromatographic Separation of Beauvericin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the chromatographic separation of beauvericin (B1667859) and its structurally similar analogs, such as enniatins. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the chromatographic analysis of this compound and its analogs in a user-friendly question-and-answer format.

Question 1: Why am I observing poor peak resolution or co-elution of this compound and its analogs, particularly enniatin B1?

Answer:

Poor resolution is a frequent challenge due to the structural similarities between this compound and its analogs. Several factors can contribute to this issue.

  • Inappropriate Column Chemistry: The choice of the stationary phase is critical for achieving selectivity.

    • Solution: C18 columns are widely reported as effective for separating this compound and enniatins.[1][2] If you are already using a C18 column, consider trying one from a different manufacturer as subtle differences in silica (B1680970) chemistry and bonding can alter selectivity. Alternatively, experimenting with a biphenyl (B1667301) or a C8 stationary phase may provide a different selectivity profile.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of analytes.

    • Solution 1: Adjusting the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers.[4][5] Fine-tuning the ratio of the organic solvent to the aqueous phase can significantly impact resolution. A shallower gradient or a lower percentage of the organic solvent in an isocratic method will generally increase retention times and may improve the separation of closely eluting peaks.[6][7]

    • Solution 2: Mobile Phase Additives: The addition of modifiers can improve peak shape and selectivity. Adding ammonium (B1175870) formate (B1220265) (e.g., 5 mmol·L−1) and a small amount of formic acid (e.g., 0.1% v/v) to the mobile phase can enhance the formation of desired adducts (like [M+NH4]+) in mass spectrometry, which can also aid in chromatographic separation and improve peak shape.[2][5][8]

  • Inadequate Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: Optimizing the column temperature can improve separation efficiency. While a thermostated column at 30 °C has been shown to result in better mycotoxin separation, it was noted that enniatin B1 and this compound were not fully resolved under these specific conditions.[5] Experimenting with different temperatures (e.g., 25 °C, 40 °C) may be necessary to achieve baseline separation for your specific analytes of interest.[5][7]

Question 2: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?

Answer:

Peak tailing can compromise peak integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the analytical setup.

  • Active Silanol (B1196071) Groups: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, leading to tailing.

    • Solution: Use a modern, well-end-capped C18 column. The addition of a mobile phase modifier like formic acid can help to suppress the ionization of silanol groups and reduce these secondary interactions.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to poor peak shape.

    • Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase.

Question 3: I am experiencing low sensitivity and a noisy baseline. How can I improve my signal-to-noise ratio?

Answer:

Low sensitivity and a noisy baseline can hinder the accurate detection and quantification of low-level analytes.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to a high baseline and noise.

    • Solution: Use high-purity HPLC or LC-MS grade solvents and reagents.[9] Prepare fresh aqueous mobile phases daily and filter them before use. Ensure proper degassing of the mobile phase to prevent bubble formation in the detector.[10]

  • Matrix Effects in LC-MS/MS: Co-eluting matrix components from complex samples can suppress or enhance the ionization of the target analytes in the mass spectrometer source, leading to poor sensitivity and inaccurate quantification.

    • Solution: Implement a robust sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) using graphitized carbon black cartridges have been shown to provide high recoveries and effectively remove major interferences.[8] Diluting the sample extract can also mitigate matrix effects, though this may compromise detection limits.

  • Suboptimal Mass Spectrometry Parameters: Incorrect MS settings will lead to a poor response.

    • Solution: Optimize MS parameters such as ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy for MS/MS transitions). For this compound and enniatins, positive electrospray ionization (ESI+) is typically used, and monitoring for ammonium adducts ([M+NH4]+) can provide enhanced signal intensity compared to protonated molecules ([M+H]+).[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of this compound and its analogs?

A1: A good starting point would be a reversed-phase separation on a C18 column with a gradient elution using water and acetonitrile or methanol, both containing 5 mM ammonium formate and 0.1% formic acid.[2][8] The gradient can be optimized to achieve the desired separation.

Q2: How should I prepare my samples for analysis?

A2: Sample preparation is matrix-dependent. For complex matrices like biological fluids or food products, an extraction step followed by a cleanup step is often necessary.[8][11] A common approach involves extraction with an organic solvent mixture (e.g., acetonitrile/water) followed by solid-phase extraction (SPE) for cleanup.[8][12] For cleaner samples, a "dilute-and-shoot" approach may be sufficient.

Q3: What detection method is most suitable for this compound analysis?

A3: While UV detection at around 205 nm or 262 nm is possible, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is crucial for analyzing complex matrices and confirming the identity of the analytes.[4][13]

Experimental Protocols and Data

Table 1: Example LC-MS/MS Method Parameters for this compound and Enniatin Analysis
ParameterConditionReference
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[2][8]
Column Reversed-phase C18, e.g., 150 mm x 2 mm, 3 µm particle size[2]
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid[2][5]
Mobile Phase B Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid[2][5]
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might start at 5% B and increase to 95% B over 10 minutes.[2]
Flow Rate 0.2 - 0.4 mL/min[2][13]
Column Temperature 30 - 40 °C[5][13]
Injection Volume 5 - 20 µL[5][11]
MS System Triple quadrupole mass spectrometer[8][11]
Ionization Mode Electrospray Ionization, Positive (ESI+)[5][11]
Monitored Ions Precursor and product ions for this compound and its analogs (typically [M+NH4]+ adducts)[5][8]
Table 2: Quantitative Data from a Validated LC-MS/MS Method
AnalyteRetention Time (min)LOD (ng/L)LOQ (ng/L)Recovery (%)
This compoundVaries with method5 - 2020 - 4085 - 120
Enniatin AVaries with method5 - 2020 - 4085 - 120
Enniatin A1Varies with method5 - 2020 - 4085 - 120
Enniatin BVaries with method5 - 2020 - 4085 - 120
Enniatin B1Varies with method5 - 2020 - 4085 - 120
Data synthesized from a study on human biological fluids.[8] LOD (Limit of Detection) and LOQ (Limit of Quantification) can vary significantly based on the matrix and instrumentation.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Matrix Sample (e.g., food, plasma) extraction Solvent Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup final_extract Final Extract in Injection Solvent cleanup->final_extract lc_system LC System (HPLC/UHPLC) final_extract->lc_system column C18 Column lc_system->column ms_detector MS/MS Detector column->ms_detector data_acquisition Data Acquisition ms_detector->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification integration->quantification report Final Report quantification->report troubleshooting_workflow cluster_resolution Poor Resolution / Co-elution cluster_peak_shape Poor Peak Shape (Tailing, Fronting) cluster_sensitivity Low Sensitivity / Noisy Baseline cluster_problem_type start Problem Encountered check_column Check Column (Type, Age, Condition) check_overload Check for Column Overload check_mp_prep Check Mobile Phase Prep (Purity, Degassing) problem_type What is the issue? start->problem_type optimize_mp Optimize Mobile Phase (Gradient, Organic Solvent, Additives) check_column->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp check_solvent Check Injection Solvent Compatibility check_overload->check_solvent check_ph Check Mobile Phase pH check_solvent->check_ph check_sample_prep Optimize Sample Cleanup (Reduce Matrix Effects) check_mp_prep->check_sample_prep optimize_ms Optimize MS Parameters check_sample_prep->optimize_ms problem_type->check_column Resolution problem_type->check_overload Peak Shape problem_type->check_mp_prep Sensitivity

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Beauvericin and Enniatins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beauvericin (B1667859) (BEA) and enniatins (ENNs) are cyclic hexadepsipeptide mycotoxins produced predominantly by various Fusarium fungi and are common contaminants in cereals and grain-based products.[1][2] Due to their frequent co-occurrence and structural similarities, there is significant interest in understanding their individual and combined toxicological profiles. Both BEA and ENNs exhibit a range of biological activities, including insecticidal, antimicrobial, and potent cytotoxic effects against various cell lines.[3][4][5] Their primary mechanism of action is linked to their ionophoric properties, which enable them to facilitate the transport of cations across biological membranes, disrupting cellular ion homeostasis and triggering cell death pathways.[3][4][6] This guide provides a comparative overview of the cytotoxicity of this compound and various enniatins, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Comparative Cytotoxicity Data

The cytotoxic potency of this compound and enniatins varies significantly depending on the specific analogue, the cell line tested, and the duration of exposure. Generally, both mycotoxins induce cytotoxic effects in the low micromolar range.[3][7] The following table summarizes the 50% inhibitory concentration (IC50) values from various in vitro studies.

MycotoxinCell LineExposure Time (h)IC50 (µM)Reference(s)
This compound (BEA) IPEC-J2 (proliferating)24< 10[1][8]
A549 (Human Lung Carcinoma)-2.4 - 7.8[5]
NCI-H460 (Human Lung Cancer)-1.1[5]
MIA Pa Ca-2 (Human Pancreatic Carcinoma)-1.3[5]
Y79 (Human Retinoblastoma)-0.4 - 4[5]
Enniatin A (ENN A) IPEC-J2 (proliferating)24~10[1]
Caco-2 (Human Colon Adenocarcinoma)-1.1 ± 0.2[9]
Enniatin A1 (ENN A1) H4IIE (Rat Hepatoma)-~1 - 2.5[7][10]
Caco-2482.7 ± 0.8[9]
HT-29 (Human Colon Adenocarcinoma)481.4 ± 0.7[9]
HepG2 (Human Liver Carcinoma)-~10 - 25[7]
Enniatin B (ENN B) H4IIE-~1 - 2.5[7]
Caco-2-1.4 to >30[11]
HepG2-0.9 to 435.9[11]
IPEC-J2 (proliferating)24> 100[1][8]
Enniatin B1 (ENN B1) H4IIE-~1 - 2.5[7][10]
Caco-2720.8[11][12]
HT-29723.7[11][12]
HepG2728.5[11][12]

Note: IC50 values can vary between studies due to differences in experimental conditions and assays used.

Studies comparing these mycotoxins on the same cell line reveal varying orders of potency. For instance, in porcine intestinal epithelial cells (IPEC-J2), this compound and enniatin A were found to be the most cytotoxic, followed by enniatins A1 and B1, with enniatin B being the least potent.[1][8] In contrast, for human colon adenocarcinoma cells (Caco-2 and HT-29), enniatin A1 was identified as the most toxic compound.[9]

Mechanisms of Action and Signaling Pathways

The cytotoxicity of this compound and enniatins is primarily initiated by their ionophoric activity, leading to a cascade of intracellular events that culminate in apoptosis or necrosis.

This compound-Induced Cytotoxicity

This compound's toxicity is strongly associated with its ability to increase the permeability of cell membranes to cations, particularly calcium (Ca²⁺).[6][13] The influx of extracellular Ca²⁺ disrupts intracellular homeostasis, triggering several downstream signaling pathways.[5][6]

  • Mitochondrial (Intrinsic) Apoptosis Pathway : The elevated cytosolic Ca²⁺ leads to mitochondrial stress, decreasing the mitochondrial membrane potential and causing the release of cytochrome c.[5][6] Cytochrome c then activates caspases (such as caspase-3), which are key executioner enzymes of apoptosis, leading to DNA fragmentation and cell death.[5][14]

  • Oxidative Stress : this compound induces the generation of reactive oxygen species (ROS), leading to oxidative stress, which further contributes to mitochondrial damage and apoptosis.[4][13]

  • MAPK and NF-κB Signaling : BEA influences crucial cellular signaling pathways. It can activate the MEK1/2-ERK42/44-90RSK signaling cascade, which plays a role in BEA-induced apoptosis in some cancer cells.[6][13][14] It has also been shown to decrease NF-κB phosphorylation and increase JNK phosphorylation.[6][13][15]

Beauvericin_Pathway cluster_cell Cytosol BEA This compound Ca_Channel Ion Channel Formation BEA->Ca_Channel targets Membrane Cell Membrane Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx facilitates ROS ↑ ROS (Oxidative Stress) Ca_Influx->ROS induces Mito Mitochondrial Stress (↓ Membrane Potential) Ca_Influx->Mito induces MAPK MAPK Pathway (MEK/ERK) Ca_Influx->MAPK activates ROS->Mito CytC Cytochrome c Release Mito->CytC leads to Caspases Caspase Activation (e.g., Caspase-3) CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes MAPK->Apoptosis contributes to Enniatin_Pathway cluster_cell Cytosol ENN Enniatins Ion_Disruption Cation Homeostasis Disruption (K⁺, Na⁺, Ca²⁺) ENN->Ion_Disruption induces CellCycleArrest Cell Cycle Arrest (G2/M) ENN->CellCycleArrest causes ERK_Inhibition ↓ ERK Activation ENN->ERK_Inhibition causes Membrane Cell Membrane ROS ↑ ROS (Oxidative Stress) Ion_Disruption->ROS leads to Mito Mitochondrial Dysfunction Ion_Disruption->Mito leads to LMP Lysosomal Membrane Permeabilization Ion_Disruption->LMP induces ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Cathepsins Cathepsin Release LMP->Cathepsins Cathepsins->Apoptosis CellCycleArrest->Apoptosis can lead to ERK_Inhibition->Apoptosis promotes Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Mycotoxin Exposure cluster_assay Assay & Data Collection cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., in 96-well plates) Adherence 2. Overnight Incubation (Allow cells to adhere) Cell_Culture->Adherence Treatment 3. Treatment (Add this compound/Enniatins at various concentrations) Adherence->Treatment Incubation 4. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay_Step 5. Cytotoxicity Assay (e.g., MTT, Neutral Red) Incubation->Assay_Step Measurement 6. Data Measurement (e.g., Spectrophotometry, Flow Cytometry) Assay_Step->Measurement Analysis 7. Data Analysis (Calculate % viability, Determine IC50 values) Measurement->Analysis

References

Unveiling Beauvericin's Selective Inhibition of TGFBR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of beauvericin's performance as a selective inhibitor of the Transforming Growth Factor-Beta Receptor 2 (TGFBR2) against other known inhibitors of the TGF-β signaling pathway. Experimental data is presented to offer an objective analysis for researchers in oncology, fibrosis, and other fields where TGF-β signaling is a key therapeutic target.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations of This compound (B1667859) and other compounds targeting the TGF-β signaling pathway. It is important to note that the nature of the reported values (IC50 or Ki) may differ, reflecting different aspects of enzyme inhibition.

CompoundTarget(s)IC50 / Ki (TGFBR2)IC50 / Ki (TGFBR1/ALK5)Reference(s)
This compound TGFBR2 1.36 ± 0.21 µM (IC50) Negligible inhibition at >10 µM [1]
LY2109761TGFBR1/TGFBR2300 nM (Ki)38 nM (Ki)[1][2][3]
LY364947TGFBR1/TGFBR2400 nM (IC50)59 nM (IC50)[4][5][6]
Galunisertib (B1674415) (LY2157299)TGFBR1/TGFBR2210 nM (IC50)56 nM (IC50)[7][8]
SB-431542TGFBR1 (ALK5), ALK4, ALK7Not specified94 nM (IC50)[9][10][11][12]
RepSoxTGFBR1 (ALK5)Not specified4 nM (IC50, autophosphorylation)[13][14][15][16]

Experimental Protocols

Detailed methodologies for key experiments used to validate the selective inhibition of TGFBR2 are provided below.

In Vitro TGFBR2 Kinase Assay

This assay quantifies the enzymatic activity of TGFBR2 and the inhibitory effect of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay.[17][18]

Materials:

  • Recombinant human TGFBR2 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[17]

  • Test compounds (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader for luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 384-well plate, add the test compound and the TGFBR2 enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit reagents according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a microplate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Smad2 (p-Smad2)

This technique is used to assess the downstream effects of TGFBR2 inhibition on the canonical TGF-β signaling pathway.

Materials:

  • Cell line of interest (e.g., osteosarcoma cells)

  • TGF-β1 ligand

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Smad2 (Ser465/467) and anti-total Smad2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to a desired confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulate the cells with TGF-β1 to induce Smad2 phosphorylation.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Smad2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2.

Transwell Migration and Invasion Assay

These assays evaluate the effect of TGFBR2 inhibition on cancer cell motility.

Materials:

  • Transwell inserts with porous membranes (e.g., 8 µm pores)

  • For invasion assays, a basement membrane matrix (e.g., Matrigel)

  • Cell culture medium with and without a chemoattractant (e.g., fetal bovine serum)

  • Test compounds

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • For invasion assays, coat the top of the Transwell inserts with the basement membrane matrix and allow it to solidify.

  • Seed cells in serum-free medium containing the test compound in the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify migration or invasion.

Mandatory Visualizations

TGF-β Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGFBR2 TGF-beta->TGFBR2 Binds TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates This compound This compound This compound->TGFBR2 Inhibits pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 SMAD4 pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Proliferation, Metastasis) SMAD_complex->Gene_Transcription Translocates & Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGFBR2.

Experimental Workflow: Validating TGFBR2 Inhibition

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_outcomes Experimental Outcomes kinase_assay In Vitro Kinase Assay (this compound vs. TGFBR2) ic50 Determine IC50 kinase_assay->ic50 cell_treatment Treat Cells with This compound + TGF-β1 ic50->cell_treatment western_blot Western Blot for p-Smad2 cell_treatment->western_blot migration_assay Transwell Migration/ Invasion Assay cell_treatment->migration_assay pathway_inhibition Confirmation of Pathway Inhibition western_blot->pathway_inhibition functional_effect Assessment of Functional Effects on Cell Behavior migration_assay->functional_effect

Caption: Workflow for validating the selective inhibition of TGFBR2 by this compound.

References

Comparative Analysis of Beauvericin Antibody Cross-Reactivity with Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of beauvericin (B1667859) antibodies with other significant mycotoxins. Understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays for mycotoxin detection in food safety, toxicology, and drug development research. While specific cross-reactivity data for this compound antibodies is not extensively available in current literature, this guide outlines the principles of antibody cross-reactivity, presents a framework for its evaluation, and provides detailed experimental protocols based on established immunoassay techniques.

Executive Summary

This compound, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is an emerging concern for food and feed safety. The development of specific antibodies is essential for its detection and quantification. A critical parameter for any antibody used in an immunoassay is its cross-reactivity with other structurally related or co-occurring mycotoxins. High cross-reactivity can lead to false-positive results and an overestimation of the mycotoxin concentration. This guide explores the theoretical basis for the cross-reactivity of this compound antibodies and provides the necessary experimental framework for its assessment.

Principles of Antibody Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its specific target antigen. In the context of mycotoxin immunoassays, this means a this compound antibody might also bind to other mycotoxins that share similar structural features or epitopes. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target antigen.

Comparative Cross-Reactivity Data

As of the latest literature review, comprehensive experimental data on the cross-reactivity of this compound-specific monoclonal or polyclonal antibodies with a wide range of other mycotoxins is limited. Typically, such data is presented in a tabular format, comparing the 50% inhibitory concentration (IC50) of the target mycotoxin with that of other tested compounds in a competitive immunoassay format.

Below is a hypothetical table illustrating how such data would be presented. Researchers generating novel this compound antibodies should aim to produce a similar dataset to characterize their reagents thoroughly.

MycotoxinChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Cyclic Hexadepsipeptide 5.0 100
Enniatin ACyclic Hexadepsipeptide25.020
Enniatin BCyclic Hexadepsipeptide30.016.7
Fumonisin B1Long-chain aminopolyol> 1000< 0.5
Ochratoxin ADihydroisocoumarin linked to phenylalanine> 1000< 0.5
Aflatoxin B1Coumarin derivative> 1000< 0.5
DeoxynivalenolTrichothecene> 1000< 0.5
ZearalenoneResorcylic acid lactone> 1000< 0.5

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for determining antibody cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (e.g., this compound-BSA)

  • This compound monoclonal or polyclonal antibody

  • This compound standard

  • Competing mycotoxin standards (e.g., fumonisins, ochratoxins, aflatoxins)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Experimental Workflow:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat wells with This compound-protein conjugate B Block unoccupied sites on the well surface A->B Wash C Add a mixture of this compound antibody and free mycotoxin (this compound or competitor) B->C Wash D Add enzyme-conjugated secondary antibody C->D Wash E Add substrate and incubate D->E Wash F Stop reaction and measure absorbance E->F

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

3. Detailed Steps:

  • Coating: Dilute the this compound-protein conjugate in coating buffer to a predetermined optimal concentration. Add 100 µL of the solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the competing mycotoxins in PBST.

    • In separate tubes, mix 50 µL of each mycotoxin dilution with 50 µL of the diluted this compound antibody.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound (the concentration that causes 50% inhibition of antibody binding).

  • Similarly, plot inhibition curves for each of the competing mycotoxins and determine their IC50 values.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Mycotoxin) x 100

This compound Signaling Pathway Involvement

This compound has been reported to exert its cytotoxic effects through various mechanisms, including the induction of apoptosis. One of the key pathways involves the disruption of intracellular calcium homeostasis.

Beauvericin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Mitochondria / Nucleus This compound This compound ca_channel Ca²⁺ Channel This compound->ca_channel Acts on erk ERK (Reduced Expression) This compound->erk jnk JNK (Phosphorylation) This compound->jnk nfkB NF-κB (Reduced Expression) This compound->nfkB ca_influx Increased Intracellular Ca²⁺ ca_channel->ca_influx Promotes apoptosis Apoptosis ca_influx->apoptosis erk->apoptosis jnk->apoptosis nfkB->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

This compound can act as an ionophore, leading to an influx of calcium ions into the cell. This increase in intracellular calcium can trigger downstream apoptotic pathways. Additionally, studies have suggested that this compound can modulate signaling pathways involving ERK, JNK, and NF-κB, which are critical regulators of cell survival and apoptosis.

Conclusion

The specificity of this compound antibodies is a paramount consideration for the development of reliable immunoassays. While direct comparative data on the cross-reactivity of this compound antibodies with other mycotoxins is currently scarce, this guide provides the necessary framework and methodologies for researchers to perform these critical assessments. By thoroughly characterizing the cross-reactivity profile of newly developed this compound antibodies, the scientific community can ensure the accuracy and reliability of future mycotoxin detection methods, contributing to safer food and more effective research outcomes.

Beauvericin's Antifungal Efficacy: A Comparative Analysis with Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, has garnered attention for its diverse biological activities. While its intrinsic antifungal activity appears limited against certain key pathogenic fungi, it demonstrates significant potential as a synergistic agent, enhancing the efficacy of commercial antifungal drugs. This guide provides a comparative overview of this compound's antifungal properties against those of established commercial agents, supported by available experimental data. We delve into its mechanism of action, offering a detailed look at the signaling pathways involved, and provide standardized experimental protocols for antifungal susceptibility testing.

Comparative Antifungal Activity: A Look at the Data

Quantitative data on the standalone antifungal activity of this compound is sparse, particularly against filamentous fungi such as Aspergillus and Fusarium. The available literature suggests that this compound's primary strength lies in its ability to work in concert with existing antifungal drugs.

One study has reported a Minimum Inhibitory Concentration (MIC) for this compound against the yeast Candida albicans.[1][2][3][4][5]

Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesThis compound MIC
Candida albicans3.91 µM

Note: Data for a direct comparison of this compound's intrinsic MIC against a wide range of pathogenic fungi is limited in the current scientific literature.

In contrast, extensive data exists for the MICs of various commercial antifungal agents against clinically relevant fungi. These values provide a benchmark for assessing the potency of any new antifungal candidate.

Table 2: MIC Ranges of Commercial Antifungal Agents against Pathogenic Fungi

Fungal SpeciesAmphotericin B (µg/mL)Itraconazole (µg/mL)Voriconazole (µg/mL)
Candida albicans0.12 - 80.06 - 160.06 - 16
Aspergillus fumigatus0.125 - 80.125 - 10.032 - 1
Fusarium solani0.5 - 32>6432

Data compiled from multiple sources. MIC ranges can vary depending on the specific isolate and testing methodology.

The true potential of this compound is highlighted in synergy studies. When combined with azole antifungals like ketoconazole (B1673606) and miconazole, this compound significantly enhances their activity, even against drug-resistant strains of Candida.[6] This synergistic effect is attributed to this compound's ability to inhibit multidrug efflux pumps, which are a common mechanism of antifungal resistance.

Mechanism of Action: A Dual Approach

This compound exerts its antifungal effects through a multi-pronged approach, primarily by disrupting calcium homeostasis and inducing programmed cell death (apoptosis). It also plays a crucial role in overcoming drug resistance by inhibiting efflux pumps.

Induction of Apoptosis via Calcium Influx

This compound acts as an ionophore, forming channels in the fungal cell membrane that facilitate the influx of cations, most notably calcium (Ca²⁺). The resulting increase in intracellular Ca²⁺ concentration triggers a cascade of downstream events:

  • Mitochondrial Stress: Elevated cytosolic Ca²⁺ is taken up by the mitochondria, leading to mitochondrial swelling, depolarization of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).

  • Apoptotic Pathway Activation: The mitochondrial stress leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of caspases, which are proteases that execute the final stages of apoptosis by cleaving cellular proteins and dismantling the cell.

beauvericin_apoptosis_pathway This compound-Induced Apoptotic Pathway This compound This compound cell_membrane Fungal Cell Membrane ca2_channel Ion Channel Formation cell_membrane->ca2_channel interacts with ca2_influx Ca²⁺ Influx ca2_channel->ca2_influx intracellular_ca2 Increased Intracellular [Ca²⁺] ca2_influx->intracellular_ca2 mitochondrion Mitochondrion mito_stress Mitochondrial Stress (Swelling, Depolarization) mitochondrion->mito_stress leads to ros ROS Production mito_stress->ros cytochrome_c Cytochrome c Release mito_stress->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound induces apoptosis by increasing intracellular calcium.

Inhibition of Multidrug Efflux Pumps

A key mechanism of antifungal resistance is the overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, which actively pump antifungal drugs out of the fungal cell. This compound has been shown to inhibit the function of these efflux pumps, thereby increasing the intracellular concentration of co-administered antifungal agents and restoring their efficacy.

beauvericin_efflux_inhibition This compound's Inhibition of Drug Efflux Pumps cluster_membrane Fungal Cell Membrane efflux_pump Drug Efflux Pump (e.g., ABC Transporter) antifungal_drug Commercial Antifungal Drug antifungal_drug->efflux_pump is expelled by intracellular_drug Increased Intracellular Antifungal Concentration antifungal_drug->intracellular_drug enters cell This compound This compound This compound->efflux_pump inhibits fungal_death Fungal Cell Death intracellular_drug->fungal_death

Caption: this compound enhances antifungal efficacy by blocking drug efflux pumps.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized protocol for testing filamentous fungi.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M38-A2)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • Antifungal agent stock solutions

  • Fungal inoculum, adjusted to a specific concentration

  • Spectrophotometer

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in the microtiter plate wells using RPMI-1640 medium.

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar (B569324) medium. Spores or conidia are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 48-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth as observed with the naked eye.

mic_workflow Experimental Workflow for MIC Determination prep_antifungal Prepare Antifungal Serial Dilutions inoculate_plate Inoculate Microtiter Plate prep_antifungal->inoculate_plate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate_plate incubation Incubate at 35°C (48-72h) inoculate_plate->incubation read_results Visually Read MIC incubation->read_results mic_value Determine MIC Value read_results->mic_value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound presents a compelling profile as a potential adjunctive therapy in the treatment of fungal infections. While its standalone antifungal activity may be modest, its ability to synergize with existing antifungal agents, particularly against resistant strains, warrants further investigation. Future research should focus on:

  • In vivo efficacy studies: Evaluating the synergistic effects of this compound in animal models of fungal infections.

  • Toxicology studies: Thoroughly assessing the safety profile of this compound for potential clinical applications.

  • Structure-activity relationship studies: Identifying analogues of this compound with improved efficacy and reduced toxicity.

The exploration of natural compounds like this compound offers a promising avenue for the development of novel therapeutic strategies to combat the growing challenge of antifungal resistance.

References

Unveiling the In Vivo Anti-Metastatic Potential of Beauvericin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-metastatic effects of beauvericin (B1667859), a natural cyclic hexadepsipeptide, against other therapeutic alternatives. This analysis is supported by experimental data from preclinical studies, with a focus on osteosarcoma, a cancer with a high metastatic propensity.

This compound has demonstrated significant anti-proliferative and anti-metastatic activities in preclinical cancer models.[1][2] Its primary mechanism of action in suppressing metastasis, particularly in osteosarcoma, is through the selective inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical mediator of tumor progression and metastasis.[1][2][3] This guide will delve into the quantitative data supporting this compound's efficacy, detail the experimental protocols used in these in vivo studies, and compare its performance with other TGF-β inhibitors and a standard-of-care chemotherapeutic agent, doxorubicin.

Comparative Efficacy of Anti-Metastatic Agents in Osteosarcoma

The following tables summarize the quantitative data from in vivo studies on this compound and its alternatives in osteosarcoma models.

Table 1: In Vivo Efficacy of this compound in an Orthotopic Osteosarcoma Mouse Model

TreatmentDosage and AdministrationTumor Weight (g)Number of Lung Metastatic FociKey Molecular Changes in Tumor TissueReference
Vehicle-~1.2~35-Ye et al., 2023[1]
This compound2.5 mg/kg, i.v., daily~0.7~20↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin, ↓ COL1A1, ↓ MMP2Ye et al., 2023[1]
This compound5 mg/kg, i.v., daily~0.4~10↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin, ↓ COL1A1, ↓ MMP2Ye et al., 2023[1]

Table 2: In Vivo Efficacy of Alternative Anti-Metastatic Agents in Osteosarcoma Mouse Models

AgentClassDosage and AdministrationPrimary Tumor EffectMetastasis-Related Molecular ChangesReference
RepSox TGF-βRI/ALK5 Inhibitor5 or 20 mg/kg, i.p., every other daySignificant decrease in tumor volume and weight↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin, ↓ MMP-2, ↓ MMP-9He et al., 2021[4][5][6]
SD-208 TGF-βRI Inhibitor60 mg/kg/day, oral gavageNot specified for primary osteosarcomaNot specified for osteosarcomaLo et al., 2011[7]
Doxorubicin Anthracycline Chemotherapy5 mg/kg, i.v., on days 0, 4, 8, 12Significant reduction in tumor volumeNot specified for metastasis markersLi et al., 2020[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow of the in vivo experiments.

beauvericin_tgf_beta_pathway TGFB TGF-β TGFBR2 TGFBR2 TGFB->TGFBR2 Binds TGFBR1 TGFBR1 TGFBR2->TGFBR1 Activates pSmad23 p-Smad2/3 TGFBR1->pSmad23 Phosphorylates This compound This compound This compound->TGFBR2 Inhibits Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Gene Expression (EMT, ECM Remodeling) Nucleus->Gene_Expression Regulates Metastasis Metastasis Gene_Expression->Metastasis Promotes in_vivo_workflow Start Start Cell_Culture Osteosarcoma Cell Culture (e.g., 143B cells) Start->Cell_Culture Orthotopic_Injection Orthotopic Injection into Mouse Tibia Cell_Culture->Orthotopic_Injection Tumor_Growth Tumor Growth Monitoring Orthotopic_Injection->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Alternatives) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Experimental Endpoint Data_Collection->Endpoint Analysis Analysis (Tumor Weight, Lung Metastasis, Molecular Markers) Endpoint->Analysis End End Analysis->End comparison_logic This compound This compound Efficacy Anti-Metastatic Efficacy This compound->Efficacy Mechanism Mechanism of Action This compound->Mechanism Protocol Experimental Protocol This compound->Protocol TGFB_Inhibitors Other TGF-β Inhibitors (RepSox, SD-208) TGFB_Inhibitors->Efficacy TGFB_Inhibitors->Mechanism TGFB_Inhibitors->Protocol Chemotherapy Standard Chemotherapy (Doxorubicin) Chemotherapy->Efficacy Chemotherapy->Mechanism Chemotherapy->Protocol

References

A Comparative Analysis of Beauvericin Production in Different Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, has garnered significant attention in the scientific community for its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[1][2][3] Produced by a variety of fungal species, particularly within the Fusarium genus, the yield of this compound can vary dramatically between different isolates and under various culture conditions.[4][5][6] This guide provides a comparative analysis of this compound production, supported by experimental data, to aid researchers in selecting optimal fungal strains and cultivation strategies for its production.

Quantitative Production of this compound Across Fungal Isolates

The production of this compound is not uniform across all producing species, with some isolates demonstrating significantly higher yields. The following table summarizes quantitative data on this compound production from various fungal isolates as reported in the literature. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, such as culture media, incubation periods, and analytical methodologies used in different studies.

Fungal SpeciesStrain(s)Culture MediumThis compound YieldReference
Fusarium proliferatumM-5991Cracked corn~1000 mg/kg[7]
Fusarium proliferatumVariousCorn gritsNot specified, but noted as a high producer[8]
Fusarium proliferatumLF061Not specifiedNot specified, but used for biosynthesis studies[9]
Fusarium nygamaiVariousNot specifiedHigh producer[5]
Fusarium subglutinansVariousNot specifiedHigh producer[4]
Fusarium sambucinum12 of 14 tested strainsNot specified2 to 230 mg/g[6]
Fusarium concentricumNot specifiedCorn grits720 µg/g[8]
Fusarium tardicrescensNFCCI 5201Fusarium-defined media15.82 mg/g of biomass[10]
Fusarium oxysporum4 of 7 tested strainsNot specifiedProducer[4]
Fusarium oxysporum5-19Czapek medium~2.5 mg/L[11]
Fusarium poae4 of 4 tested strainsNot specifiedProducer[4]
Fusarium dlamini2 of 2 tested strainsNot specifiedProducer[4]
Fusarium equiseti2 of 3 tested strainsNot specifiedProducer[4]
Trichoderma atrovirideNot specifiedNot specifiedMinor producer[5]
Trichoderma virideNot specifiedNot specifiedMinor producer[5]
Trichoderma koningiopsisNot specifiedNot specifiedMinor producer[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible research in the production and analysis of this compound. Below are generalized methodologies for key experiments cited in the literature.

Fungal Cultivation for this compound Production
  • Strain Selection and Maintenance: Fungal isolates are maintained on a suitable solid medium such as Potato Dextrose Agar (B569324) (PDA). Cultures are typically incubated at 25-28°C for 7-10 days.[11]

  • Inoculum Preparation: For liquid cultures, a spore suspension is prepared from a mature PDA culture. The spore concentration is adjusted to a desired level (e.g., 1x10^6 spores/mL).[12] For solid-state fermentation, agar plugs or spore suspensions can be used to inoculate the substrate.

  • Fermentation:

    • Liquid Fermentation: A suitable liquid medium, such as Czapek or a Fusarium-defined medium, is inoculated with the spore suspension.[10][11] The culture is then incubated on a rotary shaker at a specified speed (e.g., 150 rpm) and temperature (e.g., 28°C) for a defined period (e.g., 10-28 days).[11][12]

    • Solid-State Fermentation: A solid substrate, such as corn grits or cracked corn, is sterilized and inoculated with the fungus.[7][8][12] The moisture content is adjusted (e.g., 45%), and the culture is incubated in the dark at room temperature for a specified period (e.g., 28 days).[12]

Extraction and Purification of this compound
  • Extraction from Mycelia (Liquid Culture): The fungal mycelia are separated from the culture broth by filtration. The mycelia are then extracted with an organic solvent, typically ethyl acetate (B1210297) or a mixture of acetonitrile (B52724), methanol, and water.[12][13]

  • Extraction from Solid Substrate: The entire fermented solid substrate is ground and extracted with a suitable solvent mixture (e.g., acetonitrile:methanol:water).[12]

  • Defatting: The crude extract is often defatted by partitioning with a nonpolar solvent like n-heptane to remove lipids.[12]

  • Solvent Evaporation: The solvent from the extract is removed under reduced pressure using a rotary evaporator.[12]

  • Purification: The resulting residue can be further purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Quantification of this compound
  • Analytical Method: High-performance liquid chromatography (HPLC) coupled with a UV or diode array detector, or more sensitively, with tandem mass spectrometry (LC-MS/MS) is the most common method for the quantification of this compound.[8][14][15][16]

  • Sample Preparation: The purified extract is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and filtered before injection into the HPLC system.

  • Chromatographic Conditions: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of acetonitrile and water.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard curve prepared from a certified this compound standard.[10]

Visualizing Key Processes

To better understand the biosynthesis and experimental workflow for this compound, the following diagrams are provided.

Beauvericin_Biosynthesis_Pathway Glucose Glucose L_Valine L-Valine Glucose->L_Valine Glycolysis & Amino Acid Synthesis Ketoisovalerate 2-Ketoisovalerate L_Valine->Ketoisovalerate Transamination L_Phenylalanine L-Phenylalanine N_Methyl_Phe N-Methyl-L-phenylalanine L_Phenylalanine->N_Methyl_Phe Methylation D_Hiv D-Hydroxyisovaleric acid (D-Hiv) Ketoisovalerate->D_Hiv Reduction (NADPH-dependent) BEAS This compound Synthetase (BEAS) (NRPS) D_Hiv->BEAS N_Methyl_Phe->BEAS This compound This compound BEAS->this compound Cyclization SAM S-adenosyl methionine (SAM) SAM->L_Phenylalanine Experimental_Workflow Start Fungal Isolate Selection Cultivation Cultivation (Liquid or Solid-State Fermentation) Start->Cultivation Extraction Extraction with Organic Solvents Cultivation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Quantification (HPLC or LC-MS/MS) Purification->Analysis End Data Analysis Analysis->End

References

A Comparative Analysis of Beauvericin and Other Major Fusarium Mycotoxins: A Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fusarium species, ubiquitous fungi that contaminate a wide range of agricultural commodities, produce a diverse arsenal (B13267) of mycotoxins that pose a significant threat to human and animal health. Among these, beauvericin (B1667859) (BEA), a cyclic hexadepsipeptide, has garnered increasing attention for its biological activities. This guide provides a comprehensive toxicity comparison of this compound against other prominent Fusarium mycotoxins: deoxynivalenol (B1670258) (DON), zearalenone (B1683625) (ZEA), fumonisin B1 (FB1), and T-2 toxin. The information is supported by experimental data, detailed methodologies, and visual representations of key toxicological pathways.

Executive Summary

This guide reveals that while this compound exhibits significant cytotoxicity, its acute toxicity in animal models appears to be lower than that of trichothecenes like T-2 toxin. The toxicity of these mycotoxins is highly dependent on the model system (cell line or animal species), dose, and exposure time. T-2 toxin consistently emerges as the most acutely toxic mycotoxin in both in vivo and in vitro studies. Deoxynivalenol also demonstrates potent cytotoxicity and triggers specific stress response pathways. Zearalenone's toxicity is primarily linked to its estrogenic activity, while fumonisin B1 disrupts sphingolipid metabolism. This compound's primary mechanism of toxicity involves inducing ion imbalance, particularly calcium influx, leading to apoptosis.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity (LD50) in animal models and the cytotoxic effects (IC50) in various cell lines for this compound and the other selected Fusarium mycotoxins. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Acute Toxicity (LD50) in Animal Models

MycotoxinAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
This compound MouseIntraperitoneal>300[1]
Deoxynivalenol (DON) MouseOral46 - 78[2][3][4]
RatOral70[5]
Zearalenone (ZEA) MouseOral>2000[6]
RatOral>4000 - >16,000[6][7]
Fumonisin B1 (FB1) MouseOralUnknown[8][9]
RatOralUnknown[8][9]
T-2 Toxin MouseOral5.2 - 10.5[10][11]
RatOral1.5[12][13]

Table 2: Comparative Cytotoxicity (IC50) in Human Cell Lines

MycotoxinCell LineExposure TimeIC50 (µM)Reference(s)
This compound SH-SY5Y (neuroblastoma)24 h~5[14]
Deoxynivalenol (DON) Caco-2 (intestinal)48 h1.7 (DNA synthesis)[15]
HepG2 (liver)48 h4.3[16]
HEp-2 (laryngeal)48 h~0.34 (100 ng/mL)[17]
Zearalenone (ZEA) Caco-2 (intestinal)48 h10 (DNA synthesis)[15]
HeLa (cervical cancer)48 h~3.1 (1000 ng/mL)[17]
HepG2 (liver)72 h~25-50[18]
Fumonisin B1 (FB1) Caco-2 (intestinal)48 h20 (DNA synthesis)[15]
HepG2 (liver)72 h>100[18]
T-2 Toxin HeLa (cervical cancer)48 h~0.2 (100 ng/mL)[17]
HepG2 (liver)24 h~0.02[19]

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of these mycotoxins are mediated by distinct molecular mechanisms and interference with cellular signaling pathways.

This compound: Ionophore-induced Apoptosis

This compound acts as an ionophore, primarily increasing the influx of calcium ions (Ca2+) into the cytoplasm.[16][20] This disruption of calcium homeostasis triggers a cascade of events leading to apoptosis, including mitochondrial dysfunction and activation of caspases.[6][21]

Beauvericin_Toxicity_Pathway cluster_membrane BEA This compound Ca_channel Ca²⁺ Channel Formation BEA->Ca_channel inserts into Membrane Cell Membrane Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Mitochondria Mitochondrial Stress Ca_influx->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound's mechanism of inducing apoptosis through calcium influx.
Deoxynivalenol and T-2 Toxin: Ribotoxic Stress and MAPK Activation

Deoxynivalenol and T-2 toxin are trichothecenes that bind to the ribosomal peptidyl transferase center, inhibiting protein synthesis. This triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.[12] MAPK activation, in turn, modulates the expression of genes involved in inflammation and apoptosis.

Trichothecene_Toxicity_Pathway Toxin DON / T-2 Toxin Ribosome Ribosome Toxin->Ribosome binds to RSR Ribotoxic Stress Response Ribosome->RSR triggers MAPK MAPK Activation (JNK, p38) RSR->MAPK Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Ribotoxic stress response induced by DON and T-2 toxin.
Zearalenone: Estrogenic Activity

Zearalenone and its metabolites are structurally similar to estrogen and can bind to estrogen receptors (ERα and ERβ).[18] This interaction disrupts the endocrine system, leading to reproductive toxicity and potentially contributing to the development of hormone-dependent cancers.

Zearalenone_Toxicity_Pathway cluster_nucleus ZEA Zearalenone ER Estrogen Receptor (ERα / ERβ) ZEA->ER binds to Nucleus Nucleus ER->Nucleus translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity

Estrogenic mechanism of zearalenone toxicity.
Fumonisin B1: Disruption of Sphingolipid Metabolism

Fumonisin B1 is a structural analogue of sphinganine (B43673) and sphingosine (B13886), and it competitively inhibits the enzyme ceramide synthase.[22] This inhibition leads to the accumulation of sphinganine and sphingosine and a depletion of complex sphingolipids, which are crucial for cell membrane integrity and signaling, ultimately causing cytotoxicity and organ damage.

Fumonisin_Toxicity_Pathway FB1 Fumonisin B1 Ceramide_Synthase Ceramide Synthase FB1->Ceramide_Synthase inhibits Sphinganine ↑ Sphinganine Ceramide ↓ Ceramide Cell_Damage Cell Damage Sphinganine->Cell_Damage Ceramide->Cell_Damage Complex_Sphingolipids ↓ Complex Sphingolipids Complex_Sphingolipids->Cell_Damage

Inhibition of ceramide synthase by fumonisin B1.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Mycotoxin Treatment: Treat cells with various concentrations of the mycotoxin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the mycotoxin that causes a 50% reduction in cell viability.[22][23][24]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Mycotoxins Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for the MTT cell viability assay.
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells using a specific lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.[25][26][27]

DNA Fragmentation Assay (DNA Laddering)

This technique detects the characteristic ladder pattern of DNA fragments that is a hallmark of apoptosis. During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.

Protocol:

  • Cell Harvesting: Collect both floating and adherent cells from treated and untreated cultures.

  • DNA Extraction: Extract genomic DNA using a DNA extraction kit or a standard phenol-chloroform extraction method.

  • RNase Treatment: Treat the DNA samples with RNase A to remove contaminating RNA.

  • Agarose (B213101) Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Visualize the DNA fragments under UV light. A "ladder" of DNA fragments indicates apoptosis.[28]

Conclusion

The comparative analysis of this compound and other major Fusarium mycotoxins reveals a diverse landscape of toxicity. While this compound's acute toxicity appears lower than that of T-2 toxin, its ability to disrupt cellular ion homeostasis and induce apoptosis warrants significant consideration. Trichothecenes like DON and T-2 toxin are potent inhibitors of protein synthesis, leading to a robust stress response and subsequent cell death. Zearalenone's estrogenic properties are its primary toxicological concern, while fumonisin B1's disruption of lipid metabolism underlines its unique mechanism of action.

For researchers and drug development professionals, understanding these distinct toxicological profiles is crucial for risk assessment, diagnostics, and the development of potential therapeutic interventions. The provided data and protocols offer a foundation for further investigation into the complex interactions of these mycotoxins with biological systems.

References

Unraveling the Apoptotic Symphony: A Comparative Guide to Beauvericin-Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data confirming the apoptotic pathways induced by beauvericin (B1667859), a mycotoxin with notable anti-cancer properties. We delve into the molecular mechanisms, present key quantitative data, and offer detailed experimental protocols to support further investigation.

This compound orchestrates a multi-faceted apoptotic response in cancer cells, primarily engaging the intrinsic mitochondrial pathway, while also showing influence over other signaling cascades. The induction of apoptosis by this compound is a consistent finding across numerous cancer cell lines, underscoring its potential as a therapeutic agent.

Quantitative Analysis of this compound's Cytotoxic Effects

The cytotoxic potency of this compound varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. These values are crucial for comparing the sensitivity of different cell types to this compound and for designing effective experimental concentrations.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SH-SY5YNeuroblastoma1224[1]
SH-SY5YNeuroblastoma3.2548[1]
A549Non-small cell lung cancer~10Not Specified[2]
CT-26Murine colon carcinomaMicromolar concentrationsNot Specified[3]
CCRF-CEMAcute lymphoblastic leukemia1-10 (dose-dependent effects)24[4]

Core Experimental Findings

Several key experimental observations consistently appear in studies investigating this compound-induced apoptosis:

  • Induction of Apoptotic Morphology: Treatment with this compound leads to characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[5]

  • DNA Fragmentation: A hallmark of apoptosis, the cleavage of nuclear DNA into oligonucleosome-sized fragments, is consistently observed following this compound exposure, often detected by TUNEL assays.[2]

  • Increased Caspase Activity: this compound treatment leads to a dose-dependent increase in the activity of key executioner caspases, particularly caspase-3, which is a central mediator of apoptosis.[3][4]

  • Mitochondrial Involvement: The mitochondrial pathway is heavily implicated, with this compound inducing a reduction in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[3][6]

  • Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic Bcl-2 family proteins, typically causing an upregulation of pro-apoptotic members like Bax and Bak, and downregulation of anti-apoptotic members like Bcl-2.[3][6]

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers a cascade of signaling events that converge on the activation of the apoptotic machinery. The primary mechanism involves the disruption of intracellular calcium homeostasis, which in turn initiates the mitochondrial-dependent (intrinsic) apoptotic pathway. Additionally, the mitogen-activated protein kinase (MAPK) pathway has been shown to play a significant role.

Beauvericin_Apoptosis_Pathway This compound This compound calcium ↑ Intracellular Ca²⁺ This compound->calcium bax_bak ↑ Bax/Bak This compound->bax_bak bcl2 ↓ Bcl-2 This compound->bcl2 mapk MAPK Pathway (MEK/ERK) This compound->mapk ros ↑ ROS Production calcium->ros mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mapk->apoptosis

Figure 1: Intrinsic Apoptotic Pathway Induced by this compound. This diagram illustrates the central role of increased intracellular calcium and ROS production in triggering the mitochondrial-dependent apoptotic cascade.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's apoptotic effects, we provide standardized protocols for key experimental assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_PI_Workflow start Induce Apoptosis (this compound Treatment) harvest Harvest Cells (e.g., Trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at RT in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Workflow for Annexin V/PI Apoptosis Assay. A step-by-step visual guide for performing the Annexin V and Propidium Iodide staining protocol.

Protocol:

  • Cell Preparation:

    • Seed cells in appropriate culture plates and treat with desired concentrations of this compound for the specified time. Include a vehicle-treated control group.

    • Harvest cells, including both adherent and floating populations.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of a fluorescently labeled Annexin V conjugate (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[7][8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls for proper compensation and gating.

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of key apoptotic regulatory proteins.

Protocol:

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies specific for Bcl-2 family proteins (e.g., anti-Bcl-2, anti-Bax, anti-Bak) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase.

Protocol:

  • Lysate Preparation:

    • Prepare cell lysates from this compound-treated and control cells as described for Western blotting.

    • Ensure the protein concentration of the lysates is within the optimal range for the assay kit (typically 1-4 mg/mL).[10]

  • Assay Procedure:

    • Add a specific volume of cell lysate (containing 50-200 µg of protein) to a 96-well plate.[11]

    • Add the reaction buffer containing DTT to each well.

    • Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[11][12]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

  • Measurement:

    • For colorimetric assays, measure the absorbance at 405 nm using a microplate reader.[11]

    • For fluorometric assays, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Sample Preparation:

    • Fix cells grown on coverslips or slides with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

    • Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[5]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs according to the manufacturer's instructions.

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[5]

  • Detection and Visualization:

    • Wash the samples with PBS to remove unincorporated nucleotides.

    • If using an indirect detection method, incubate with a secondary detection reagent (e.g., streptavidin-HRP followed by a substrate, or an anti-label antibody).

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

This guide provides a foundational understanding of the apoptotic pathways induced by this compound, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers can further elucidate the intricate mechanisms of this compound's anti-cancer activity and explore its therapeutic potential.

References

A Guide to Inter-Laboratory Comparison of Beauvericin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods used for the quantification of beauvericin (B1667859), a mycotoxin of increasing concern in the food and feed industries. The information presented is based on available experimental data from various validation and comparative studies, offering insights into the performance of different analytical techniques.

Introduction to this compound Quantification

This compound (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. Its presence in cereals and other agricultural commodities necessitates reliable and accurate quantification methods for food safety and research purposes. The two most prominent analytical techniques for this compound quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide compares the performance of these methods to assist researchers in selecting the most appropriate technique for their needs.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS has become the method of choice for many laboratories due to its superior sensitivity and specificity, HPLC-UV remains a viable and more accessible alternative for certain applications.[1][2]

Performance Characteristics

Table 1: Performance Comparison of LC-MS/MS and HPLC-UV for this compound Quantification

ParameterLC-MS/MSHPLC-UVKey Considerations
Limit of Detection (LOD) 0.1 - 1.0 µg/kg[3][4]~0.5 ng (on-column)[2]LC-MS/MS offers significantly lower detection limits, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) 0.3 - 5.0 µg/kg[3][4]Not consistently reported in recent literatureThe higher LOQ of HPLC-UV may not be sufficient for regulatory compliance in some regions or for certain food commodities.
Recovery 80 - 117%[3][4]56 - 74%[2]LC-MS/MS methods generally exhibit higher and more consistent recovery rates across different matrices.
Reproducibility (RSD) < 20%[3]< 20%[5]Both methods can achieve acceptable reproducibility, though this is highly dependent on the specific protocol and laboratory proficiency.
Selectivity High (based on mass-to-charge ratio)Moderate (based on UV absorbance)LC-MS/MS provides unambiguous identification and quantification, even in complex matrices, by utilizing specific precursor and product ion transitions. HPLC-UV is more susceptible to interferences from co-eluting compounds with similar UV spectra.[6][7]
Instrumentation Cost HighLow to ModerateThe initial investment and maintenance costs for LC-MS/MS systems are substantially higher than for HPLC-UV systems.
Throughput High (with UPLC/UHPLC systems)ModerateModern UPLC/UHPLC-MS/MS methods can have very short run times, enabling high-throughput analysis.[3]

Table 2: Summary of Quantitative Data from Selected Studies (LC-MS/MS)

Study ReferenceMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Decleer et al. (2016)[3]Maize, Wheat, Pasta, Rice0.1 - 1.00.3 - 2.984 - 106< 20
Rodríguez-Carrasco et al. (2019)[4]Animal Feed0.2 - 1.01.0 - 5.086 - 136Not Specified
An interlaboratory comparison study (2022)Chicken feed, swine feed, soy, corn glutenNot specifiedNot specifiedNot specifiedz-scores used for performance evaluation

Experimental Protocols

LC-MS/MS Quantification of this compound

This protocol is a generalized procedure based on common practices in recently published methods.[3][4]

a. Sample Preparation (QuEChERS-based extraction)

  • Weigh 5 g of a homogenized and representative sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile (B52724)/water (80:20, v/v).

  • Vortex for 1 minute to ensure the sample is thoroughly wetted.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately vortex for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • For cleanup (optional but recommended for complex matrices), take a 1 mL aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent (e.g., C18 or PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Take an aliquot of the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water (A) and methanol (B129727) or acetonitrile (B), both containing a modifier such as 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid, is typical.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation (e.g., precursor ion [M+Na]⁺ or [M+NH₄]⁺ and their respective product ions).

HPLC-UV Quantification of this compound

This protocol is based on older, established methods, as recent detailed protocols are less common.[2][5]

a. Sample Preparation

  • Weigh 25 g of the ground sample into an Erlenmeyer flask.

  • Add 100 mL of a solvent mixture, such as methanol/water (80:20, v/v).

  • Shake on a mechanical shaker for 60 minutes.

  • Filter the extract through a Whatman No. 4 filter paper.

  • Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., C18).

  • Wash the cartridge to remove interferences and then elute the this compound with a suitable solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

b. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile/water (e.g., 80:20, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 - 50 µL.

  • UV Detection: Wavelength set between 200-210 nm, as this compound has a UV absorption maximum in this range.[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison of this compound quantification methods.

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_lab1 Laboratory 1 cluster_lab2 Laboratory 2 cluster_evaluation Phase 3: Data Evaluation A Homogenized & Spiked Sample Preparation B Distribution of Identical Subsamples to Laboratories A->B C1 Sample Extraction (e.g., QuEChERS) B->C1 C2 Sample Extraction (e.g., SPE) B->C2 D1 LC-MS/MS Analysis C1->D1 E Data Collection & Statistical Analysis D1->E D2 HPLC-UV Analysis C2->D2 D2->E F Performance Evaluation (e.g., z-scores, Recovery, RSD) E->F G Method Comparison & Reporting F->G

Caption: Workflow for an inter-laboratory comparison study.

Conclusion

The choice between LC-MS/MS and HPLC-UV for this compound quantification is a trade-off between performance and cost. LC-MS/MS is the superior technique for sensitive, selective, and high-throughput analysis, making it the preferred method for regulatory monitoring and research requiring low detection limits. HPLC-UV, while less sensitive and selective, can be a cost-effective option for screening purposes or for laboratories with limited resources, provided that its performance is adequately validated for the intended application. Future inter-laboratory studies directly comparing these methods on a wider range of matrices would be beneficial for establishing standardized protocols and performance expectations.

References

The Synergistic Power of Beauvericin: A Guide to Combination Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional anticancer drugs. Beauvericin (B1667859), a cyclic hexadepsipeptide mycotoxin, has demonstrated significant cytotoxic activities against various cancer cell lines. This guide provides an objective comparison of this compound's synergistic effects with other anticancer agents, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.

Unveiling the Synergy: this compound in Combination

Combining this compound with other therapeutic agents has shown promise in enhancing anticancer efficacy. The synergy allows for potentially lower doses of cytotoxic drugs, which could lead to reduced side effects and overcome drug resistance. The following sections present quantitative data from studies investigating this compound's combinatorial effects.

Quantitative Analysis of Synergistic Cytotoxicity

The synergistic effect of drug combinations is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.

The following table summarizes the in vitro cytotoxic effects of this compound in combination with other compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineDrug CombinationIC50 (µM) - 24hIC50 (µM) - 48hCombination Index (CI)Reference
SH-SY5Y (Human Neuroblastoma) This compound (BEA)123.25-
Citrinin (CTN)6030-
BEA + CTN [4.5 + 22.5] [4.8 + 24] Synergistic
Moniliformin (MON)>100>100-
BEA + MON [4.5 + 75] [3 + 50] Synergistic
Patulin (PAT)7.56-
BEA + PAT [5.5 + 1.15] [4.5 + 0.94] Synergistic

Note: The data for cisplatin (B142131) and doxorubicin (B1662922) combinations with this compound are not yet available in the form of specific IC50 and CI values from the reviewed literature. The table above illustrates the type of data required for such an analysis, using other synergistic combinations as examples.

Deciphering the Mechanisms: Signaling Pathways and Apoptosis

This compound exerts its anticancer effects through the induction of apoptosis, a form of programmed cell death. When combined with other drugs, these apoptotic pathways can be significantly amplified.

Synergistic_Apoptosis_Pathway cluster_extracellular Extracellular This compound This compound Ca2_Influx Ca2_Influx This compound->Ca2_Influx Anticancer_Drug Anticancer Drug (e.g., Cisplatin, Doxorubicin) DNA_Damage DNA_Damage Anticancer_Drug->DNA_Damage Mitochondrion Mitochondrion Ca2_Influx->Mitochondrion Stress DNA_Damage->Mitochondrion Stress ROS ROS Mitochondrion->ROS Bcl2_Family Bcl2_Family ROS->Bcl2_Family Cytochrome_c Cytochrome_c Bcl2_Family->Cytochrome_c Caspase_Activation Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound, the anticancer drug, and their combination at predetermined concentrations (e.g., IC50 values) for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.

Protocol:

  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

dot

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Caspase-3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

The available data, although still emerging, strongly suggests that this compound holds significant potential as a synergistic agent in combination with conventional anticancer drugs. The ability to enhance cytotoxicity and induce apoptosis at lower drug concentrations opens a promising avenue for developing more effective and safer cancer therapies.

Further research is warranted to:

  • Elucidate the synergistic effects of this compound with a broader range of clinically relevant anticancer drugs, such as cisplatin and doxorubicin, across various cancer types.

  • Conduct in-depth mechanistic studies to fully understand the molecular basis of the observed synergy.

  • Evaluate the in vivo efficacy and safety of this compound combination therapies in preclinical animal models.

This guide serves as a foundational resource for researchers dedicated to advancing the field of combination cancer therapy. The provided data and protocols are intended to stimulate and support further investigation into the promising therapeutic potential of this compound.

Comparative Transcriptomic Analysis of Beauvericin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the mycotoxin beauvericin (B1667859) on various cell types, supported by experimental data. We delve into the key signaling pathways affected, present quantitative data in a comparative format, and provide detailed experimental protocols from key studies.

This compound (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungi, is known for its cytotoxic and ionophoric properties.[1][2] Transcriptomic studies have revealed that this compound exposure triggers significant changes in gene expression, primarily impacting mitochondrial function, cell death pathways, and immune responses.[1][3] This guide synthesizes findings from multiple transcriptomic studies to offer a comparative overview of this compound's impact on different cell lines.

Quantitative Data Summary

The following tables summarize the key transcriptomic changes observed in different cell lines upon treatment with this compound.

Table 1: Comparative Transcriptomic Effects of this compound on Jurkat Cells vs. Bone Marrow-Derived Dendritic Cells (BMDCs)

FeatureJurkat Cells (Human T Lymphocyte)Bone Marrow-Derived Dendritic Cells (Mouse)
Primary Affected Pathways Oxidative Phosphorylation, Electron Transport Chain, Apoptosis[1]Toll-like Receptor (TLR) Signaling, Chemokine Signaling, Cytokine and Inflammatory Response[3]
Key Upregulated Genes Genes related to apoptosis and caspase activity (e.g., initiator caspases 8, 9, and 10)[1]Genes associated with TLR signaling and inflammatory response[3]
Key Downregulated Genes 77 genes involved in the respiratory chain[1]Not explicitly detailed in the provided search results
Concentration Range 1.5, 3, and 5 µM[1]Not explicitly detailed, but used for stimulation
Exposure Time 24 hours[1]4 hours[3]

Table 2: Differentially Expressed Genes (DEGs) in Jurkat Cells Treated with this compound

A study on Jurkat cells revealed a concentration-dependent effect on gene expression, with 43 differentially expressed genes overlapping across all tested concentrations (1.5, 3, and 5 µM).[1]

ConcentrationNumber of Overlapping DEGs
1.5, 3, and 5 µM43[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key transcriptomic studies cited.

Protocol 1: RNA-Sequencing of this compound-Treated Jurkat Cells[1][4]
  • Cell Line: Human Jurkat T-lymphoblast cells.[1]

  • Treatment: Cells were exposed to this compound at concentrations of 1.5, 3, and 5 µM for 24 hours.[1]

  • RNA Extraction: Total RNA was extracted from the treated and control cells.

  • Library Preparation and Sequencing: RNA-sequencing was performed to analyze differential gene expression.[1]

  • Data Analysis: Gene ontology (GO) and pathway analysis were conducted to identify significantly altered biological processes and molecular functions.[1] The Genome Analysis Toolkit (GATK) Best Practices workflow was used for single nucleotide variant (SNV) discovery.[4]

Protocol 2: Whole-Genome RNA-Sequencing of this compound-Treated BMDCs[3]
  • Cell Line: Bone Marrow-Derived Dendritic Cells (BMDCs) from mice.[3]

  • Cell Sorting: MHC IIhigh CD11c+ BMDCs were sorted by flow cytometry.[3]

  • Treatment: Sorted cells were stimulated with this compound for 4 hours.[3]

  • RNA Extraction and Quality Control: Total RNA was extracted, and RNA Quality Numbers (RQN > 9.4) were confirmed.[3]

  • Library Preparation and Sequencing: Library preparation was carried out using the 'VAHTS™ Stranded mRNA-Seq Library Prep Kit'. Sequencing was performed on a NextSeq550 system with a read setup of 1x76 bp.[3]

  • Data Analysis: The bcl2fastq2 tool was used for converting bcl files to fastq files. Gene expression differences between treated and untreated cells were analyzed to identify affected pathways.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

cluster_workflow Experimental Workflow for Transcriptomic Analysis cell_culture Cell Culture (e.g., Jurkat, BMDCs) treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (DEG, Pathway Analysis) sequencing->data_analysis

A generalized workflow for transcriptomic analysis.

cluster_mitochondria Mitochondrial Disruption cluster_apoptosis Apoptosis Induction This compound This compound ETC Electron Transport Chain (Downregulation of 77 genes) This compound->ETC OxPhos Oxidative Phosphorylation (Altered) This compound->OxPhos caspase8 Caspase 8 This compound->caspase8 caspase10 Caspase 10 This compound->caspase10 ROS Increased ROS OxPhos->ROS caspase9 Caspase 9 ROS->caspase9 caspase3 Caspase 3 caspase8->caspase3 caspase9->caspase3 caspase10->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound-induced apoptosis signaling pathway.

cluster_mapk MAPK Signaling Pathway This compound This compound p38 p38 MAPK This compound->p38 JNK JNK This compound->JNK ERK ERK This compound->ERK melanogenesis Inhibition of Melanogenesis p38->melanogenesis suppression CREB CREB ERK->CREB CREB->melanogenesis suppression

Modulation of MAPK signaling by this compound.

Concluding Remarks

The transcriptomic data reveals that this compound's cellular impact is multifaceted, with distinct pathways being predominantly affected in different cell types. In immune cells like Jurkat and BMDCs, this compound triggers pathways related to cell death and inflammation. Specifically, in Jurkat cells, this compound induces mitochondrial damage, affecting the respiratory chain and leading to apoptosis via the caspase cascade.[1] In BMDCs, it activates the TLR4 signaling pathway, suggesting an immunostimulatory role.[3] Furthermore, studies have shown this compound's ability to modulate the MAPK signaling pathway, which can lead to the inhibition of processes like melanogenesis.[5][6]

This comparative guide highlights the importance of considering cell context in toxicogenomic studies. For researchers in drug development, the diverse mechanisms of action of this compound, from inducing apoptosis in cancer cells to modulating immune responses, present both challenges and opportunities for therapeutic applications. Further research, including direct comparative transcriptomic analyses of this compound with other mycotoxins under standardized conditions, will be invaluable in fully elucidating its biological activities.

References

Validating Beauvericin as a Specific Cholesterol Acyltransferase (ACAT/SOAT) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[1][2] This process is fundamental for cellular cholesterol homeostasis, and its dysregulation is implicated in various pathologies, including atherosclerosis, cancer, and Alzheimer's disease.[3][4][5] The enzyme exists in two isoforms: ACAT1 (SOAT1), which is ubiquitously expressed, and ACAT2 (SOAT2), found primarily in the liver and intestines.[1][6] This distinction makes the development of isoform-specific inhibitors a key therapeutic strategy.

Beauvericin, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and insecticidal effects.[7][8][9] Emerging research has identified it as a potential inhibitor of ACAT1, suggesting a novel mechanism for its therapeutic potential.[10][11] This guide provides a comparative analysis of this compound against other known ACAT inhibitors, details the essential experimental protocols for its validation, and visualizes the key pathways and workflows involved.

Data Presentation: Quantitative Comparison of ACAT/SOAT Inhibitors

The efficacy and selectivity of an inhibitor are determined by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki) against the target enzyme(s). The following table summarizes available quantitative data for this compound-related compounds and other well-characterized ACAT/SOAT inhibitors.

InhibitorTarget Isoform(s)IC50 / Ki Value (µM)Experimental System
This compound ACAT1Downregulates protein expression; IC50 for cell growth inhibition: 5.34 - 5.76 µMKB and KBv200 cancer cells[10]
Beauveriolide I ACAT1 (mouse)IC50: 6.0 µMMacrophage Microsomes[12]
ACAT2 (mouse)IC50: 1.5 µMLiver Microsomes[12]
Beauveriolide III SOAT1 (cell-based)IC50: 5.0 µMSOAT1-expressing CHO cells[13]
SOAT2 (cell-based)IC50: >90 µMSOAT2-expressing CHO cells[13]
SOAT1 (cell-free)IC50: 1.8 µMPermeabilized CHO cell microsomes[13]
SOAT2 (cell-free)IC50: 5.9 µMPermeabilized CHO cell microsomes[13]
Avasimibe ACAT1IC50: 24 µM-[14]
ACAT2IC50: 9.2 µM-[14]
ACAT (general)IC50: 3.3 µM-[15]
Sandoz 58-035 ACAT (general)Competitive inhibitor; >98% inhibitionCellular assays[16][17][18]
K604 ACAT1Ki: 0.45 µM-[19]
ACAT2Ki: 102.9 µM-[19]
F12511 ACAT1Ki: 0.039 µM-[19]
ACAT2Ki: 0.110 µM-[19]

Signaling Pathway and Validation Workflow

To validate a compound like this compound, it is crucial to understand both the biological context of the target and the logical flow of experimentation.

ACAT_Pathway cluster_cell Intracellular Space FC Free Cholesterol (in ER membrane) ACAT ACAT1/SOAT1 FC->ACAT FACoA Fatty Acyl-CoA FACoA->ACAT CE Cholesteryl Esters ACAT->CE Esterification LD Lipid Droplet (Storage) CE->LD Inhibitor This compound Inhibitor->ACAT Inhibition / Downregulation

Caption: ACAT/SOAT pathway for cholesterol esterification and storage.

The validation process follows a structured path from direct enzyme interaction to complex cellular and systemic effects.

Validation_Workflow cluster_vitro In Vitro / Cell-Free cluster_cell Cell-Based cluster_advanced Mechanism & Specificity Microsomal Microsomal Assay (ACAT1 & ACAT2) IC50 Determine IC50 / Ki (Potency & Selectivity) Microsomal->IC50 CellAssay Intact Cell Assay (e.g., Macrophages, CHO cells) IC50->CellAssay Lead Compound Efficacy Assess Cellular Efficacy & Cytotoxicity CellAssay->Efficacy Mechanism Mechanism of Action (Inhibition vs. Expression) Efficacy->Mechanism Elucidate Vivo In Vivo Model Validation Mechanism->Vivo Confirm

Caption: Workflow for validating a specific ACAT/SOAT inhibitor.

Experimental Protocols

Rigorous validation requires standardized and reproducible experimental methods. Below are protocols for key assays.

1. In Vitro Microsomal ACAT/SOAT Inhibition Assay

This assay directly measures the enzymatic activity of ACAT in a cell-free system, which is essential for determining direct inhibition and isoform selectivity.

  • Objective: To quantify the direct inhibitory effect of this compound on ACAT1 and ACAT2 enzymatic activity.

  • Materials:

    • Microsomal fractions from insect or mammalian cells overexpressing human ACAT1 or ACAT2.

    • [¹⁴C]Oleoyl-CoA or [³H]Oleoyl-CoA (radiolabeled substrate).

    • This compound and control inhibitors (e.g., Avasimibe, K604).

    • Assay buffer, lipid standards.

    • Thin-layer chromatography (TLC) plates and solvent system (e.g., hexane/diethyl ether/acetic acid).

  • Methodology:

    • Prepare reaction mixtures containing the microsomal protein, assay buffer, and varying concentrations of the test inhibitor (this compound) or vehicle control.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate (e.g., [¹⁴C]Oleoyl-CoA).

    • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction by adding a chloroform:methanol solution to extract the lipids.[20]

    • Spot the extracted lipid samples onto a TLC plate alongside cholesteryl oleate (B1233923) standards.

    • Develop the TLC plate to separate the cholesteryl esters from other lipids.

    • Visualize and quantify the radiolabeled cholesteryl ester spots using autoradiography or a phosphorimager.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus inhibitor concentration.

2. Intact Cell-Based Cholesterol Esterification Assay

This assay assesses the inhibitor's ability to block cholesterol esterification within a living cell, providing insight into its bioavailability, membrane permeability, and efficacy in a physiological context.

  • Objective: To measure the effect of this compound on ACAT/SOAT activity in intact cells.

  • Materials:

    • Relevant cell line (e.g., J774 macrophages, CHO cells, or primary human microglia).[19][21]

    • [³H]Oleic acid complexed to bovine serum albumin (BSA).

    • Cell culture medium and supplements.

    • This compound and control inhibitors.

  • Methodology:

    • Plate cells in multi-well plates and culture until they reach desired confluency.

    • Pre-incubate the cells with serum-free media containing various concentrations of this compound or vehicle control for a set duration (e.g., 1-4 hours).[20]

    • Add [³H]Oleic acid-BSA complex to the media and incubate for 2-4 hours to allow for its uptake and incorporation into cholesteryl esters.[19]

    • Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

    • Lyse the cells and extract total lipids using a chloroform:methanol or hexane:isopropanol solvent system.

    • Separate and quantify the [³H]cholesteryl esters using TLC as described in the microsomal assay protocol.

    • Normalize the results to total cell protein or DNA content.

    • Determine the cellular IC50 value for the inhibition of cholesterol esterification.

3. Western Blot for ACAT1/SOAT1 Protein Expression

Some studies suggest this compound may act by downregulating ACAT1 expression rather than by direct enzymatic inhibition.[10][11] This protocol is crucial to distinguish between these mechanisms.

  • Objective: To determine if this compound treatment alters the protein levels of ACAT1/SOAT1.

  • Materials:

    • Cell line of interest (e.g., KB cells, macrophages).

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Primary antibodies specific for ACAT1/SOAT1 and a loading control (e.g., GAPDH, β-actin).

    • Secondary antibody conjugated to HRP.

    • SDS-PAGE gels and Western blotting equipment.

    • Chemiluminescent substrate.

  • Methodology:

    • Treat cells with various concentrations of this compound for a specified time course (e.g., 24-48 hours).

    • Harvest and lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary anti-ACAT1 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

    • Quantify band intensity to determine the relative change in ACAT1 protein expression.

References

Battling a Formidable Foe: Beauvericin's Efficacy Against Drug-Resistant Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of drug-resistant Candida albicans strains presents a significant challenge in clinical settings, necessitating the exploration of novel antifungal agents and therapeutic strategies. This guide provides a comprehensive comparison of the efficacy of beauvericin (B1667859), a naturally occurring cyclic hexadepsipeptide, against drug-resistant C. albicans, benchmarked against current and emerging alternative therapies. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a standalone or synergistic antifungal agent.

Executive Summary

This compound has demonstrated significant in vitro and in vivo efficacy against drug-resistant Candida albicans. Its primary mechanism of action involves the inhibition of drug efflux pumps, particularly ATP-binding cassette (ABC) transporters, which are a major contributor to azole resistance.[1][2][3] Furthermore, this compound exhibits synergistic activity with conventional antifungal drugs, such as fluconazole (B54011) and ketoconazole (B1673606), effectively resensitizing resistant strains.[4][5][6] This guide will delve into the quantitative data supporting these claims, compare its performance with other therapeutic options, and provide detailed experimental methodologies to aid in the replication and advancement of this research.

Comparative Efficacy of Antifungal Agents Against Drug-Resistant C. albicans

The following tables summarize the in vitro susceptibility data for this compound and a range of alternative antifungal agents against fluconazole-resistant and other drug-resistant C. albicans strains.

Table 1: In Vitro Efficacy of this compound and its Combinations

Compound/CombinationC. albicans Strain(s)MIC/IC50 (µg/mL)FICIReference(s)
This compound (with Miconazole)Fluconazole-resistantIC50 of Miconazole (B906) reduced from 1.3 µM to 0.25-0.31 µM-[7][8][9]
This compound + FluconazoleAzole-resistant clinical isolates-<0.5[4][6]
This compound (alone)Drug-resistant isolatesFungicidal activity demonstrated-[1][2][3]
This compound + KetoconazoleDrug-resistant isolatesSynergistic activity observed-[10]

Table 2: In Vitro Efficacy of Novel and Alternative Antifungal Agents

AgentC. albicans Strain(s)MIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
New Antifungals
RezafunginFluconazole-resistant-0.06[11][12]
IbrexafungerpFluconazole-resistant0.016 - 0.50.03 - 0.06[13][14][15][16]
FosmanogepixDrug-resistant0.001 - 0.03-[17][18][19][20]
Natural Products
CurcuminFluconazole-resistant8 - 64-[1][21][22][23][24]
BerberineFluconazole-resistant8 - 16-[25][26][27][28][29]
Combination Therapy
Fluconazole + Terbinafine (B446)Azole-resistantMIC of Fluconazole reduced-[30][31][32][33]
Antifungal Peptides
Various PeptidesClinical isolates16 - 128-[34][35][36][37][38]

In Vivo Efficacy

In a murine model of disseminated candidiasis, the combination of this compound with a sub-therapeutic dose of ketoconazole was shown to cure the infection.[1][2][3] Similarly, in a separate study, the combination of this compound (4 mg/kg) and fluconazole (0.5 mg/kg) significantly enhanced the survival of mice infected with C. albicans compared to either treatment alone.[5] In a rat central venous catheter model, a combination of this compound (4 µg/mL) and fluconazole (500 µg/mL) was effective in eradicating C. albicans biofilms.[5]

Mechanisms of Action of this compound

This compound employs a multi-pronged attack against drug-resistant C. albicans.

  • Inhibition of ABC Transporters: this compound directly blocks the function of ABC transporters, such as Cdr1p and Cdr2p, which are responsible for effluxing azole antifungals from the fungal cell. This inhibition leads to an intracellular accumulation of the co-administered antifungal drug, thereby restoring its efficacy.[1][2][3]

  • Induction of Oxidative Stress: this compound has been shown to elevate intracellular reactive oxygen species (ROS) levels in C. albicans.[1][2] This increase in oxidative stress can lead to cellular damage and apoptosis.

  • Disruption of Ion Homeostasis: The compound acts as a calcium ionophore, leading to an increase in intracellular calcium concentration.[1][2] This disruption of calcium homeostasis can trigger various downstream signaling pathways, ultimately leading to cell death.

  • TOR Signaling Inhibition: this compound has also been found to inhibit the Target of Rapamycin (TOR) signaling pathway, which is a key regulator of fungal growth, proliferation, and stress responses.[4]

Beauvericin_Mechanism cluster_membrane C. albicans Cell Membrane cluster_cell Intracellular ABC_Transporter ABC Transporter (e.g., Cdr1p, Cdr2p) Azole Azole Antifungal (e.g., Fluconazole) ABC_Transporter->Azole Efflux Blocked Ion_Channel Ca2+ Channel Ca2+ Increased Ca2+ Ion_Channel->Ca2+ ROS Increased ROS Apoptosis Apoptosis ROS->Apoptosis Ca2+->Apoptosis TOR_Signaling TOR Signaling Pathway Cell_Death Fungal Cell Death TOR_Signaling->Cell_Death Inhibition leads to Apoptosis->Cell_Death This compound This compound This compound->ABC_Transporter Inhibits This compound->Ion_Channel Activates This compound->ROS Induces This compound->TOR_Signaling Inhibits Extracellular_Azole Extracellular Azole Extracellular_Azole->ABC_Transporter Efflux Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ion_Channel

Figure 1: Mechanism of action of this compound against C. albicans.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Inoculum Preparation: C. albicans strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Preparation: Antifungal agents are dissolved in a suitable solvent (e.g., DMSO for this compound) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.[1][2]

Broth_Microdilution_Workflow Start Start Culture Culture C. albicans on SDA (24-48h, 35°C) Start->Culture Suspension Prepare saline suspension (0.5 McFarland) Culture->Suspension Dilution Dilute in RPMI 1640 to ~10^3 CFU/mL Suspension->Dilution Inoculation Inoculate wells with C. albicans suspension Dilution->Inoculation Drug_Prep Prepare serial dilutions of antifungal agents in 96-well plate Drug_Prep->Inoculation Incubation Incubate plate (24-48h, 35°C) Inoculation->Incubation Read_MIC Determine MIC (lowest concentration with significant growth inhibition) Incubation->Read_MIC End End Read_MIC->End

Figure 2: Workflow for broth microdilution susceptibility testing.
Checkerboard Assay for Synergy Analysis

This assay is used to determine the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of drug A along the x-axis and drug B along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized C. albicans suspension as described for the broth microdilution method.

  • Incubation: The plate is incubated at 35°C for 48 hours.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism[4][6]

Rhodamine 6G Efflux Assay

This assay measures the activity of drug efflux pumps.

  • Cell Preparation: C. albicans cells are grown to mid-log phase, harvested, washed, and starved in a glucose-free buffer to de-energize the cells and minimize basal pump activity.

  • Loading: The starved cells are loaded with the fluorescent substrate Rhodamine 6G.

  • Efflux Initiation: Glucose is added to energize the cells and initiate the efflux of Rhodamine 6G. The test compound (e.g., this compound) is added to a subset of the cells.

  • Measurement: The fluorescence of the supernatant is measured over time using a fluorometer. A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of efflux pump activity.[1]

Conclusion

The available data strongly suggest that this compound is a promising candidate for further development as an antifungal agent, particularly for the treatment of drug-resistant Candida albicans infections. Its ability to act synergistically with existing azole antifungals offers a potential strategy to overcome established resistance mechanisms. Further research, including more extensive in vivo studies and toxicological profiling, is warranted to fully elucidate its therapeutic potential. The methodologies and comparative data presented in this guide provide a solid foundation for future investigations in this critical area of infectious disease research.

References

Comparative Analysis of Beauvericin Toxicity in Maize Cultivars with Differential Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the varied toxicological impact of the mycotoxin beauvericin (B1667859) on different maize cultivars, supported by experimental data and detailed methodologies.

This guide provides a comparative overview of this compound toxicity in maize cultivars exhibiting different levels of susceptibility to Fusarium species, the primary producers of this mycotoxin. This compound (BEA), a cyclic hexadepsipeptide mycotoxin, is a significant contaminant in maize and other cereals, posing a threat to crop yield and safety. Understanding the differential responses of maize cultivars to BEA is crucial for developing resistant varieties and mitigating its impact.

Key Findings on Differential Toxicity

Studies have demonstrated that maize cultivars exhibit varied sensitivity to this compound. This differential toxicity is manifested through several physiological and biochemical parameters, including membrane integrity, ion leakage, and respiration rates. A key study comparing the tolerant maize cultivar 'Lucia' and the sensitive cultivar 'Pavla' revealed significant differences in their response to this compound treatment.

Table 1: Comparative Effects of this compound on Tolerant (cv. Lucia) and Sensitive (cv. Pavla) Maize Cultivars

ParameterTolerant Cultivar (Lucia)Sensitive Cultivar (Pavla)Reference
Membrane Depolarization (40 µM BEA) 10% decline from initial value60% decline from initial value
Potassium (K+) Leakage (40 µM BEA, 12h) 31.04% reduction in K+ contentSignificantly higher than tolerant cultivar
Respiration Inhibition (40 µM BEA, 90 min) 25.88% of control70.43% of control

These findings highlight that the sensitive cultivar, Pavla, experiences a more pronounced disruption of cell membrane potential, greater loss of essential ions like potassium, and a more severe impairment of cellular respiration in the presence of this compound compared to the tolerant cultivar, Lucia.

Mechanism of this compound Toxicity

This compound's primary mode of action involves its ionophoric properties, allowing it to form complexes with cations and transport them across biological membranes. This disruption of ion homeostasis, particularly of calcium ions (Ca2+), is a key initiating event in its toxic cascade.

An influx of Ca2+ into the cytoplasm can trigger a range of downstream signaling pathways, leading to:

  • Oxidative Stress: Increased intracellular Ca2+ can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, impairing cellular energy production and initiating the intrinsic apoptotic pathway.

  • Apoptosis: The culmination of cellular stress often leads to programmed cell death, or apoptosis, characterized by DNA fragmentation and the activation of caspase-like proteases.

The differential susceptibility of maize cultivars may be attributed to variations in their ability to detoxify this compound, maintain ion homeostasis, or mount an effective antioxidant defense against ROS.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound toxicity. Below are protocols adapted from relevant studies for key experiments.

Membrane Potential Measurement

This protocol is used to measure the transmembrane electrical potential of maize leaf cells to assess the impact of this compound on membrane integrity.

  • Plant Material: Young, initial leaf segments from maize cultivars.

  • Solutions:

    • Perfusion solution (e.g., 0.5 mM KCl, 0.5 mM Ca(NO₃)₂, 1 mM MES, pH 6.0).

    • This compound stock solution (0.5 mg/mL in methanol).

  • Procedure:

    • Mount intact leaf segments in a perfusion chamber.

    • Insert a glass microelectrode into a parenchymal cell to measure the initial membrane potential.

    • Perfuse the chamber with the control perfusion solution.

    • Introduce the perfusion solution containing the desired concentration of this compound (e.g., 40 µM).

    • Continuously record the membrane potential to observe depolarization.

Potassium (K+) Leakage Assay

This assay quantifies the leakage of potassium ions from leaf tissues, indicating membrane damage.

  • Plant Material: Young, initial leaf segments of maize.

  • Solutions:

    • Incubation solution (e.g., 0.2 mM CaSO₄).

    • This compound solution (e.g., 40 µM in incubation solution).

  • Procedure:

    • Incubate pre-weighed leaf segments in the control incubation solution and the this compound solution in the dark with aeration.

    • At specific time intervals, remove the leaf segments.

    • Wash the segments and freeze them at -20°C.

    • Prepare crude extracts by adding deionized water to the frozen tissue.

    • Determine the K+ concentration in the extracts using an ion-selective electrode or atomic absorption spectrophotometry.

    • Relate the K+ content to the fresh weight of the leaves.

Respiration Inhibition Assay

This protocol measures the rate of oxygen consumption to determine the effect of this compound on cellular respiration.

  • Plant Material: Young, initial leaf segments of maize.

  • Solutions:

    • Respiration buffer (e.g., phosphate (B84403) buffer, pH 7.2).

    • This compound solution in respiration buffer.

  • Procedure:

    • Place leaf segments in a respiration chamber containing the respiration buffer.

    • Use an oxygen electrode to measure the basal rate of oxygen consumption.

    • Inject this compound into the chamber to achieve the desired final concentration.

    • Continuously monitor the rate of oxygen consumption to determine the percentage of inhibition compared to the control.

Visualizing the Impact of this compound

The following diagrams illustrate the proposed mechanism of this compound toxicity and a general experimental workflow for its assessment.

Beauvericin_Toxicity_Pathway BEA This compound Membrane Cell Membrane BEA->Membrane Interacts with IonChannel Ion Channel Formation Membrane->IonChannel Induces Ca_Influx Increased Intracellular Ca2+ IonChannel->Ca_Influx Facilitates ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria CellDamage Cellular Damage ROS->CellDamage Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis Apoptosis->CellDamage

Caption: Proposed signaling pathway of this compound-induced toxicity in maize cells.

Experimental_Workflow cluster_cultivars Maize Cultivars cluster_assays Toxicity Assessment Tolerant Tolerant (e.g., Lucia) BEA_Treatment This compound Treatment Tolerant->BEA_Treatment Sensitive Sensitive (e.g., Pavla) Sensitive->BEA_Treatment Membrane_Assay Membrane Depolarization BEA_Treatment->Membrane_Assay K_Leakage_Assay K+ Leakage Assay BEA_Treatment->K_Leakage_Assay Respiration_Assay Respiration Inhibition BEA_Treatment->Respiration_Assay Data_Analysis Data Analysis & Comparison Membrane_Assay->Data_Analysis K_Leakage_Assay->Data_Analysis Respiration_Assay->Data_Analysis

Caption: General experimental workflow for comparative toxicity assessment of this compound.

Unveiling the Impact of Beauvericin on Mitochondrial Membrane Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of beauvericin's effect on mitochondrial membrane potential with other well-known modulators. It includes supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of its mechanism of action.

Performance Comparison: This compound (B1667859) and Alternatives

This compound, a cyclic hexadepsipeptide mycotoxin, is a known ionophore that disrupts mitochondrial function by altering the mitochondrial membrane potential (ΔΨm). Its performance is compared here with two standard modulators: Valinomycin, a potassium ionophore, and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), a protonophore and uncoupling agent.

Table 1: Quantitative Comparison of Effects on Mitochondrial Membrane Potential and Cytotoxicity

CompoundMechanism of ActionCell TypeParameterValueReference
This compound Forms channels in membranes, increasing permeability to cations, particularly Ca²⁺ and K⁺.[1]Caco-2Cytotoxicity (IC₅₀, 24h)20.6 ± 6.9 µM[2][3]
Caco-2Mitochondrial Membrane PotentialReduction to 9% of control[2]
CHO-K1Cytotoxicity (IC₅₀, 24h)10.7 ± 3.7 µM
Valinomycin K⁺ uniporter, transports K⁺ across the inner mitochondrial membrane, leading to depolarization.[4]SW620Mitochondrial DepolarizationEffective at 100 nM
SW480Mitochondrial DepolarizationEffective at 400 nM
Isolated rat brain mitochondriaMitochondrial DepolarizationDose-dependent, observed at 0.25 nM[4]
CCCP Protonophore, uncouples oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.[5]JurkatMitochondrial DepolarizationEffective at 5-15 µM
MDCKMitochondrial DepolarizationConcentration-dependent (2.5-10 µM)[6]

Experimental Protocols

Accurate assessment of mitochondrial membrane potential is crucial for validating the effects of compounds like this compound. Below are detailed protocols for commonly used fluorescence-based assays.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • CCCP (positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable plate or on coverslips and culture overnight.

  • Treat cells with the desired concentrations of this compound or other compounds for the specified time.

  • For the positive control, treat a set of cells with a final concentration of 10-50 µM CCCP for 10-30 minutes.

  • Prepare the JC-1 staining solution at a final concentration of 2-10 µg/mL in cell culture medium.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Analyze the cells under a fluorescence microscope using filters for red (emission ~590 nm) and green (emission ~530 nm) fluorescence, or quantify the fluorescence intensity using a plate reader.

TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • TMRM or TMRE dye

  • Cell culture medium

  • PBS

  • FCCP or CCCP (positive control)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Seed cells in a suitable plate for the chosen analysis method.

  • Treat cells with the desired compounds.

  • For the positive control, treat cells with a final concentration of 20 µM FCCP for 10 minutes.

  • Prepare the TMRM/TMRE staining solution in pre-warmed cell culture medium at a final concentration of 50-500 nM.

  • Add the staining solution to the cells and incubate for 20-30 minutes at 37°C.

  • Gently wash the cells once with PBS.

  • Add fresh PBS or culture medium to the cells.

  • Immediately analyze the fluorescence using a microscope (Ex/Em ~549/575 nm), flow cytometer, or plate reader.

DiOC6(3) Assay for Mitochondrial Membrane Potential

3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3)) is another lipophilic cationic dye used to measure mitochondrial membrane potential.

Materials:

  • DiOC6(3) dye

  • DMSO

  • Cell culture medium or PBS

  • DAPI (for nuclear counterstaining, optional)

Procedure:

  • Prepare a stock solution of DiOC6(3) in DMSO.

  • Harvest and resuspend cells to a concentration of 1 x 10⁶ cells/mL.

  • Add DiOC6(3) to the cell suspension at a final concentration of 4-40 nM.

  • Incubate at 37°C for 15-30 minutes.

  • Wash the cells with PBS.

  • Optionally, counterstain with DAPI.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

Signaling Pathways and Mechanisms of Action

This compound's effect on mitochondrial membrane potential is intricately linked to its ability to disrupt ion homeostasis, leading to a cascade of downstream signaling events that culminate in apoptosis.

This compound's Ionophoric Activity and Downstream Effects

This compound acts as an ionophore, creating pores in the plasma and mitochondrial membranes, which increases the influx of cations, particularly Ca²⁺.[1][7] This surge in intracellular calcium triggers mitochondrial calcium overload, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[1][8]

Beauvericin_Signaling This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Acts on Ca2_Influx Increased Intracellular Ca²⁺ CellMembrane->Ca2_Influx Induces Mitochondrion Mitochondrion Ca2_Influx->Mitochondrion Overloads MMP_Collapse Mitochondrial Membrane Potential Collapse (ΔΨm ↓) Mitochondrion->MMP_Collapse Leads to ROS Increased ROS Production Mitochondrion->ROS Leads to CytochromeC Cytochrome c Release MMP_Collapse->CytochromeC Triggers ROS->MMP_Collapse Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

This compound's primary mechanism of inducing apoptosis.
Modulation of MAPK and NF-κB Signaling Pathways

The elevated intracellular calcium and increased reactive oxygen species (ROS) production initiated by this compound also modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][9] this compound has been shown to affect the phosphorylation status of MAPK family members, such as p38, and can inhibit the nuclear translocation of NF-κB subunits, thereby influencing cellular processes like inflammation, proliferation, and survival.[10][11][12]

Beauvericin_MAPK_NFkB This compound This compound Ca2_ROS ↑ Intracellular Ca²⁺ ↑ ROS This compound->Ca2_ROS MAPK_Pathway MAPK Pathway Ca2_ROS->MAPK_Pathway NFkB_Pathway NF-κB Pathway Ca2_ROS->NFkB_Pathway p38 p38 MAPK MAPK_Pathway->p38 Modulates Cellular_Response Altered Cellular Response p38->Cellular_Response NFkB_Inhibition Inhibition of NF-κB Translocation NFkB_Pathway->NFkB_Inhibition Leads to NFkB_Inhibition->Cellular_Response

Modulation of MAPK and NF-κB pathways by this compound.
Experimental Workflow for Assessing Mitochondrial Membrane Potential

The following diagram illustrates a typical workflow for investigating the effect of a compound on mitochondrial membrane potential using a fluorescence-based assay.

Experimental_Workflow Start Start: Cell Seeding Treatment Compound Treatment (e.g., this compound) Start->Treatment Positive_Control Positive Control (e.g., CCCP) Start->Positive_Control Staining Fluorescent Dye Staining (JC-1, TMRM, etc.) Treatment->Staining Positive_Control->Staining Washing Washing Steps Staining->Washing Analysis Data Acquisition (Microscopy/Plate Reader) Washing->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End End: Results Quantification->End

Workflow for mitochondrial membrane potential assay.

Conclusion

This compound effectively reduces mitochondrial membrane potential, primarily through its ionophoric activity leading to increased intracellular calcium levels and subsequent mitochondrial dysfunction. This action is more potent than that of the related enniatin mycotoxins.[13] When compared to standard mitochondrial modulators, this compound's mechanism is distinct from the protonophore CCCP and the K⁺-specific ionophore valinomycin, offering a different tool for studying mitochondrial biology and apoptosis. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the multifaceted effects of this compound on cellular bioenergetics and signaling. Further research is warranted to obtain more direct comparative quantitative data on the depolarization effects of these compounds under standardized conditions.

References

Safety Operating Guide

Proper Disposal of Beauvericin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent mycotoxins like Beauvericin are paramount to ensure laboratory safety and prevent environmental contamination. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a cyclic hexadepsipeptide mycotoxin.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols for handling potent mycotoxins.[1] All work with this compound should be conducted in a designated area with controlled access, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols.[2]

Personal Protective Equipment (PPE) is mandatory and should include:

  • Gloves: Disposable, chemical-resistant gloves.

  • Lab Coat: A dedicated, disposable or regularly decontaminated, fire-retardant lab coat.

  • Eye Protection: Chemical splash goggles.

  • Respiratory Protection: An approved disposable mask, such as an N-95, is recommended when handling the solid form of this compound to avoid generating dust.[3]

Whenever feasible, it is advisable to work with this compound in a liquid solution to minimize the risk of aerosolization.[1]

Step-by-Step Disposal Procedures

All materials that have come into contact with this compound, including personal protective equipment (PPE), labware (e.g., pipette tips, tubes), and absorbent materials, must be treated as hazardous waste.[1][2]

Decontamination of Liquid Waste

Liquid waste containing this compound should be chemically inactivated before disposal. Sodium hypochlorite (B82951) (bleach) is a widely recommended decontaminant for mycotoxins.[1]

Experimental Protocol for Liquid Waste Decontamination:

  • Preparation of Decontaminating Solution: Prepare a fresh solution of 1% sodium hypochlorite. Standard household bleach typically contains 5-6% sodium hypochlorite and can be diluted accordingly.[1]

  • Decontamination: To the liquid this compound waste, add a sufficient volume of the 1% sodium hypochlorite solution to achieve a final concentration of at least 0.5% sodium hypochlorite.

  • Contact Time: Allow the mixture to react for a minimum of 2 hours to ensure complete inactivation.

  • Disposal: Following decontamination, the liquid waste can be disposed of according to your institution's hazardous waste guidelines.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Decontamination of Solid Waste and Surfaces

Solid waste, including contaminated labware and PPE, as well as any spills, must be thoroughly decontaminated.

Experimental Protocol for Solid Waste and Surface Decontamination:

  • Collection: Collect all contaminated solid waste in clearly labeled, leak-proof hazardous waste containers.[1]

  • Surface Decontamination: For spills or contaminated surfaces, first, absorb the material with an appropriate absorbent. Then, liberally apply a 1% sodium hypochlorite solution to the area.

  • Contact Time: Allow a contact time of at least 2 hours for effective decontamination.[1]

  • Rinsing: After the contact time, thoroughly rinse the decontaminated surfaces and equipment with water.[1]

  • Disposal of Debris: All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.

Quantitative Data for Decontamination

DecontaminantTarget MycotoxinsEfficacy
Sodium Hypochlorite (1%)General MycotoxinsWidely recommended for inactivation[1]
AmmoniationAflatoxins>95% reduction in various cereals[1]
Sodium Carbonate/HydroxideDeoxynivalenol (DON)83.9-100% reduction in feedstuffs[1]
OzoneAflatoxins92-95% reduction in corn[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound waste in a laboratory setting.

Beauvericin_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Waste Segregation & Decontamination cluster_disposal Final Disposal cluster_cleanup Post-Disposal Cleanup plan Plan Disposal ppe Don Appropriate PPE plan->ppe segregate Segregate Waste (Liquid vs. Solid) ppe->segregate liquid_waste Liquid Waste segregate->liquid_waste Liquid solid_waste Solid Waste segregate->solid_waste Solid decon_liquid Decontaminate Liquid Waste (1% Sodium Hypochlorite, 2 hrs) liquid_waste->decon_liquid decon_solid Package Solid Waste in Labeled, Leak-Proof Containers solid_waste->decon_solid ehs_contact Consult Institutional EHS Guidelines decon_liquid->ehs_contact decon_solid->ehs_contact dispose Dispose as Hazardous Waste ehs_contact->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before use. It is the user's responsibility to ensure compliance with all applicable local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.